molecular formula C10H26N4 B3428699 Spermine CAS No. 68956-56-9

Spermine

Cat. No.: B3428699
CAS No.: 68956-56-9
M. Wt: 202.34 g/mol
InChI Key: PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Description

Spermine is a polyazaalkane that is tetradecane in which the carbons at positions 1, 5, 10 and 14 are replaced by nitrogens. This compound has broad actions on cellular metabolism. It has a role as an antioxidant, an immunosuppressive agent and a fundamental metabolite. It is a polyazaalkane and a tetramine. It is a conjugate base of a this compound(4+).
This compound is a spermidine-derived biogenic polyamine found as a polycation at all pH values. Found in various tissues and organisms, it often acts as an essential growth factor in some bacterial species. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Cyanidium caldarium, Brasenia schreberi, and other organisms with data available.
This compound is a polyamine that has a similar structure to tetradecane but the carbons at positions 1, 5, 10 and 14 are replaced by nitrogens. This compound plays a broad role in cellular metabolic processes.
This compound is a small molecule drug with a maximum clinical trial phase of I (Early) and has 1 investigational indication.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure. [PubChem]
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A biogenic polyamine formed from spermidine. It is found in a wide variety of organisms and tissues and is an essential growth factor in some bacteria. It is found as a polycation at all pH values. This compound is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure.
See also: Spermidine (broader);  Sevelamer (related).

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine
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InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2
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InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N
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Canonical SMILES

C(CCNCCCN)CNCCCN
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Molecular Formula

C10H26N4
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Related CAS

71052-31-8
Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058781
Record name N1,N4-Bis(3-aminopropyl)-1,4-butanediamine
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Molecular Weight

202.34 g/mol
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Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid
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Boiling Point

150-150 °C
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Solubility

> 100 mg/mL
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CAS No.

71-44-3, 68956-56-9
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Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-
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Record name SPERMINE
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Melting Point

29 °C
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Foundational & Exploratory

The Dawn of Polyamines: A Technical History of Spermine's Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spermine, a ubiquitous polyamine crucial to cellular metabolism, was one of the first biologically active molecules to be isolated in crystalline form. Its journey from a microscopic curiosity to a defined chemical entity spanned over two and a half centuries, marking significant milestones in the fields of microscopy, organic chemistry, and biochemistry. This in-depth guide provides a technical overview of the historical discovery and isolation of this compound, detailing the foundational experimental protocols and quantitative data that led to its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look into the early methodologies that paved the way for our modern understanding of polyamines.

A Chronological Journey: From Observation to Elucidation

The story of this compound begins in 1678 with the pioneering Dutch microscopist Antonie van Leeuwenhoek. While examining human semen, he observed the formation of "glittering, translucent" crystals as the sample dried.[1] These crystals, later identified as this compound phosphate, were meticulously described in his letters to the Royal Society.[2] However, the chemical nature of these crystals remained a mystery for nearly 200 years.

It wasn't until 1888 that the German chemists Ladenburg and Abel revisited these crystals, successfully isolating the organic base and naming it "spermin".[1] The final piece of the puzzle, the correct chemical structure of this compound, was independently and simultaneously determined in 1926 by two research groups: Harold Dudley, Otto Rosenheim, and Walter William Starling in England, and F. Wrede and his colleagues in Germany.[1]

Experimental Protocols: The Path to Pure this compound

The early isolation and characterization of this compound were challenging endeavors, relying on meticulous crystallization and derivatization techniques. The following sections provide detailed methodologies from the key historical papers.

Rosenheim's Modified Vauquelin Method for Isolation from Semen (1924)

This method builds upon the initial observations of Vauquelin, who noted the sedimentation of this compound phosphate crystals.

  • Sample Preparation: Fresh human semen was allowed to stand in a narrow vessel.

  • Sedimentation and Washing: The supernatant was decanted, and the remaining sediment containing the crystals was washed by decantation with cold water, in which this compound phosphate is insoluble. This step was crucial for removing proteins that interfere with crystallization.

  • Purification: The washed crystals were then further purified by recrystallization.

Isolation of this compound Phosphate from Testis (Rosenheim, 1924)

Rosenheim developed several methods to isolate this compound phosphate from animal tissues, demonstrating its widespread presence.

  • Method A: Alcohol Precipitation

    • A bull's testicle (weighing 340 g) was suspended in 700 cc of 96% alcohol in a stoppered bottle.

    • After three weeks, microscopic crystals of this compound phosphate were observed in the surface deposit. Macroscopic crystals formed after three months.

    • The crystals were scraped from the tissue and the bottle, boiled with alcohol, and the residue was extracted with water to yield typical this compound phosphate crystals.

  • Method B: Butyl Alcohol Extraction

    • The tissue was finely ground and made alkaline.

    • The free this compound base was extracted with butyl alcohol.

    • This compound was then precipitated from the butyl alcohol solution.

Preparation of this compound Derivatives for Structural Analysis (Dudley, Rosenheim, and Starling, 1926)

The preparation of various salts and derivatives was essential for the elemental analysis and determination of this compound's molecular weight and structure.

  • This compound Picrate:

    • This compound phosphate was dissolved in a minimal amount of 2N NaOH.

    • A saturated aqueous solution of picric acid was added until no further precipitate formed.

    • The resulting yellow, crystalline this compound picrate was filtered and recrystallized from boiling water.

  • This compound Chloroplatinate:

    • This compound phosphate was dissolved in water with the addition of hydrochloric acid.

    • A 10% solution of chloroplatinic acid was added to precipitate the chloroplatinate salt.

  • This compound Chloroaurate:

    • Similar to the chloroplatinate preparation, a solution of gold chloride was used to precipitate the chloroaurate salt.

Quantitative Data from Early Studies

The following table summarizes the key quantitative data reported in the early 20th-century publications that were instrumental in characterizing this compound.

PropertyValueSource
Yield of this compound Phosphate
From Semen (per 4-5 cc)6 mg (0.14%)Rosenheim, 1924[2]
From Bull Testis0.002%Rosenheim, 1924
From Pancreas0.025%Dudley, Rosenheim & Rosenheim, 1924
From Spleen0.011%Dudley, Rosenheim & Rosenheim, 1924
From Yeast0.01%Dudley, Rosenheim & Rosenheim, 1924
Melting Points
This compound (free base)28-30 °CPubChem
This compound Picrate249-250 °C (with frothing)Rosenheim, 1924
Elemental Analysis (this compound Phosphate) Found (%) Calculated for C₁₀H₂₆N₄·2H₃PO₄ (%)
Nitrogen (N)13.8614.07
Phosphorus (P)15.5615.56

Visualizing the Discovery and Process

To better illustrate the historical workflow and the biosynthetic pathway of this compound, the following diagrams are provided in DOT language.

experimental_workflow cluster_collection Sample Collection & Initial Observation cluster_isolation Isolation of this compound Phosphate cluster_purification Purification cluster_derivatization Derivatization for Analysis cluster_analysis Structural Elucidation semen Human Semen sedimentation Sedimentation & Washing (Vauquelin/Rosenheim) semen->sedimentation animal_tissues Animal Tissues (Testis, Pancreas, etc.) alcohol_precipitation Alcohol Precipitation (Rosenheim) animal_tissues->alcohol_precipitation butyl_extraction Butyl Alcohol Extraction (Rosenheim) animal_tissues->butyl_extraction recrystallization Recrystallization sedimentation->recrystallization alcohol_precipitation->recrystallization butyl_extraction->recrystallization picrate This compound Picrate recrystallization->picrate chloroplatinate This compound Chloroplatinate recrystallization->chloroplatinate chloroaurate This compound Chloroaurate recrystallization->chloroaurate elemental_analysis Elemental Analysis picrate->elemental_analysis melting_point Melting Point Determination picrate->melting_point chloroplatinate->elemental_analysis chloroaurate->elemental_analysis structure Final Structure Determination (1926) elemental_analysis->structure melting_point->structure

Historical workflow for the isolation and characterization of this compound.

spermine_biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_enzymes Enzymes cluster_donors Propylamine Donor ornithine Ornithine putrescine Putrescine ornithine->putrescine CO₂ spermidine Spermidine putrescine->spermidine This compound This compound spermidine->this compound odc Ornithine Decarboxylase (ODC) odc->putrescine spermidine_synthase Spermidine Synthase spermidine_synthase->spermidine spermine_synthase This compound Synthase spermine_synthase->this compound sam S-adenosyl methionine (SAM) dksam decarboxylated SAM sam->dksam CO₂ dksam->spermidine dksam->this compound

Simplified biosynthetic pathway of this compound from ornithine.

Conclusion

The discovery and isolation of this compound represent a fascinating chapter in the history of science, showcasing the progression from simple observation to complex chemical synthesis and structural elucidation. The meticulous work of pioneers like Leeuwenhoek, Rosenheim, Dudley, and Starling laid the groundwork for the entire field of polyamine research. Understanding these foundational techniques and the quantitative data they generated provides valuable context for contemporary researchers in drug development and molecular biology, highlighting the enduring importance of fundamental biochemical investigation.

References

The Spermine Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Polyamines, including spermine, spermidine, and putrescine, are essential polycationic molecules crucial for a multitude of cellular functions in mammals, including cell proliferation, differentiation, and apoptosis. The biosynthesis of this compound is a tightly regulated metabolic pathway, with its dysregulation implicated in numerous pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in mammalian cells, its intricate regulatory mechanisms, quantitative data on key components, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target this vital cellular process.

The Core Biosynthetic Pathway

The synthesis of this compound in mammalian cells is a multi-step enzymatic process that begins with the amino acid L-ornithine. This pathway involves four key enzymes that sequentially convert ornithine into putrescine, then to spermidine, and finally to this compound.[1][2]

The central enzymes in this pathway are:

  • Ornithine Decarboxylase (ODC): The first and generally rate-limiting enzyme in the pathway, ODC catalyzes the decarboxylation of ornithine to form putrescine.[1][3][4]

  • S-adenosylmethionine Decarboxylase (SAMDC or AdoMetDC): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and this compound by decarboxylating S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcSAM).

  • Spermidine Synthase (SRM): SRM transfers an aminopropyl group from dcSAM to putrescine to form spermidine.

  • This compound Synthase (SMS): The final enzyme in the pathway, SMS, transfers a second aminopropyl group from dcSAM to spermidine to produce this compound.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Spermine_Biosynthesis_Pathway cluster_aminopropyl Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase (SRM) Putrescine->SRM Spermidine Spermidine SMS This compound Synthase (SMS) Spermidine->SMS This compound This compound ODC->Putrescine CO2_ODC CO2 ODC->CO2_ODC SAMDC S-adenosylmethionine Decarboxylase (SAMDC) dcSAM Decarboxylated SAM (dcSAM) SAMDC->dcSAM CO2_SAMDC CO2 SAMDC->CO2_SAMDC SRM->Spermidine MTA 5'-Methylthioadenosine (MTA) SRM->MTA SMS->this compound SMS->MTA SAM S-adenosylmethionine (SAM) SAM->SAMDC dcSAM->SRM aminopropyl group donor dcSAM->SMS aminopropyl group donor

Core this compound Biosynthesis Pathway

Quantitative Data

The intracellular concentrations of polyamines and the kinetic properties of the biosynthetic enzymes are tightly regulated and can vary significantly between different cell types and physiological states.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes
EnzymeSubstrateMammalian SourceKmVmax/kcatReference(s)
Ornithine Decarboxylase (ODC) L-OrnithineVaries~0.03-0.2 mMVaries
S-adenosylmethionine Decarboxylase (SAMDC) S-adenosylmethionineHuman Brain39 µMNot Reported
Rat Liver50-100 µMNot Reported
Spermidine Synthase (SRM) PutrescineRat Prostate0.1-0.2 mMNot Reported
Decarboxylated SAMRat Prostate~1 µMNot Reported
This compound Synthase (SMS) SpermidineBovine Brain60 µMNot Reported
Decarboxylated SAMBovine Brain0.1 µMNot Reported
Table 2: Intracellular Polyamine Concentrations in Mammalian Cell Lines
Cell LinePutrescine (nmol/mg protein)Spermidine (nmol/mg protein)This compound (nmol/mg protein)Reference(s)
SW620 (Human colon carcinoma) ~0.5~5.0~4.0
CT-26 (Mouse colon carcinoma) ~0.1-0.5~1.5-2.0~1.0-1.5
Ehrlich ascites-carcinoma ~0.3~4.0~3.0
HepaRG (Human hepatoma - undifferentiated) DetectableHighHigh
HepaRG (Human hepatoma - differentiated) Barely DetectableBarely Detectable~20-fold lower than undifferentiated

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is meticulously controlled at multiple levels, primarily through the regulation of the rate-limiting enzymes ODC and SAMDC.

Transcriptional Regulation of Ornithine Decarboxylase (ODC)

The ODC gene is a well-established target of several transcription factors that are intimately linked to cell growth and proliferation.

  • c-Myc: The proto-oncogene c-Myc is a potent transcriptional activator of the ODC gene. The c-Myc/Max heterodimer binds to specific E-box sequences (CACGTG) within the first intron of the ODC gene, thereby stimulating its transcription. This links polyamine biosynthesis directly to mitogenic signaling pathways that induce c-Myc expression.

  • WT1 (Wilms' Tumor Suppressor): The Wilms' tumor suppressor protein, WT1, can act as a transcriptional repressor of the ODC gene. WT1 binds to specific GC-rich sequences in the ODC promoter, leading to a decrease in its transcriptional activity. The interplay between activators like c-Myc and repressors like WT1 allows for fine-tuned control of ODC expression.

ODC_Transcriptional_Regulation cluster_signals Mitogenic Signals Growth Factors Growth Factors PKC Protein Kinase C (PKC) Growth Factors->PKC Hormones Hormones Hormones->PKC cMyc_Max c-Myc/Max Heterodimer PKC->cMyc_Max activates ODC_Gene ODC Gene cMyc_Max->ODC_Gene binds to E-box (activates transcription) WT1 WT1 WT1->ODC_Gene binds to promoter (represses transcription) ODC_mRNA ODC mRNA ODC_Gene->ODC_mRNA transcription ODC_Protein ODC Protein ODC_mRNA->ODC_Protein translation

Transcriptional Regulation of ODC
Post-Translational Regulation of ODC by Antizyme

A crucial mechanism for the rapid downregulation of ODC activity is through its interaction with a protein called antizyme . The synthesis and function of antizyme are themselves regulated by polyamine levels, forming a negative feedback loop.

The process involves the following steps:

  • Polyamine-Induced Frameshifting: High intracellular concentrations of polyamines induce a +1 ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length, functional antizyme protein.

  • ODC Binding and Inactivation: Antizyme binds to the ODC monomer, preventing its dimerization, which is essential for its enzymatic activity.

  • Ubiquitin-Independent Degradation: The ODC-antizyme complex is targeted to the 26S proteasome for degradation. This process is noteworthy as it is ubiquitin-independent.

Antizyme_Regulation High_Polyamines High Intracellular Polyamines Ribosome Ribosome High_Polyamines->Ribosome induces +1 frameshift Antizyme_mRNA Antizyme mRNA Antizyme_mRNA->Ribosome Antizyme Antizyme Protein Ribosome->Antizyme translation ODC_Antizyme_Complex ODC-Antizyme Complex (Inactive) Antizyme->ODC_Antizyme_Complex ODC_Monomer ODC Monomer ODC_Dimer Active ODC Dimer ODC_Monomer->ODC_Dimer dimerization ODC_Monomer->ODC_Antizyme_Complex Proteasome 26S Proteasome ODC_Antizyme_Complex->Proteasome Degradation Degraded ODC Proteasome->Degradation

Antizyme-Mediated Regulation of ODC

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 50 µM pyridoxal-5-phosphate (PLP)

  • L-[1-14C]-ornithine (specific activity ~50-60 mCi/mmol)

  • Unlabeled L-ornithine

  • 2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation vials

  • Filter paper discs

  • Hyamine hydroxide or other CO2 trapping agent

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

  • Prepare the reaction mixture in a sealable tube or vial. For a final volume of 100 µL, add:

    • 50 µL of 2x Assay Buffer

    • X µL of cell lysate (containing 50-200 µg of protein)

    • Y µL of water to bring the volume to 90 µL

  • Prepare a substrate mix containing L-[1-14C]-ornithine and unlabeled L-ornithine to achieve a final desired concentration (e.g., 0.5 mM) and specific activity.

  • Suspend a filter paper disc saturated with a CO2 trapping agent (e.g., 20 µL of 1 M hyamine hydroxide) in a center well or attached to the cap of the reaction vial, ensuring it does not touch the reaction mixture.

  • Initiate the reaction by adding 10 µL of the substrate mix to the reaction mixture.

  • Seal the vials immediately and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by injecting a strong acid (e.g., 100 µL of 2 M citric acid) into the reaction mixture, being careful not to touch the filter paper.

  • Continue incubation for an additional 30-60 minutes at 37°C to ensure complete trapping of the released 14CO2.

  • Carefully remove the filter paper disc and place it in a scintillation vial.

  • Add 5-10 mL of scintillation cocktail to the vial.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate ODC activity as pmol or nmol of CO2 released per minute per mg of protein.

Quantification of Intracellular Polyamines by HPLC

This protocol describes the analysis of putrescine, spermidine, and this compound in cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Cell pellets

  • Perchloric acid (PCA), 0.2-0.4 M

  • Dansyl chloride or o-phthalaldehyde (OPA) for derivatization

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Appropriate buffers for the mobile phase (e.g., sodium acetate)

  • Polyamine standards (putrescine, spermidine, this compound)

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of cold PCA (e.g., 200 µL of 0.4 M PCA for 1-5 x 106 cells).

    • Lyse the cells by sonication or three freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polyamines. The pellet can be used for protein or DNA quantification.

  • Derivatization (Example with Dansyl Chloride):

    • To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

    • Vortex and incubate in the dark at room temperature or 37°C for 1 hour.

    • Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride.

    • Vortex and incubate for 30 minutes.

    • Extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge.

    • Collect the upper toluene phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase (e.g., acetonitrile).

  • HPLC Analysis:

    • Inject a known volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

    • Separate the polyamines using a suitable gradient of acetonitrile in an aqueous buffer.

    • Detect the derivatized polyamines using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm for dansyl derivatives) or a UV detector.

    • Quantify the polyamines by comparing the peak areas to those of known standards.

    • Normalize the results to the cell number or protein/DNA content of the original sample.

HPLC_Workflow Start Cell Sample Lysis Cell Lysis (e.g., PCA, Sonication) Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Contains Polyamines) Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization Extraction Solvent Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End Results (nmol/mg protein) Quantification->End

Workflow for Polyamine Quantification by HPLC

Conclusion

The this compound biosynthesis pathway is a fundamental and highly regulated process in mammalian cells, with profound implications for cellular health and disease. Understanding the intricate details of this pathway, from the kinetics of its enzymes to its complex regulatory networks, is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer. The experimental protocols provided in this guide offer robust methods for the quantitative analysis of this pathway, enabling researchers to further unravel its complexities and identify new avenues for therapeutic intervention.

References

The Physiological Role of Spermine in Cell Proliferation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1] This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic target.

Core Biological Functions of this compound in Cell Proliferation

This compound is indispensable for normal cell growth and viability in eukaryotes.[1] Its primary roles in cell proliferation can be categorized as follows:

  • Modulation of Nucleic Acid and Protein Function : As a cationic molecule at physiological pH, this compound interacts with DNA, RNA, ATP, and phospholipids, thereby modifying their functions.[1][2][3] It plays a crucial role in the synthesis, structure, and stability of nucleic acids and proteins. This compound can condense DNA and stabilize its structure. This interaction is crucial for packaging DNA within the cell nucleus and protecting it from damage.

  • Regulation of Gene Expression : this compound influences gene expression through its effects on chromatin structure, transcription, and translation. It is involved in chromatin condensation and the maintenance of DNA structure. By altering the accessibility of DNA to transcription factors, this compound can upregulate or downregulate the expression of genes critical for cell cycle progression and proliferation. Studies have shown that polyamines can have biphasic effects on gene expression, with promotion at low concentrations and inhibition at high concentrations.

  • Involvement in Cell Cycle Progression : The cellular levels of polyamines, including this compound, fluctuate during the cell cycle, with peaks in activity at the G1/S transition and in the late S and G2 phases. Depletion of polyamines has been shown to prolong the S-phase of the cell cycle, indicating their importance for optimal DNA replication rates.

  • Role in Signal Transduction : this compound is integrated into several key signaling pathways that regulate cell proliferation, including the mTOR pathway. It can also influence the activity of ion channels and regulate cellular responses to stress.

Data Presentation: Quantitative Effects of this compound on Cell Proliferation

The following tables summarize key quantitative data from the literature regarding the effects of this compound and its precursor, spermidine, on various cell lines.

Table 1: Effect of Polyamines on CHO-K1 Cell Culture Performance

PolyamineConcentration (µM)Peak Viable Cell Density (x 10⁶ cells/mL)Viability on Day 14 (%)mAb Titer (g/L)
Control 08.5751.8
Putrescine 112.1852.5
1015.3923.2
10016.8953.8
100014.2883.1
Spermidine 113.2882.8
1016.5943.6
10017.2964.0
100015.1903.4
This compound 111.8842.4
1014.9913.0
10016.1933.5
100013.5862.9

Source: Derived from a 14-day fed-batch culture of a monoclonal antibody-producing CHO-K1 cell line.

Table 2: Effects of Polyamine Depletion on Cell Proliferation

Cell LineTreatmentEffect on Polyamine LevelsImpact on Cell ProliferationReference
Human Promyelocytic Leukemia (HL-60)DFMODepletion of intracellular putrescine and spermidineInhibition of proliferation and differentiation
Human Embryonic Kidney (HEK293)Adenovirus-mediated SAT1 overexpressionRapid depletion of spermidine and this compoundTotal inhibition of protein synthesis and cell growth arrest within 24 hours
Fission Yeast (Schizosaccharomyces pombe)Δspe2 mutant (lacks S-adenosylmethionine decarboxylase)Inability to synthesize spermidine and this compoundAbsolute requirement of spermidine for growth; absence leads to G1 phase accumulation and cell cycle delay
Porcine Enterocytes (IPEC-J2)DEGBG (spermidine synthase inhibitor)Depletion of spermidine, accumulation of putrescineInhibition of cell migration; restored by exogenous spermidine

Signaling Pathways and Workflows

Polyamine Metabolism

The intracellular concentration of this compound is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.

Polyamine_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->Putrescine SSAT / PAO This compound This compound Spermidine->this compound This compound Synthase N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT This compound->Spermidine SMO N1_acetylthis compound N1-acetylthis compound This compound->N1_acetylthis compound SSAT dcAdoMet Decarboxylated S-adenosylmethionine AdoMet S-adenosylmethionine (AdoMet) AdoMet->dcAdoMet AdoMetDC CO2 CO2 AdoMet->CO2 AdoMetDC N1_acetylspermidine->Putrescine PAO N1_acetylthis compound->Spermidine PAO ODC Ornithine Decarboxylase AdoMetDC AdoMet Decarboxylase SSAT Spermidine/Spermine N1-acetyltransferase PAO Polyamine Oxidase SMO This compound Oxidase

Caption: Overview of this compound biosynthesis and catabolism pathways.

This compound's Role in Autophagy and Cell Cycle Regulation

This compound induces autophagy, a key cellular recycling process, and plays a crucial role in cell cycle progression.

Spermine_Signaling cluster_autophagy Autophagy Induction cluster_cell_cycle Cell Cycle Regulation This compound This compound EP300 EP300 (Histone Acetyltransferase) This compound->EP300 G1_S_transition G1/S Transition This compound->G1_S_transition Autophagy Autophagy EP300->Autophagy S_phase S Phase (DNA Replication) G1_S_transition->S_phase G2_M_phase G2/M Phase S_phase->G2_M_phase Cell_Proliferation Cell Proliferation G2_M_phase->Cell_Proliferation

Caption: Simplified pathways of this compound-induced autophagy and cell cycle regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Polyamine Levels by HPLC

Objective: To accurately measure the concentrations of putrescine, spermidine, and this compound in cell lysates.

Materials:

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (as an internal standard)

  • Toluene

  • HPLC system with a reverse-phase C18 column and a fluorescence detector

Protocol:

  • Cell Harvesting:

    • Wash cultured cells twice with ice-cold PBS.

    • Harvest cells by scraping or trypsinization.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Take an aliquot for cell counting.

  • Extraction of Polyamines:

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Add 200 µL of 5% TCA to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Dansylation:

    • To 100 µL of the TCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

    • Mix thoroughly and incubate at 60°C for 1 hour in the dark.

    • Add 100 µL of proline solution to react with excess dansyl chloride and incubate for 30 minutes.

    • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper toluene layer.

  • HPLC Analysis:

    • Inject an aliquot of the toluene extract into the HPLC system.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Detect the dansylated polyamines using a fluorescence detector (excitation at 340 nm, emission at 515 nm).

    • Quantify the peaks by comparing their areas to those of known standards.

Ornithine Decarboxylase (ODC) Activity Assay

Objective: To measure the enzymatic activity of ODC, the rate-limiting enzyme in polyamine biosynthesis.

Materials:

  • Cell or tissue homogenates

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing pyridoxal-5'-phosphate and DTT)

  • L-[1-¹⁴C]ornithine (radiolabeled substrate)

  • Hyamine hydroxide solution

  • Scintillation fluid

  • Sulfuric acid, 2M

Protocol:

  • Preparation of Lysate:

    • Homogenize cells or tissues in a suitable lysis buffer on ice.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the assay.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a sealed reaction vial, add the cell lysate to the assay buffer.

    • Place a filter paper soaked with hyamine hydroxide in a center well suspended above the reaction mixture to trap the released ¹⁴CO₂.

    • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and Trapping CO₂:

    • Stop the reaction by injecting 2M sulfuric acid into the reaction mixture.

    • Incubate for an additional 60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂ by the hyamine hydroxide.

  • Quantification:

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Express the results as a percentage of the control (untreated cells).

Conclusion and Future Directions

This compound is a pleiotropic molecule with profound effects on fundamental cellular processes in eukaryotes. Its ability to interact with key macromolecules underpins its diverse biological roles, from maintaining genomic stability to regulating complex signaling pathways. The intricate control of intracellular this compound levels highlights its importance in maintaining cellular homeostasis. Dysregulation of this compound metabolism is frequently observed in pathological conditions, most notably in cancer, making the enzymes involved in its synthesis and catabolism attractive targets for therapeutic intervention.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates specific signaling pathways and gene expression profiles. The development of more specific inhibitors and activators of polyamine metabolic enzymes will be crucial for dissecting the complex roles of this compound and for the advancement of novel therapeutic strategies targeting cell proliferation in cancer and other diseases.

References

The Intracellular Sentinel: A Technical Guide to Spermine's Function as a Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the development of numerous pathologies. Polyamines, particularly spermine, are ubiquitous polycationic molecules essential for cellular function and have emerged as significant players in the intricate network of cellular antioxidant defense. Present in millimolar concentrations, especially within the nucleus, this compound is strategically positioned to protect critical macromolecules like DNA from oxidative damage. This in-depth technical guide explores the multifaceted role of this compound as a free radical scavenger, detailing its direct and indirect antioxidant mechanisms, quantifying its scavenging efficiency, and providing detailed protocols for its experimental evaluation. Furthermore, this guide elucidates this compound's influence on key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of this endogenous antioxidant.

Introduction to this compound and Oxidative Stress

Polyamines are essential for eukaryotic cell growth, playing crucial roles in processes such as the regulation of gene expression and the stabilization of chromatin.[1] this compound, a prominent polyamine, is strategically localized within the cell nucleus, in close proximity to DNA.[1] This localization is critical for its function in shielding DNA from the damaging effects of free radicals generated during normal cellular metabolism and in response to external insults. Oxidative damage is a constant threat to cellular integrity, and cells have evolved multiple defense mechanisms to counteract it.[1]

Mechanisms of this compound's Antioxidant Action

This compound employs a multi-pronged approach to mitigate oxidative stress, acting through both direct scavenging of free radicals and indirect antioxidant mechanisms.

Direct Free Radical Scavenging

This compound directly interacts with and neutralizes several highly reactive oxygen species.

  • Hydroxyl Radical (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. This compound has been demonstrated to be a potent scavenger of hydroxyl radicals, thereby protecting cellular components from their detrimental effects.[2] Studies utilizing electron spin resonance (ESR) spectroscopy have shown that this compound effectively reduces the signal of hydroxyl radical spin traps.[3]

  • Singlet Oxygen (¹O₂): this compound has been shown to quench singlet oxygen, a high-energy form of oxygen that can cause significant cellular damage. This quenching ability further contributes to its protective effects against oxidative stress.

  • Superoxide Anion (O₂⁻•): It is important to note that this compound's ability to directly scavenge superoxide anions appears to be limited.

Indirect Antioxidant Mechanisms

Beyond direct scavenging, this compound contributes to the cellular antioxidant defense through several indirect pathways:

  • Chelation of Transition Metals: The Fenton reaction, a major source of hydroxyl radicals, is catalyzed by transition metals like iron and copper. This compound can chelate these metal ions, forming unreactive complexes and preventing them from participating in redox reactions that generate ROS.

  • Modulation of Signaling Pathways: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective genes, bolstering the cell's overall defense against oxidative stress.

  • Inhibition of Lipid Peroxidation: this compound effectively protects cell membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals that can compromise membrane integrity and function.

Quantitative Analysis of Scavenging Efficiency

The antioxidant capacity of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of a specific free radical.

ParameterThis compound ConcentrationFree Radical / OxidantExperimental SystemReference
IC50 0.55 mMHydrogen Peroxide (H₂O₂)Trypanosoma cruzi lipoperoxidation[Benchchem]
IC50 0.8 mMNifurtimox-induced radicalsTrypanosoma cruzi lipoperoxidation[Benchchem]
DPPH Radical Decomposition 1 mMDPPH•In vitro
Result 8.1 ± 1.4% decomposition in 20 min
Luminol Chemiluminescence Inhibition 10 mMH₂O₂-peroxidase systemIn vitro
Result 85.3 ± 1.5% attenuation of total light emission
Hydroxyl Radical Scavenging 1.5 mM•OH (Fenton reaction)ESR with DMPO spin trap
Result Virtually complete elimination of DMPO-OH adduct formation
Singlet Oxygen Quenching 1 mM¹O₂ (Photosensitizing system)EPR with TEMP spin trap
Result ~50% inhibition of TEMPO formation

Key Signaling Pathways

The Nrf2 Antioxidant Response Pathway

This compound has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by agents like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO-1). While the precise mechanism of Nrf2 activation by this compound is still under investigation, it is thought to involve post-translational modifications of Keap1.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's free radical scavenging and antioxidant properties.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by this compound.

  • Objective: To visually and quantitatively assess the reduction of hydroxyl radicals by this compound using ESR spectroscopy with a spin trapping agent.

  • Materials:

    • ESR spectrometer (e.g., Bruker EMXnano)

    • Spin trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

    • Hydroxyl radical generating system (Fenton-like reaction):

      • Hydrogen peroxide (H₂O₂)

      • Copper(II) chloride (CuCl₂) or Iron(II) sulfate (FeSO₄)

    • This compound tetrahydrochloride

    • Phosphate-buffered saline (PBS), pH 7.4

    • High-purity water

    • Glass capillaries or flat cells for ESR measurements

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of DMPO (e.g., 1 M) in high-purity water.

      • Prepare stock solutions of H₂O₂ (e.g., 10 mM) and CuCl₂ or FeSO₄ (e.g., 1 mM) in high-purity water.

      • Prepare a stock solution of this compound (e.g., 100 mM) in PBS. Prepare serial dilutions to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Reaction Mixture Preparation:

      • In a microcentrifuge tube, prepare the final reaction mixture in the following order:

        • PBS (to final volume)

        • DMPO (final concentration, e.g., 50-100 mM)

        • This compound solution (at desired final concentration) or PBS for the control.

        • H₂O₂ (final concentration, e.g., 1 mM)

        • Initiate the reaction by adding CuCl₂ or FeSO₄ (final concentration, e.g., 0.1 mM).

    • ESR Measurement:

      • Immediately after initiating the reaction, transfer the mixture into a glass capillary or flat cell.

      • Place the sample in the ESR spectrometer cavity.

      • Record the ESR spectrum at room temperature. Typical instrument settings: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.

    • Data Analysis:

      • The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct will be observed.

      • Measure the signal intensity (peak height or double integral) of the DMPO-OH adduct in the presence and absence of this compound.

      • Calculate the percentage of hydroxyl radical scavenging using the formula: Scavenging (%) = [(Control Intensity - Sample Intensity) / Control Intensity] x 100

ESR_Workflow start Start reagent_prep Prepare Reagents: - DMPO Stock - H₂O₂ & Metal Salt Stocks - this compound Dilutions start->reagent_prep reaction_mix Prepare Reaction Mixture: - PBS, DMPO, this compound (or PBS control) - Add H₂O₂ - Initiate with Metal Salt reagent_prep->reaction_mix esr_measurement ESR Measurement: - Transfer to capillary/flat cell - Place in spectrometer - Record spectrum reaction_mix->esr_measurement data_analysis Data Analysis: - Identify DMPO-OH adduct signal - Measure signal intensity - Calculate % scavenging esr_measurement->data_analysis end End data_analysis->end TBARS_Workflow start Start sample_prep Prepare Samples: - Cell culture or tissue homogenate start->sample_prep treatment Treatment: - Pre-incubate with this compound - Induce oxidative stress sample_prep->treatment tca_precipitation Protein Precipitation: - Add ice-cold TCA - Centrifuge treatment->tca_precipitation supernatant_collection Collect Supernatant tca_precipitation->supernatant_collection tba_reaction TBA Reaction: - Add TBA solution - Heat at 95°C supernatant_collection->tba_reaction measurement Measurement: - Cool samples - Measure absorbance at 532 nm tba_reaction->measurement quantification Quantification: - Use MDA standard curve - Calculate MDA concentration measurement->quantification end End quantification->end

References

The Pivotal Role of Spermine in Stabilizing Chromatin Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, plays a critical role in maintaining the structural integrity and functional dynamics of chromatin. Its polycationic nature allows for intricate interactions with the negatively charged phosphate backbone of DNA and acidic patches on histone proteins, leading to chromatin condensation and stabilization. This guide provides an in-depth technical overview of the core mechanisms by which this compound influences chromatin structure, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding these interactions is paramount for research in gene regulation, epigenetics, and the development of novel therapeutic agents targeting chromatin-associated pathologies.

Core Mechanisms of this compound-Mediated Chromatin Stabilization

At physiological pH, this compound carries a +4 charge, enabling it to act as a potent cation that neutralizes the negative charges of DNA's phosphate groups. This charge neutralization is a primary driver of chromatin condensation.[1][2] this compound's flexible structure allows it to bind to the major and minor grooves of the DNA helix, promoting a more compact and stable chromatin state.[3] This condensation is not merely a passive aggregation but a structured process that influences higher-order chromatin organization.[2][4]

This compound's influence extends beyond simple charge shielding. It actively participates in:

  • Promoting Higher-Order Chromatin Structures: this compound facilitates the folding of the 10-nm "beads-on-a-string" nucleosomal fiber into more compact 30-nm fibers and even more condensed structures. This is crucial for packaging the vast length of eukaryotic DNA within the confines of the nucleus.

  • Modulating Histone Modifications: this compound can influence the activity of enzymes that catalyze histone modifications, such as acetylation and methylation. These modifications are key epigenetic markers that regulate gene accessibility and expression. For instance, polyamines can stimulate the activity of histone acetyltransferases (HATs), which is generally associated with a more open chromatin structure.

  • Influencing Nucleosome Assembly and Spacing: this compound and other polyamines have been shown to facilitate the assembly of nucleosomes in vitro. They also play a role in defining the regular spacing of nucleosomes along the DNA, which is a critical feature of chromatin organization.

Quantitative Data on this compound's Effect on Chromatin Stability

The stabilizing effect of this compound on chromatin and DNA can be quantified through various biophysical techniques. The following tables summarize key quantitative data from seminal studies in the field.

Table 1: Effect of this compound on DNA and Chromatin Melting Temperature (Tm)

SystemThis compound ConcentrationΔTm (°C)Reference
Calf Thymus DNA5 mM~23
DNA Duplex d(TTTGCAAA)0.5 mM-1.0
DNA Duplex d(TTTGCAAA)1.0 mM-1.0
DNA Duplex d(TTTGCAAA)5.0 mM-4.5
DNA Duplex d(TTTGCAAA)10.0 mM-5.3
C6T i-Motif DNASaturating (~0.05 mM)~8
dsC6T DNASaturating~23-27

Table 2: Quantitative Analysis of DNA Condensation by this compound

TechniqueDNA SourceThis compound Concentration for 50% Condensation (EC50)Particle Size (Hydrodynamic Radius, Rh)Reference
Static & Dynamic Light Scatteringλ-DNA4 ± 1 µM (in 10 mM sodium cacodylate)40-50 nm
Total Intensity Light ScatteringpGL3 Plasmid11.3 ± 0.3 µM (for 3-4-3 analogue)Not Specified

Experimental Protocols for Studying this compound-Chromatin Interactions

This section provides detailed methodologies for key experiments used to investigate the role of this compound in chromatin stabilization.

Chromatin Condensation Analysis using Light Scattering

This protocol is adapted from studies analyzing DNA condensation by polyamines.

Objective: To quantify the ability of this compound to induce DNA condensation by measuring changes in light scattering.

Materials:

  • Purified DNA (e.g., plasmid or viral DNA)

  • This compound stock solution (e.g., 10 mM)

  • Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Spectrofluorometer or dedicated light scattering instrument

Procedure:

  • Prepare a DNA solution in the reaction buffer at a final concentration of approximately 1-5 µg/mL in a quartz cuvette.

  • Place the cuvette in the light scattering instrument and measure the baseline scattering intensity (typically at a 90° angle).

  • Add increasing concentrations of this compound to the DNA solution, mixing gently after each addition.

  • Allow the solution to equilibrate for a set time (e.g., 5-10 minutes) after each addition.

  • Record the light scattering intensity at each this compound concentration.

  • Plot the scattering intensity as a function of this compound concentration to determine the EC50 value (the concentration at which 50% of the maximum condensation is achieved).

In Vitro Transcription Assay

This protocol is based on methods used to assess the effect of DNA-binding agents on transcription.

Objective: To determine the effect of this compound on the efficiency of transcription in a cell-free system.

Materials:

  • Linearized DNA template containing a promoter (e.g., T7, SP6)

  • RNA Polymerase (e.g., T7 RNA Polymerase)

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescent analog)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • This compound solutions at various concentrations

  • RNase inhibitor

  • Equipment for gel electrophoresis and autoradiography or fluorescence imaging

Procedure:

  • Set up transcription reactions in microcentrifuge tubes. Each reaction should contain the DNA template, transcription buffer, and RNase inhibitor.

  • Add this compound to the experimental tubes at the desired final concentrations. Include a control reaction with no this compound.

  • Add the rNTP mix (including the labeled rNTP) to each tube.

  • Initiate the transcription by adding RNA Polymerase to each tube.

  • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

  • Denature the RNA products by heating.

  • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

  • Visualize the transcripts by autoradiography or fluorescence imaging and quantify the band intensities to determine the effect of this compound on transcription efficiency.

Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET for Chromatin Compaction

This advanced imaging technique allows for the quantitative analysis of chromatin compaction in living cells.

Objective: To measure the level of chromatin compaction in live cells by quantifying Förster Resonance Energy Transfer (FRET) between fluorescently tagged histones.

Materials:

  • Cell line stably co-expressing donor (e.g., H2B-GFP) and acceptor (e.g., H2B-mCherry) fluorescent proteins

  • Confocal microscope equipped with a FLIM module (e.g., time-correlated single photon counting - TCSPC)

  • Appropriate laser lines for exciting the donor fluorophore

  • Cell culture reagents and imaging dishes

  • This compound or other agents to modulate chromatin compaction

Procedure:

  • Plate the H2B-2FP cells on imaging dishes and allow them to adhere.

  • If investigating the effect of this compound, treat the cells with the desired concentrations of this compound for a specified duration.

  • Mount the imaging dish on the FLIM microscope stage.

  • Acquire fluorescence lifetime images of the donor (H2B-GFP) in the presence of the acceptor (H2B-mCherry). The lifetime of the donor will decrease in regions of high FRET, indicating closer proximity of nucleosomes and thus more compact chromatin.

  • Analyze the FLIM data to generate lifetime maps of the cell nuclei.

  • Calculate FRET efficiency from the donor lifetime in the presence and absence (from a control cell line expressing only the donor) of the acceptor to quantify the degree of chromatin compaction.

Visualizing this compound's Role in Chromatin Dynamics

Diagrams created using the DOT language provide a clear visual representation of the complex processes involving this compound and chromatin.

Spermine_Chromatin_Interaction cluster_this compound This compound (+4) cluster_chromatin Chromatin Components cluster_effects Effects on Chromatin Structure This compound This compound DNA DNA (Negative Backbone) This compound->DNA Electrostatic Interaction Histones Histone Proteins (Acidic Patches) This compound->Histones Binding Neutralization Charge Neutralization This compound->Neutralization Condensation Chromatin Condensation Neutralization->Condensation HigherOrder Higher-Order Structure Formation Condensation->HigherOrder Stabilization Chromatin Stabilization HigherOrder->Stabilization

Caption: this compound's interaction with DNA and histones leads to chromatin stabilization.

FLIM_FRET_Workflow Start Start: Live Cells with H2B-GFP & H2B-mCherry Treatment Treat with this compound (or other modulators) Start->Treatment FLIM Acquire FLIM Data (Measure GFP Lifetime) Treatment->FLIM Analysis Analyze Lifetime Data (Generate Lifetime Maps) FLIM->Analysis FRET Calculate FRET Efficiency Analysis->FRET Conclusion Conclusion: Quantify Chromatin Compaction FRET->Conclusion

Caption: Experimental workflow for FLIM-FRET analysis of chromatin compaction.

Spermine_Histone_Modification_Signaling This compound This compound HATs Histone Acetyltransferases (HATs) This compound->HATs Stimulates HDACs Histone Deacetylases (HDACs) This compound->HDACs Modulates HMTs Histone Methyltransferases (HMTs) This compound->HMTs Influences HistoneAcetylation Histone Acetylation HATs->HistoneAcetylation HDACs->HistoneAcetylation Reverses HistoneMethylation Histone Methylation HMTs->HistoneMethylation ChromatinState Altered Chromatin State (Open or Closed) HistoneAcetylation->ChromatinState HistoneMethylation->ChromatinState GeneExpression Modulated Gene Expression ChromatinState->GeneExpression

Caption: this compound's influence on histone-modifying enzymes and gene expression.

Conclusion and Future Directions

This compound is a fundamental molecule in the intricate regulation of chromatin structure and function. Its ability to condense and stabilize chromatin through electrostatic interactions and modulation of enzymatic activities underscores its importance in cellular processes ranging from DNA replication and repair to gene expression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound.

Future research should focus on elucidating the precise molecular mechanisms by which this compound and other polyamines are targeted to specific chromatin domains and how their cellular concentrations are dynamically regulated to control chromatin states in response to developmental and environmental cues. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant chromatin structure and gene expression.

References

An In-depth Technical Guide to Endogenous Spermine Levels in Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polycationic aliphatic amine, is fundamentally involved in a myriad of cellular processes essential for life, including cell growth, proliferation, differentiation, and apoptosis. Its intracellular concentration is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of this compound levels is a well-established hallmark of numerous pathological conditions, most notably cancer, making the metabolic and signaling pathways involving this compound attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of endogenous this compound levels across various cell types, detailed experimental protocols for their quantification, and a summary of key signaling pathways modulated by this critical molecule.

Data Presentation: Endogenous this compound Levels

The concentration of endogenous this compound can vary significantly between different cell and tissue types, reflecting their metabolic activity and proliferative state. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels. It is important to note that concentrations can be influenced by the specific experimental conditions and quantification methods used.

Cell/Tissue TypeOrganismThis compound ConcentrationNotes
Nervous System
AtriaGuinea Pig12.2 ± 0.88 µM (free)Higher concentration compared to ventricles.[1]
Left VentriclesGuinea Pig10.1 ± 0.87 µM (free)[1]
Right VentriclesGuinea Pig11.4 ± 0.43 µM (free)[1]
AstrocytesRatIntense immunoreactivitySuggested to be the most likely source of extracellular polyamines in the brain.[2] Glial cells, in general, accumulate this compound.[3]
NeuronsRatWeak immunoreactivityFree intracellular this compound concentration estimated to be around 50 µM.
Gliosomes (from Dach-SMOX mice)MouseReduced this compound contentCompared to control mice.
Immune System
Peripheral Blood Mononuclear Cells (PBMCs)Human-This compound treatment (500 µM overnight) increased intracellular concentrations by 1.2-1.3 times.
LymphocytesHuman-Blood this compound levels inversely correlated with CD11a expression.
MacrophagesHuman-This compound acts as a negative regulator of macrophage differentiation.
NeutrophilsHuman10 µMAt this concentration, this compound stimulates superoxide generation induced by fMet-Leu-Phe.
Cancer vs. Normal Cells/Tissues
Prostate Cancer TissueHumanSignificantly reducedCompared to benign prostate tissue.
Lung Cancer Patients (Serum)Human140 ± 0.20 nmol/mlSignificantly increased compared to healthy subjects.
Prostate Cancer Patients (Serum)Human12.0 ± 0.10 nmol/mlSignificantly increased compared to healthy subjects.
Healthy Subjects (Serum)Human7.0 ± 0.50 nmol/ml
Erythrocytes (Cancer Patients)HumanElevatedCompared to healthy controls.
Erythrocytes (Healthy Controls)Human8.82 ± 3.12 nmol per 10^10 RBC
Lung Adenocarcinoma Tumor TissueHumanSignificantly higherCompared to patient-matched healthy lung tissue.
Cultured Cell Lines
Normal Fibroblast (N6)Mouse~1.5 nmol/mg protein
This compound Deficient Fibroblast (Gy11)Mouse~0.1 nmol/mg protein
DU145 (Prostate Cancer)Human-Intracellular this compound concentration was detected by HPLC.
CHO CellsHamster-Require this compound supplementation in serum-free media for robust growth.

Experimental Protocols

Accurate quantification of intracellular this compound is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Protocol 1: Quantification of Intracellular this compound by HPLC

This protocol is based on pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.

1. Sample Preparation and Deproteinization:

  • Cultured Cells (e.g., 1 x 10^6 cells):

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 100 µL of ice-cold 0.4 M perchloric acid (PCA).

    • Sonicate the sample on ice to ensure complete cell lysis.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Tissues (e.g., 50 mg):

    • Homogenize the tissue in 500 µL of ice-cold 0.4 M PCA.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

2. Derivatization:

  • In an autosampler vial, mix 50 µL of the PCA extract with 50 µL of 0.8 M sodium borate buffer (pH 9.0).

  • Add 50 µL of the derivatization reagent (containing OPA and N-acetyl-L-cysteine).

  • Incubate at room temperature for 2 minutes before injection.

3. HPLC Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification: Calculate this compound concentrations by comparing the peak areas with those of a standard curve.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This method offers high sensitivity and specificity and can be performed without derivatization.

1. Sample Preparation and Extraction:

  • Cultured Cells or Tissues:

    • Homogenize cells or tissue in an extraction solution (e.g., 6% trichloroacetic acid in methanol or 70% methanol/1% acetic acid).

    • Include an internal standard (e.g., stable isotope-labeled this compound) for accurate quantification.

    • Centrifuge to pellet proteins and debris.

    • Collect the supernatant.

2. Chromatographic Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column with an ion-pairing agent.

  • Mobile Phase: A gradient of acetonitrile and water containing a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) or formic acid.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount in the samples.

Signaling Pathways and Experimental Workflows

This compound is a critical signaling molecule that modulates several key cellular pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow for this compound quantification.

This compound Biosynthesis and Catabolism

spermine_metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM Spermidine synthase Putrescine->SRM Spermidine Spermidine SMS This compound synthase Spermidine->SMS SSAT2 SSAT Spermidine->SSAT2 This compound This compound SSAT1 SSAT This compound->SSAT1 dcSAM1 dcSAM dcSAM1->SRM dcSAM2 dcSAM dcSAM2->SMS AcetylSpermidine N1-acetylspermidine PAO2 PAO AcetylSpermidine->PAO2 Acetylthis compound N1-acetylthis compound PAO1 PAO Acetylthis compound->PAO1 ODC->Putrescine CO2 SRM->Spermidine SMS->this compound SSAT1->Acetylthis compound SSAT2->AcetylSpermidine PAO1->Spermidine PAO2->Putrescine

Caption: Overview of the this compound biosynthesis and catabolism pathway.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_hplc HPLC Path start Cell/Tissue Sample extraction Homogenization & Acid Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (for HPLC) supernatant->derivatization analysis HPLC or LC-MS/MS Analysis supernatant->analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification ion_channel_regulation This compound Intracellular this compound Kir Inward Rectifier K+ Channels (Kir) This compound->Kir binds to pore AMPAR Ca2+-permeable AMPA Receptors This compound->AMPAR binds to pore NMDAR NMDA Receptors This compound->NMDAR extracellular binding Block Pore Block & Inward Rectification Kir->Block AMPAR->Block Modulation Extracellular Modulation NMDAR->Modulation mtor_pathway mTORC1 mTORC1 Translation Translation Initiation mTORC1->Translation AMD1 AMD1 Stability mTORC1->AMD1 regulates Polyamines Polyamines (including this compound) Polyamines->mTORC1 interacts with CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth required for Translation->CellGrowth AMD1->Polyamines promotes biosynthesis apoptosis_pathway This compound High this compound Levels or This compound Metabolites ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria direct effect ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

The Discovery and Crystallography of Spermine in Human Semen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

First observed in the 17th century, spermine is a ubiquitous polyamine crucial for cellular metabolism and function. Its discovery as crystalline structures in human semen marked a significant milestone in the history of biochemistry. This technical guide provides a comprehensive overview of the historical discovery, experimental methodologies for isolation and quantification, quantitative analysis of its concentration in human semen, and its intricate role in cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed protocols and a deep dive into the molecular interactions of this compound.

Historical Perspective: The Unveiling of this compound Crystals

The scientific journey of this compound began in 1678 when the Dutch microscopist Antonie van Leeuwenhoek first observed peculiar crystalline structures in human seminal fluid.[1][2] These crystals, which he meticulously documented, were later identified as this compound phosphate.[1][3] It took nearly two centuries for the scientific community to revisit these initial observations. In 1888, the German chemists Ladenburg and Abel isolated the organic base responsible for these crystals and named it "spermin".[4] However, the precise chemical structure of this compound remained elusive until 1926, when it was independently elucidated by research groups in England and Germany.

These early discoveries laid the foundation for understanding the chemical nature of a substance that is now known to be a vital polyamine present in all eukaryotic cells, playing a critical role in various physiological processes.

Quantitative Analysis of this compound in Human Semen

The concentration of this compound in human seminal plasma is a key parameter in clinical and research settings. Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have enabled precise quantification. The data presented below is a summary from various studies and illustrates the typical range of this compound concentrations observed in human semen.

ParameterMean Concentration (mmol/L)Range (mmol/L)Method of AnalysisReference
Free this compound2.430.13 - 20.80HPLC with pre-column derivatization
Total this compound~3-Not Specified
This compound in Vasectomized Men5.435 (nmol per ejaculate)-Not Specified
This compound in Non-Vasectomized Men11.804 (nmol per ejaculate)-Not Specified

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound from human semen, reflecting both historical and contemporary techniques.

Classical Method for the Isolation of this compound Phosphate Crystals (Rosenheim, 1924)

This protocol is based on the work of Otto Rosenheim and describes a method for isolating this compound phosphate crystals from seminal fluid.

Materials:

  • Fresh human semen

  • 96% Ethanol

  • Ether

  • Boiling water

  • Centrifuge

  • Microscope

Procedure:

  • To a sample of fresh semen (e.g., 4-5 mL), add a sufficient volume of 96% ethanol to precipitate proteins and this compound phosphate.

  • Centrifuge the mixture to pellet the precipitate.

  • Discard the supernatant and wash the pellet with cold water repeatedly until the supernatant no longer forms a precipitate when mixed with five volumes of alcohol.

  • After the final wash, resuspend the pellet in a small volume of 96% ethanol and centrifuge again.

  • Wash the resulting pellet with ether and allow it to dry to a white powder.

  • Extract the powder with boiling water. The this compound phosphate will dissolve, leaving behind the precipitated proteins.

  • Filter the hot solution to obtain a clear filtrate.

  • Allow the filtrate to cool slowly. This compound phosphate crystals will separate out.

  • If necessary, concentrate the solution and add a few drops of alcohol to enhance crystallization.

  • The resulting crystals can be observed under a microscope. A typical yield from 4-5 cc of semen is approximately 6 mg (0.14%).

Modern Method for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a contemporary approach for the quantitative analysis of this compound in seminal plasma using HPLC with pre-column derivatization and fluorescence detection.

Materials:

  • Human seminal plasma (obtained after centrifugation of semen)

  • Perchloric acid (PCA)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard solution

  • Reversed-phase C18 HPLC column

  • Fluorescence detector

Procedure:

  • Sample Preparation:

    • To 1 mL of seminal plasma, add an equal volume of cold 10% PCA to precipitate proteins.

    • Vortex the mixture and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To 200 µL of the supernatant, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

    • Vortex vigorously for 30 seconds and incubate at room temperature for 20 minutes.

    • Add 2 mL of saturated sodium chloride solution to stop the reaction.

    • Extract the benzoylated polyamines with 2 mL of diethyl ether.

    • Vortex and centrifuge to separate the phases.

    • Transfer the ether layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample into the HPLC system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water.

    • Detect the benzoylated this compound using a fluorescence detector with excitation and emission wavelengths typically around 229 nm and 370 nm, respectively.

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated from known concentrations of this compound.

Signaling Pathways and Cellular Functions of this compound

This compound is a polycation that interacts with negatively charged molecules such as DNA, RNA, and proteins, thereby modulating a wide array of cellular processes.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound is a tightly regulated enzymatic pathway starting from the amino acid ornithine.

Spermine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermidine->Putrescine PAOX This compound This compound Spermidine->this compound SpmS This compound->Spermidine SMOX ODC ODC SpdS SpdS SpmS SpmS AdoMetDC AdoMetDC Methionine Methionine SAM SAM Methionine->SAM MAT dcSAM dcSAM SAM->dcSAM AdoMetDC dcSAM->Spermidine dcSAM->this compound

Caption: Biosynthesis and catabolism of this compound.

The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC). Subsequently, spermidine synthase (SpdS) and this compound synthase (SpmS) catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and this compound, respectively. The catabolism, or back-conversion, is mediated by this compound oxidase (SMOX) and polyamine oxidase (PAOX).

This compound's Role in Ion Channel Regulation

This compound plays a crucial role in regulating the function of various ion channels, particularly inwardly rectifying potassium (Kir) channels. As a polycation, intracellular this compound can physically block the pore of these channels in a voltage-dependent manner, contributing to their characteristic inward rectification.

Spermine_Ion_Channel cluster_membrane Cell Membrane Kir_Channel Kir Channel K_ion_out K+ Efflux (Blocked) Kir_Channel->K_ion_out This compound This compound This compound->Kir_Channel Blocks pore at positive membrane potentials K_ion_in K+ Influx K_ion_in->Kir_Channel Allowed at negative membrane potentials

Caption: Mechanism of Kir channel block by intracellular this compound.

This blockade is essential for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons and cardiomyocytes.

This compound and the JAK-STAT Signaling Pathway

Recent research has unveiled a direct interaction between this compound and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a critical cascade in cytokine-mediated immune responses.

Spermine_JAK_STAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to This compound This compound This compound->JAK binds and inhibits Gene_Expression Gene_Expression Nucleus->Gene_Expression

Caption: this compound's inhibitory effect on the JAK-STAT pathway.

This compound has been shown to directly bind to JAK1, a key kinase in this pathway, thereby impairing its interaction with cytokine receptors and suppressing the subsequent phosphorylation and activation of STAT proteins. This inhibitory action positions this compound as a potential endogenous regulator of immune responses and inflammation.

Conclusion

From its initial discovery as microscopic crystals in semen to its now-recognized role as a multifaceted regulator of cellular function, this compound continues to be a subject of intense scientific interest. This technical guide has provided a detailed overview of the historical context, analytical methodologies, and biological significance of this compound, with a focus on its presence in human semen. The provided experimental protocols and pathway diagrams offer a practical resource for researchers and professionals aiming to further unravel the complexities of this vital polyamine and its potential therapeutic applications.

References

The Geroprotective Potential of Spermine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies on the effects of spermine on aging. It delves into the molecular mechanisms, experimental evidence from various model organisms, and detailed protocols to facilitate further research in this promising area of longevity science. While much of the existing research has focused on the related polyamine spermidine, this guide will focus on the available data for this compound, drawing comparisons with spermidine where appropriate to provide a complete picture.

Core Concepts and Mechanisms of Action

This compound, a naturally occurring polyamine, has emerged as a molecule of interest in aging research due to its demonstrated effects on lifespan and healthspan in various model organisms.[1] The primary mechanism underlying this compound's anti-aging effects is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[1][2] This "cellular housekeeping" is crucial for maintaining cellular homeostasis and function, which typically declines with age.

Beyond autophagy, this compound's beneficial effects are also attributed to its anti-inflammatory and anti-apoptotic properties.[3] It has been shown to modulate key signaling pathways involved in aging, including the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1]

Quantitative Data on this compound's Effects on Aging

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on lifespan and age-related physiological parameters.

Table 1: Lifespan Extension in Animal Models

PolyamineOrganismDosage & AdministrationLifespan ExtensionReference
This compound C57BL/6J female mice3 mM in drinking water (lifelong)Significantly extended median lifespan
SpermidineC57BL/6J female mice3 mM in drinking water (lifelong)Significantly extended median lifespan
SpermidineC57BL/6J male and female mice3 mM in drinking water (late-in-life)~10% increase in median lifespan

Note: While both this compound and spermidine demonstrated a significant extension of median lifespan in a lifelong study, the late-in-life intervention showing a ~10% increase was specifically reported for spermidine.

Table 2: Cardioprotective Effects of this compound in Aged Rats

TreatmentKey FindingsReference
This compound Reversed and inhibited age-related myocardial morphological alterations, fibrosis, and apoptosis. Upregulated 51 proteins and 28 metabolites, while downregulating 80 proteins and 29 metabolites associated with immune responses, blood coagulation, lipid metabolism, and glutathione metabolism.
SpermidineReversed and inhibited age-related myocardial morphological alterations, fibrosis, and apoptosis. Upregulated 44 proteins and 24 metabolites, while downregulating 84 proteins and 176 metabolites.

Table 3: Neuroprotective Effects of this compound in a Mouse Model of Aging (SAMP8)

TreatmentKey FindingsReference
This compound - Increased discrimination index in novel object recognition tests.- Increased activity of superoxide dismutase (SOD) and decreased levels of malondialdehyde (MDA) in the brain.- Phosphorylated AMPK and regulated autophagy-related proteins (LC3, Beclin 1, p62).- Prevented apoptosis and inflammation.- Elevated expression of neurotrophic factors (NGF, PSD95, PSD93, BDNF).
SpermidineSimilar neuroprotective effects to this compound were observed.

Signaling Pathways Modulated by this compound

The anti-aging effects of this compound are mediated through the modulation of intricate signaling pathways. The induction of autophagy via the AMPK/mTOR pathway is a central mechanism.

Spermine_Signaling_Pathway This compound This compound AMPK AMPK (Energy Sensor) This compound->AMPK mTOR mTOR (Pro-aging Pathway) AMPK->mTOR inhibition Autophagy Autophagy Induction AMPK->Autophagy activation mTOR->Autophagy inhibition Cellular_Homeostasis Cellular Homeostasis & Stress Resistance Autophagy->Cellular_Homeostasis Lifespan_Extension Lifespan Extension Cellular_Homeostasis->Lifespan_Extension Polyamine_Administration_Workflow Start Start Prep Prepare 3 mM this compound in Sterile Drinking Water Start->Prep Admin Provide ad libitum Access to this compound-supplemented Water Prep->Admin Monitor Monitor: Food/Water Intake, Body Weight, Health Admin->Monitor Control Control Group: Regular Drinking Water Control->Monitor Lifespan Record Date of Death for Lifespan Analysis Monitor->Lifespan Tissue Tissue Collection for Molecular Analysis Monitor->Tissue End End Lifespan->End Tissue->End

References

The Double-Edged Sword: A Technical Guide to Spermine's Role in Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of cellular processes essential for life. However, its role in oncology is far more complex, acting as a double-edged sword in cancer cell proliferation, survival, and metastasis. Dysregulation of this compound metabolism is a hallmark of many cancers, presenting both a challenge and an opportunity for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core principles of this compound's involvement in cancer cell growth, detailed experimental protocols for its study, and a summary of quantitative data to inform future research and drug development.

The Central Role of this compound in Cancer Biology

Polyamines, including this compound and its precursors spermidine and putrescine, are polycationic molecules that are indispensable for normal cell growth and development.[1] In neoplastic states, the metabolism of polyamines is frequently dysregulated, leading to elevated intracellular concentrations that are associated with enhanced cell proliferation and tumorigenesis.[1] This guide focuses on this compound, the largest of the natural polyamines, and its multifaceted involvement in cancer.

This compound Metabolism: A Tightly Regulated Process Gone Awry in Cancer

The intracellular concentration of this compound is meticulously controlled through a balance of biosynthesis, catabolism, and transport. In cancer, this delicate equilibrium is often disrupted.

Biosynthesis: The production of this compound begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), a rate-limiting enzyme that is a well-established proto-oncogene.[2][3] Putrescine is then converted to spermidine, and finally to this compound, through the action of spermidine synthase (SRM) and this compound synthase (SMS), respectively.[4] Several oncogenic pathways, most notably MYC, directly upregulate the expression of ODC, leading to an overproduction of polyamines that fuels cancer cell growth.

Catabolism: The breakdown of this compound is primarily mediated by two enzymes: this compound/spermidine N1-acetyltransferase (SSAT) and this compound oxidase (SMO). SSAT acetylates this compound and spermidine, marking them for export out of the cell or for oxidation by N1-acetylpolyamine oxidase (APAO). SMO directly oxidizes this compound back to spermidine. The catabolic pathway not only reduces this compound levels but also produces reactive oxygen species (ROS) and aldehydes, which can induce cellular stress and apoptosis.

dot

Spermine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT This compound This compound This compound->SSAT SMO SMO This compound->SMO N1_Acetylspermidine N1_Acetylspermidine APAO APAO N1_Acetylspermidine->APAO N1_Acetylthis compound N1_Acetylthis compound N1_Acetylthis compound->APAO ODC->Putrescine SRM->Spermidine SMS->this compound SSAT->N1_Acetylspermidine SSAT->N1_Acetylthis compound SMO->Spermidine APAO->Putrescine APAO->Spermidine

Caption: Simplified overview of this compound biosynthesis and catabolism pathways.

Quantitative Data on this compound in Cancer

The dysregulation of this compound metabolism results in altered this compound levels in cancerous tissues and bodily fluids compared to their healthy counterparts. These changes, while variable between cancer types, provide valuable insights for diagnostics and therapeutic monitoring.

Table 1: this compound Concentrations in Human Cancer Tissues vs. Normal Tissues

Cancer TypeTissueThis compound Concentration in Cancer TissueThis compound Concentration in Normal TissueReference
Colorectal CarcinomaColonSignificantly higherLower than cancerous tissue
Breast CancerBreastHighLower than cancerous tissue
Oral Squamous Cell CarcinomaOral Mucosa461 +/- 41 nmol/g233 +/- 35 nmol/g (buccal)
Prostate CancerProstateSignificantly lower in cancerous conditionsHigher in healthy and BPH conditions
Renal Cell CarcinomaKidneyElevatedLower than cancerous tissue

Table 2: Urinary this compound Levels in Cancer Patients vs. Healthy Controls

ConditionUrinary this compound Level (normalized to creatinine)Reference
Healthy Controls0.63–11.36 μmol/g
Lung Cancer PatientsSignificantly increased compared to healthy individuals
Prostate Cancer PatientsSignificantly lower than healthy and BPH conditions
Patients with Metastatic CancerElevated in approximately two-thirds of patients

This compound's Impact on Cancer Cell Behavior: Quantitative Insights

This compound's influence extends beyond simple presence; it actively modulates key cancer cell behaviors, including proliferation, apoptosis, and migration.

Table 3: Effects of this compound on Cancer Cell Proliferation, Apoptosis, and Migration

Cancer Cell LineAssayTreatmentQuantitative EffectReference
HT-29 (Colon Cancer)Matrigel Invasion500 µM this compound under hypoxia3.2 times greater invasion compared to normoxia control
Neuroblastoma (IMR5)Annexin V-FITC18 µM this compound with BSAO82.5% of cells in early apoptosis
HeLa (Cervical Cancer)Annexin V-FITC/PI120 µM and 180 µM spermidineSignificant increase in apoptosis
Lymphokine-Activated Killer (LAK) cellsCytotoxicity Assay500 µM this compoundDecreased cytotoxic activity to 84.9 ± 3.0%

Key Signaling Pathways Modulated by this compound

This compound metabolism is intricately linked with major signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for developing targeted therapies.

The MYC-Spermine Axis: A Vicious Cycle

The oncoprotein MYC is a master regulator of cell growth and proliferation. It directly transcribes the gene for ODC, the rate-limiting enzyme in polyamine biosynthesis. This leads to increased polyamine levels, which in turn are necessary for MYC-driven tumorigenesis. Furthermore, this compound synthase (SMS) cooperates with MYC to repress the expression of the pro-apoptotic protein Bim, promoting cancer cell survival.

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MYC_Spermine_Axis MYC MYC ODC_Gene ODC1 Gene MYC->ODC_Gene Upregulates Transcription SMS SMS MYC->SMS Cooperates with Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Drives ODC_Protein ODC Protein ODC_Gene->ODC_Protein Translation Polyamines Polyamines (including this compound) ODC_Protein->Polyamines Catalyzes Production Polyamines->Cell_Proliferation Promotes Bim Bim (Pro-apoptotic) SMS->Bim Represses Cell_Survival Cell Survival Bim->Cell_Survival Inhibits

Caption: The cooperative relationship between MYC and this compound metabolism in promoting cancer cell survival.

This compound and the mTOR Pathway: A Nexus of Nutrient Sensing and Growth

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Polyamines and the mTOR pathway are interconnected, with polyamines influencing mTOR signaling and vice versa. Depletion of polyamines can alter the phosphorylation of key mTORC1 downstream proteins, such as 4EBP1 and p70S6K, which are critical for translation initiation. Conversely, inhibition of the mTOR pathway can lead to a decrease in putrescine and spermidine levels.

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Spermine_mTOR_Pathway Polyamines Polyamines (this compound) mTORC1 mTORC1 Polyamines->mTORC1 Modulates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation_Initiation Translation Initiation p70S6K->Translation_Initiation Promotes _4EBP1->Translation_Initiation Inhibits Cell_Growth Cell Growth Translation_Initiation->Cell_Growth Leads to

Caption: Interaction between this compound and the mTOR signaling pathway in regulating protein synthesis and cell growth.

The p53-Spermine Connection: A Link to Tumor Suppression

The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence. There is evidence of a complex interplay between p53 and polyamine metabolism. p53 can transcriptionally activate SSAT, the rate-limiting enzyme in polyamine catabolism, leading to a decrease in this compound levels. Conversely, this compound has been shown to induce the transcriptional activation of p53, suggesting a potential feedback loop.

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p53_Spermine_Connection p53 p53 SSAT_Gene SSAT Gene p53->SSAT_Gene Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces SSAT_Protein SSAT Protein SSAT_Gene->SSAT_Protein Translation This compound This compound SSAT_Protein->this compound Catabolizes This compound->p53 Induces Transcription Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Conclusion Select_Cells Select Cancer Cell Lines Measure_Polyamines Measure Endogenous This compound Levels (HPLC) Select_Cells->Measure_Polyamines Treat_Cells Treat Cells with Exogenous this compound or Inhibitors Measure_Polyamines->Treat_Cells Viability_Assay Cell Viability (MTT Assay) Treat_Cells->Viability_Assay Migration_Assay Cell Migration (Wound Healing) Treat_Cells->Migration_Assay Invasion_Assay Cell Invasion (Transwell) Treat_Cells->Invasion_Assay Apoptosis_Assay Apoptosis (Annexin V) Treat_Cells->Apoptosis_Assay Analyze_Pathways Analyze Signaling Pathways (Western Blot, qPCR) Viability_Assay->Analyze_Pathways Migration_Assay->Analyze_Pathways Invasion_Assay->Analyze_Pathways Apoptosis_Assay->Analyze_Pathways Data_Analysis Quantitative Data Analysis Analyze_Pathways->Data_Analysis Gene_Expression Gene Expression Profiling Gene_Expression->Data_Analysis Conclusion Draw Conclusions on this compound's Role Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Polyamine Metabolic Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the intricate network of polyamine metabolism, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core biosynthetic and catabolic pathways, their regulation, and their profound implications in cellular processes and disease, with a particular focus on oncology.

Polyamines—ubiquitous polycationic molecules including putrescine, spermidine, and spermine—are fundamental to a myriad of cellular functions, from cell growth and differentiation to the regulation of gene expression.[1][2] The intracellular concentrations of these molecules are meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport.[3][4] Dysregulation of this delicate balance is a hallmark of numerous pathological states, most notably cancer, making the polyamine metabolic pathway a compelling target for therapeutic intervention.[1]

Core Polyamine Metabolism: Biosynthesis and Catabolism

The synthesis of polyamines in mammalian cells is initiated from the amino acid ornithine. This multi-step process is governed by a series of key enzymatic reactions, while the degradation and interconversion of polyamines are controlled by a distinct set of catabolic enzymes.

Polyamine Biosynthesis

The biosynthetic pathway sequentially builds the polyamine backbone, starting with the formation of putrescine and culminating in the synthesis of this compound.

  • Ornithine to Putrescine: The first and rate-limiting step is the decarboxylation of ornithine to produce putrescine. This reaction is catalyzed by the highly regulated enzyme ornithine decarboxylase (ODC) .

  • The Role of S-adenosylmethionine Decarboxylase (SAMDC): Concurrently, S-adenosylmethionine decarboxylase (SAMDC or AMD1) catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM). This molecule serves as the essential aminopropyl group donor for the subsequent steps.

  • Spermidine Synthesis: Spermidine synthase (SRM) then transfers an aminopropyl group from dcSAM to putrescine, forming spermidine.

  • This compound Synthesis: Finally, This compound synthase (SMS) adds a second aminopropyl group from dcSAM to spermidine to produce this compound.

Polyamine Catabolism and Interconversion

The catabolic pathway not only degrades polyamines but also allows for their interconversion, providing a dynamic mechanism to fine-tune intracellular polyamine levels.

  • Acetylation by SAT1: The principal catabolic route is initiated by spermidine/spermine N1-acetyltransferase (SAT1 or SSAT1) , which acetylates spermidine and this compound at the N1 position.

  • Oxidation by PAOX: The resulting N1-acetylspermidine and N1-acetylthis compound are then oxidized by polyamine oxidase (PAOX or APAO) , leading to the formation of putrescine and spermidine, respectively.

  • Direct Conversion by SMOX: An alternative pathway involves the direct oxidation of this compound back to spermidine by This compound oxidase (SMOX) .

Below is a diagram illustrating the core polyamine metabolic pathway.

Polyamine_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism/Interconversion Ornithine Ornithine ODC ODC Ornithine->ODC SAM SAM SAMDC SAMDC SAM->SAMDC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM dcSAM dcSAM dcSAM->SRM SMS This compound Synthase dcSAM->SMS Spermidine Spermidine Spermidine->SMS SAT1 SAT1 Spermidine->SAT1 This compound This compound This compound->SAT1 SMOX SMOX This compound->SMOX N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX N1_Acetylthis compound N1-Acetylthis compound N1_Acetylthis compound->PAOX ODC->Putrescine CO2 SAMDC->dcSAM CO2 SRM->Spermidine SMS->this compound SAT1->N1_Acetylspermidine SAT1->N1_Acetylthis compound PAOX->Putrescine PAOX->Spermidine SMOX->Spermidine

Core Polyamine Metabolic Pathway

Quantitative Data on Polyamine Metabolism

The dysregulation of polyamine metabolism in cancer is often reflected in altered intracellular polyamine concentrations and the kinetic properties of the key metabolic enzymes.

Polyamine Levels in Normal vs. Cancer Tissues

Numerous studies have documented significantly elevated levels of polyamines in various cancer tissues compared to their normal counterparts. This accumulation is a direct consequence of increased biosynthesis and/or decreased catabolism, fueling the rapid proliferation of cancer cells.

Tissue TypePutrescine (nmol/g)Spermidine (nmol/g)This compound (nmol/g)Reference(s)
Normal Oral Mucosa
Buccal25 ± 5184 ± 34233 ± 35
Retromolar Trigone41 ± 14214 ± 63269 ± 59
Adjacent to Tumor41 ± 9192 ± 34236 ± 30
Oral Squamous Cell Carcinoma 136 ± 42415 ± 41461 ± 41
Normal Colon Mucosa -Higher in tumorHigher in tumor
Colon Adenocarcinoma -Significantly higherIncreased
Normal Prostate ---
Prostate Cancer (Serum nmol/ml) 1825412
Normal Lung ---
Lung Cancer (Serum nmol/ml) 506222140

Values are presented as mean ± standard error of the mean where available.

Intracellular Polyamine Concentrations in Cancer Cell Lines

The elevated polyamine phenotype is also recapitulated in various cancer cell lines, making them valuable models for studying polyamine metabolism and for the preclinical evaluation of targeted therapies.

Cell LinePutrescine (pmol/10^6 cells)Spermidine (pmol/10^6 cells)This compound (pmol/10^6 cells)Reference(s)
MCF-7 (ER+ Breast Cancer) 130 ± 101150 ± 701200 ± 80
MDA-MB-231 (ER- Breast Cancer) 80 ± 10700 ± 50850 ± 60
HepaRG (Hepatocellular Carcinoma) Lower than Huh7.5Lower than Huh7.5Lower than Huh7.5

Values are presented as mean ± standard error of the mean where available.

Kinetic Properties of Key Polyamine Metabolic Enzymes

The efficiency and substrate affinity of the enzymes governing polyamine metabolism are critical determinants of the overall flux through the pathway. Understanding these kinetic parameters is essential for the rational design of enzyme inhibitors.

EnzymeSubstrate(s)KmVmax/kcatOrganism/TissueReference(s)
Ornithine Decarboxylase (ODC) L-Ornithine0.13 µM / 33 µM-Physarum polycephalum
L-Ornithine0.95 mM4.8 µmol/mg/minAspergillus terreus
L-Lysine1.34 mM4.1 µmol/mg/minAspergillus terreus
L-Arginine1.4 mM3.8 µmol/mg/minAspergillus terreus
S-adenosylmethionine Decarboxylase (SAMDC) S-adenosylmethionine--Trypanosoma cruzi
Spermidine Synthase Putrescine19 µM / 20 µM0.8 s⁻¹ / 1.9 s⁻¹Thermotoga maritima / Human
dcSAM0.75 µM / 0.9 µM-Thermotoga maritima / Human
This compound Synthase Spermidine60 µM-Bovine Brain
dcSAM0.1 µM-Bovine Brain
Spermidine/spermine N1-acetyltransferase (SAT1) Spermidine55 µM-Zebrafish
This compound182 µM-Zebrafish
N1-dansylnorthis compound~11 µM-Rat Hepatoma Cells
Acetyl-CoA~13 µM-Rat Hepatoma Cells
Polyamine Oxidase (PAOX) N1-Acetylthis compound484 µM1410 s⁻¹Saccharomyces cerevisiae
This compound Oxidase (SMOX) This compound48 µM / 121 µM49 s⁻¹ / 124 pmol/min/µgHuman / Mouse

Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity. Vmax (maximum velocity) and kcat (turnover number) represent the maximum rate of reaction.

Regulation of Polyamine Metabolism

The intricate network of polyamine metabolism is tightly regulated at multiple levels, including transcriptional, translational, and post-translational controls, to ensure cellular homeostasis. Key signaling pathways, often hijacked in cancer, play a pivotal role in this regulation.

Transcriptional Regulation

The expression of genes encoding polyamine metabolic enzymes is under the control of various transcription factors and signaling pathways.

  • MYC and ODC: The proto-oncogene MYC is a potent transcriptional activator of the ODC1 gene. MYC binds to specific E-box sequences (CACGTG) in the ODC1 promoter and first intron, driving its expression and thereby increasing putrescine synthesis.

  • SAT1 Regulation: The transcription of SAT1 is influenced by multiple factors, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxisome proliferator-activated receptors (PPARs). Epigenetic mechanisms, such as CpG methylation, also play a role in regulating SAT1 expression.

  • SMOX and PAOX Regulation: The transcriptional regulation of the catabolic enzymes SMOX and PAOX is less well-defined but is known to be influenced by inflammatory signals and polyamine levels themselves.

The diagram below illustrates the transcriptional regulation of ODC by the MYC/MAX transcription factor complex.

ODC_Regulation cluster_nucleus Nucleus MYC MYC MYC_MAX MYC/MAX Complex MYC->MYC_MAX MAX MAX MAX->MYC_MAX E_Box E-Box (CACGTG) MYC_MAX->E_Box Binds ODC_Gene ODC Gene E_Box->ODC_Gene Promotes Transcription ODC_mRNA ODC mRNA ODC_Gene->ODC_mRNA ODC_Protein ODC Protein ODC_mRNA->ODC_Protein Translation

MYC-Mediated ODC Transcription
Post-Translational Regulation and Feedback Mechanisms

Beyond transcription, the activity of polyamine metabolic enzymes is modulated by intricate post-translational modifications and feedback loops.

  • Antizyme and ODC Degradation: A key regulatory mechanism involves antizyme (AZ) . Elevated polyamine levels induce a ribosomal frameshift during the translation of antizyme mRNA, leading to increased antizyme protein. Antizyme binds to ODC monomers, preventing their dimerization into an active enzyme and targeting them for proteasomal degradation in a ubiquitin-independent manner.

  • Antizyme Inhibitor (AZIN): The activity of antizyme is, in turn, regulated by antizyme inhibitor (AZIN) , a protein with structural homology to ODC but lacking enzymatic activity. AZIN binds to antizyme with high affinity, thereby releasing ODC from inhibition.

  • mTOR Signaling and SAMDC: The mTOR signaling pathway , a central regulator of cell growth and metabolism, has been implicated in the regulation of SAMDC. While the precise mechanisms are still under investigation, mTORC1 appears to promote SAMDC activity.

The intricate feedback regulation of ODC by antizyme and antizyme inhibitor is depicted in the following diagram.

Antizyme_Regulation Polyamines Polyamines Antizyme_mRNA Antizyme mRNA Polyamines->Antizyme_mRNA + Induces Frameshift Antizyme Antizyme (AZ) Antizyme_mRNA->Antizyme Translation ODC_monomer ODC Monomer Antizyme->ODC_monomer ODC_AZ_complex ODC-AZ Complex Antizyme->ODC_AZ_complex AZ_AZIN_complex AZ-AZIN Complex Antizyme->AZ_AZIN_complex ODC_dimer Active ODC Dimer ODC_monomer->ODC_dimer Dimerization ODC_monomer->ODC_AZ_complex ODC_dimer->ODC_monomer Dissociation Proteasome Proteasome ODC_AZ_complex->Proteasome Targets for Degradation Proteasome->ODC_monomer Degrades ODC AZIN Antizyme Inhibitor (AZIN) AZIN->Antizyme AZIN->AZ_AZIN_complex AZ_AZIN_complex->ODC_monomer Releases ODC

Regulation of ODC by Antizyme

Experimental Protocols

Accurate and reproducible quantification of polyamine levels and the activity of their metabolic enzymes is paramount for research and drug development in this field. This section provides an overview of key experimental methodologies.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of intracellular and extracellular polyamines. The general workflow involves sample preparation, derivatization, chromatographic separation, and detection.

Experimental Workflow for Polyamine Analysis:

HPLC_Workflow start Start sample_prep Sample Preparation (Cell lysis, tissue homogenization, protein precipitation) start->sample_prep derivatization Pre-column Derivatization (e.g., with Dansyl Chloride or OPA/NAC) sample_prep->derivatization hplc HPLC Separation (Reversed-phase C18 column) derivatization->hplc detection Fluorescence or UV Detection hplc->detection quantification Quantification (Comparison to standards) detection->quantification end End quantification->end

HPLC Analysis of Polyamines

Detailed Protocol Outline:

  • Sample Preparation:

    • Cells: Harvest and wash cells, followed by lysis in an appropriate buffer (e.g., perchloric acid) to precipitate proteins.

    • Tissues: Homogenize tissue samples in a suitable buffer and deproteinize.

    • Centrifugation: Centrifuge the lysate/homogenate to pellet cellular debris and precipitated proteins. The supernatant contains the polyamines.

  • Derivatization:

    • Polyamines lack a chromophore, necessitating derivatization for UV or fluorescence detection.

    • Common derivatizing agents include:

      • Dansyl Chloride: Reacts with primary and secondary amino groups to form highly fluorescent derivatives.

      • o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine): Reacts with primary amino groups to yield fluorescent isoindole derivatives.

  • HPLC Separation:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Elute the polyamine derivatives using a mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection and Quantification:

    • Detect the separated derivatives using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

    • Quantify the individual polyamines by comparing their peak areas to those of known standards.

Enzyme Activity Assays

Measuring the activity of the key enzymes in the polyamine metabolic pathway provides insights into the metabolic flux and the efficacy of potential inhibitors.

Ornithine Decarboxylase (ODC) Activity Assay:

  • Principle: The most common method measures the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer, pyridoxal phosphate (a cofactor), and [¹⁴C]-L-ornithine.

    • Incubate the cell or tissue lysate with the reaction mixture in a sealed vessel.

    • Trap the evolved ¹⁴CO₂ using a suitable agent (e.g., a filter paper soaked in a scintillation cocktail or a basic solution).

    • Stop the reaction and quantify the trapped radioactivity using a scintillation counter.

S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay:

  • Principle: Similar to the ODC assay, this method typically measures the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer and S-adenosyl-L-[carboxyl-¹⁴C]methionine.

    • Incubate the cell or tissue lysate with the reaction mixture.

    • Trap and quantify the released ¹⁴CO₂ as described for the ODC assay.

Spermidine/spermine N1-acetyltransferase (SAT1) Activity Assay:

  • Principle: Several methods are available, including radiometric and colorimetric assays.

  • Radiometric Assay Outline:

    • Prepare a reaction mixture containing buffer, a polyamine substrate (spermidine or this compound), and [¹⁴C]-acetyl-CoA.

    • Incubate the cell or tissue lysate with the reaction mixture.

    • Separate the radiolabeled acetylated polyamine from the unreacted [¹⁴C]-acetyl-CoA (e.g., by phosphocellulose paper binding).

    • Quantify the radioactivity of the acetylated product.

  • Colorimetric Assay Outline (DTNB-based):

    • The reaction produces Coenzyme A (CoA-SH).

    • CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

Polyamine Oxidase (PAO) and this compound Oxidase (SMOX) Activity Assays:

  • Principle: These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.

  • Chemiluminescent Assay Outline:

    • Prepare a reaction mixture containing buffer, the appropriate polyamine substrate (N1-acetylthis compound for PAOX, this compound for SMOX), horseradish peroxidase (HRP), and a chemiluminescent substrate (e.g., luminol).

    • Incubate the cell or tissue lysate with the reaction mixture.

    • The H₂O₂ produced oxidizes the chemiluminescent substrate in a reaction catalyzed by HRP, emitting light that can be measured with a luminometer.

Implications for Drug Development

The central role of polyamines in cell proliferation and the consistent upregulation of the polyamine metabolic pathway in cancer make it an attractive target for the development of novel anticancer therapies.

Inhibitors of Polyamine Biosynthesis
  • DFMO (Eflornithine): An irreversible inhibitor of ODC, DFMO has shown efficacy in both cancer chemoprevention and treatment, particularly in combination with other agents.

  • SAMDC Inhibitors: Several inhibitors of SAMDC have been developed and have shown promise in preclinical studies.

Polyamine Analogues

Synthetic polyamine analogues can exert their anticancer effects through multiple mechanisms, including feedback inhibition of biosynthesis, induction of catabolism, and interference with polyamine function.

Targeting Polyamine Transport

Cancer cells often exhibit increased polyamine uptake to meet their high demand. Developing inhibitors of the polyamine transport system represents a promising therapeutic strategy, especially in combination with biosynthesis inhibitors.

This in-depth guide provides a solid foundation for understanding the complexities of the polyamine metabolic pathway. For researchers and drug development professionals, a thorough grasp of this intricate network is crucial for identifying novel therapeutic targets and designing effective strategies to combat diseases characterized by dysregulated polyamine metabolism.

References

Spermine: A Natural Intracellular Antioxidant - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a key contributor to cellular damage and the development of numerous pathologies.[1] Polyamines, particularly spermine, are ubiquitous polycationic molecules essential for cell growth and proliferation.[1] Found in millimolar concentrations within the cell nucleus, this compound has emerged as a critical natural intracellular antioxidant, playing a significant role in safeguarding vital macromolecules like DNA from oxidative insults.[1][2] This technical guide provides an in-depth exploration of this compound's antioxidant properties, detailing its mechanisms of action, its influence on cellular signaling pathways, and the experimental methodologies used to elucidate its function.

Mechanisms of Antioxidant Action

This compound employs a multi-faceted approach to mitigate oxidative stress, acting through both direct and indirect mechanisms.

Direct Antioxidant Activity: Free Radical Scavenging

This compound has been shown to directly scavenge highly reactive and damaging free radicals.

  • Hydroxyl Radical (•OH): this compound is a potent scavenger of the hydroxyl radical, one of the most reactive and damaging ROS.[3] Electron paramagnetic resonance (EPR) spectroscopy has demonstrated that this compound effectively inhibits the formation of hydroxyl radical adducts in a dose-dependent manner. At a concentration of 1.5 mM, this compound and other polyamines can virtually eliminate hydroxyl radical adduct formation.

  • Singlet Oxygen (¹O₂): Evidence suggests that this compound can also quench singlet oxygen, another reactive oxygen species.

  • Superoxide Anion (O₂⁻•): The ability of this compound to directly scavenge superoxide anions appears to be limited.

Indirect Antioxidant Activity

Beyond direct scavenging, this compound contributes to the cellular antioxidant defense through several indirect pathways:

  • Chelation of Transition Metals: The Fenton reaction, a major source of hydroxyl radicals, is catalyzed by transition metals such as iron and copper. This compound can chelate these metal ions, preventing them from participating in redox reactions that generate ROS. Studies have shown that 1mM of this compound can reduce 1.8+/-0.3 nmol of Fe(III) ions in 20 minutes. However, it is important to note that under certain conditions with high concentrations of transition metals, this compound may paradoxically promote DNA strand breakage.

  • Inhibition of Lipid Peroxidation: this compound effectively protects cellular membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals that can compromise membrane integrity and function.

  • Modulation of Enzyme Activity: this compound can influence the activity of enzymes involved in oxidative stress. For instance, it has been shown to inhibit microsomal membrane NADPH oxidase in a concentration-dependent manner, with this compound exhibiting the highest inhibitory effect among polyamines.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant capacity of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of a specific free radical.

ParameterThis compound ConcentrationFree Radical / OxidantExperimental SystemReference
IC50 0.55 mMHydrogen Peroxide (H₂O₂)Trypanosoma cruzi lipoperoxidation

Impact on Cellular Antioxidant Defense Systems

This compound administration has been shown to bolster endogenous antioxidant defenses by increasing the levels and activities of key antioxidant enzymes.

Experimental ModelThis compound TreatmentEffect on Antioxidant MarkersReference
Rat Liver and Spleen (in vivo) 0.4 μmol/g body weight- Liver: Reduced MDA by 23.78%, Increased AHR capacity by 40.23%, CAT activity by 31.15%, GSH content by 30.25%, and T-AOC by 35.37%.- Spleen: Reduced MDA by 5.75%, Increased CAT activity by 38.68%, AHR capacity by 15.53%, and GSH content by 1.32%.
Primary Cardiomyocytes (in vitro) 5 µMIncreased T-SOD and GSH activity, Decreased MDA and GSSG levels under high glucose conditions.
THP-1 Macrophages (in vitro) 5 µmol/lIncreased SOD and GSH levels under high glucose/oxidized LDL conditions.

MDA: Malondialdehyde; AHR: Anti-hydroxyl radical; CAT: Catalase; GSH: Glutathione; T-AOC: Total Antioxidant Capacity; T-SOD: Total Superoxide Dismutase; GSSG: Glutathione Disulfide.

Modulation of Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key cellular signaling pathways that regulate the response to oxidative stress.

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a central regulator of cellular antioxidant defenses. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO-1).

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

This compound activates the Nrf2 antioxidant response pathway.
p38/JNK and JAK/STAT Signaling Pathways

Under conditions of high glucose-induced oxidative stress, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Janus kinase 2 (JAK2). The activation of these pathways is linked to increased ROS generation, and their inhibition by this compound contributes to its protective effects against oxidative stress-induced apoptosis.

Stress_Pathways High_Glucose High Glucose p38_JNK p38/JNK High_Glucose->p38_JNK JAK2 JAK2 High_Glucose->JAK2 This compound This compound This compound->p38_JNK inhibits This compound->JAK2 inhibits ROS ROS Generation p38_JNK->ROS JAK2->ROS Apoptosis Apoptosis ROS->Apoptosis ESR_Workflow Start Prepare Reaction Mixture Add_this compound Add this compound (Experimental) Start->Add_this compound Control No this compound (Control) Start->Control Incubate Incubate Add_this compound->Incubate Control->Incubate EPR EPR Measurement Incubate->EPR Analyze Analyze Spectra (% Scavenging) EPR->Analyze

References

The Core of Gene Control: A Technical Guide to Spermine's Role in Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of a vast array of cellular processes, most notably gene expression.[1] Its polycationic nature at physiological pH allows it to engage in a complex interplay with negatively charged macromolecules like DNA, RNA, and regulatory proteins, thereby exerting profound influence over the cellular landscape.[1] This technical guide provides an in-depth exploration of the foundational research on this compound's role in gene regulation, detailing its impact on chromatin architecture, histone modifications, and key signaling pathways. We present quantitative data to illustrate these effects, provide detailed protocols for key experimental investigations, and offer visual representations of critical pathways and workflows to facilitate a comprehensive understanding of this vital molecule's function and its potential as a therapeutic target.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound's influence on gene expression is not orchestrated through a single mechanism but rather a symphony of interconnected interactions.

Chromatin Condensation and Accessibility

One of the most well-established roles of this compound is its ability to bind to DNA and promote its condensation.[1][2] This interaction is primarily electrostatic, with the positively charged amine groups of this compound neutralizing the negatively charged phosphate backbone of DNA.[3] This neutralization reduces the electrostatic repulsion between DNA segments, facilitating a more compact chromatin structure. The degree of condensation is dependent on the concentration of this compound, with higher concentrations leading to the formation of toroidal structures. This alteration of chromatin structure directly impacts the accessibility of genomic regions to the transcriptional machinery and transcription factors, thereby modulating gene expression.

Modulation of Histone Modifications

This compound also plays a pivotal role in regulating the activity of enzymes that modify histones, the protein spools around which DNA is wound. These modifications, including acetylation and methylation, are crucial epigenetic markers that dictate gene accessibility.

  • Histone Acetylation: Polyamines, including this compound, have been shown to stimulate the activity of histone acetyltransferases (HATs). Histone acetylation is generally associated with a more open chromatin structure, leading to transcriptional activation. This compound can enhance the translation of HATs such as GCN5 and HAT1, leading to increased acetylation of specific lysine residues on histones H3 and H4.

  • Histone Methylation: The levels of this compound can also influence histone methylation patterns, another key epigenetic modification.

Regulation of Transcription Factors

This compound can directly and indirectly influence the binding of transcription factors to their target DNA sequences. This can occur through several mechanisms:

  • Altering DNA Conformation: By inducing changes in DNA conformation, this compound can affect the recognition and binding of transcription factors to their specific DNA motifs.

  • Modulating Signaling Pathways: this compound can modulate the activity of signaling pathways that control the function and localization of transcription factors. For instance, this compound has been shown to interact with transcription factors like NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor 1 (PMF-1) in the regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene.

Quantitative Data on this compound's Impact on Gene Regulation

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on gene and protein expression.

Table 1: Differentially Expressed Proteins in Mouse Ovary in Response to Spermidine Treatment

Gene/Protein NameRegulationFunction
Nr5a1UpregulatedSteroidogenesis, Reproduction
BokUpregulatedApoptosis
BidUpregulatedApoptosis
XdhDownregulatedPurine metabolism, Oxidative stress
TxnipDownregulatedRedox regulation, Apoptosis

Source: Adapted from a study on the antioxidant effect of spermidine on the mouse ovary. The study identified 681 differentially expressed proteins, with 424 upregulated and 257 downregulated.

Table 2: Differentially Expressed Genes in Tomato Leaves in Response to Spermidine under Low-Iron Stress

Gene CategoryNumber of Upregulated GenesNumber of Downregulated Genes
Response to Low-Iron Stress (vs. Control)227201
Spermidine Treatment under Low-Iron Stress (vs. Low-Iron Stress)606302

Source: Transcriptomic analysis of Solanum lycopersicum L. revealed significant changes in gene expression in response to spermidine treatment under low-iron stress conditions.

Table 3: Effect of this compound and Spermidine on Borrelial Gene Expression

GeneTreatmentRegulation
ospCSpermidineUpregulated
ospCThis compoundUpregulated
rpoSThis compoundUpregulated
flaBThis compoundDownregulated

Source: Transcriptional analysis of Borrelia burgdorferi grown in the presence of spermidine or this compound.

Key Signaling Pathways Modulated by this compound

This compound is integrated into several critical signaling pathways that regulate gene expression. A deeper understanding of these pathways is crucial for identifying potential therapeutic targets.

This compound and Androgen Receptor (AR) Signaling

In the context of prostate cancer, this compound acts as a natural suppressor of Androgen Receptor (AR) signaling. It achieves this by directly binding to and inhibiting Protein Arginine Methyltransferase 1 (PRMT1). This inhibition leads to a reduction in the histone mark H4R3me2a at the AR gene locus, which in turn suppresses the transcription of both full-length AR and its splice variants.

Spermine_AR_Signaling This compound This compound PRMT1 PRMT1 This compound->PRMT1 inhibits H4R3me2a H4R3me2a (Histone Mark) PRMT1->H4R3me2a promotes AR_Gene AR Gene Locus H4R3me2a->AR_Gene activates AR_Transcription AR Transcription (Full-length & Splice Variants) AR_Gene->AR_Transcription leads to

This compound's inhibition of AR signaling in castration-resistant prostate cancer.

This compound Signaling in Plant Defense

In plants, this compound acts as a signaling molecule in defense responses against pathogens. Upon infection, this compound levels increase, and its oxidative degradation by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂). This, in turn, enhances Ca²⁺ influx, activating a signaling cascade that leads to the expression of defense-related genes.

Spermine_Plant_Defense Pathogen_Infection Avirulent Pathogen Infection This compound This compound Pathogen_Infection->this compound increases PAO Polyamine Oxidase (PAO) This compound->PAO substrate for H2O2 Hydrogen Peroxide (H₂O₂) PAO->H2O2 produces Ca_Influx Ca²⁺ Influx H2O2->Ca_Influx enhances Signaling_Cascade Signaling Cascade Ca_Influx->Signaling_Cascade activates Defense_Genes Defense-Related Gene Expression Signaling_Cascade->Defense_Genes leads to

Simplified model of this compound-signal transduction pathways in plant defense.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in gene regulation.

Chromatin Immunoprecipitation (ChIP)

This protocol is designed to assess the association of specific proteins or histone modifications with genomic regions of interest in response to this compound treatment.

Materials:

  • Cells treated with or without this compound

  • Formaldehyde (1% final concentration)

  • Glycine (0.125 M final concentration)

  • Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, protease inhibitors)

  • Dilution Buffer (1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)

  • Antibody specific to the protein or histone modification of interest

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffers (Low salt, High salt, LiCl wash)

  • Elution Buffer (1% SDS, 0.1 M NaHCO₃)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis: Lyse the cells using Lysis Buffer.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin with Dilution Buffer and incubate overnight with an antibody specific to the target protein or histone modification.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify and quantify the genomic regions of interest.

ChIP_Workflow Start Cells +/- this compound Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Sonication Chromatin Shearing (Sonication) Lyse->Sonication IP Immunoprecipitation with Specific Antibody Sonication->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Binding Capture->Wash Elute Elution and Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analysis Analysis (qPCR or ChIP-seq) Purify->Analysis

Chromatin Immunoprecipitation (ChIP) Workflow.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a protein (e.g., a transcription factor) to a specific DNA sequence and can be adapted to investigate how this compound influences this interaction.

Materials:

  • Purified protein of interest (e.g., transcription factor)

  • Labeled DNA probe containing the protein's binding site (e.g., ³²P or fluorescently labeled)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • This compound solution

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer

  • Detection system (autoradiography film or fluorescence imager)

Procedure:

  • Probe Labeling: Label the DNA probe with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled probe with the purified protein in the presence or absence of varying concentrations of this compound in Binding Buffer.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis. Protein-DNA complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.

  • Detection: Visualize the bands using an appropriate detection method. The intensity and position of the shifted band will indicate the effect of this compound on the protein-DNA interaction.

EMSA_Workflow Start Labeled DNA Probe + Purified Protein +/- this compound Incubate Incubate to Allow Binding Start->Incubate Electrophoresis Native Polyacrylamide Gel Electrophoresis Incubate->Electrophoresis Detection Detection of Shifted Bands (Autoradiography/Fluorescence) Electrophoresis->Detection Analysis Analyze Effect of this compound on Protein-DNA Binding Detection->Analysis

Electrophoretic Mobility Shift Assay (EMSA) Workflow.

In Vitro Transcription Assay

This assay directly assesses the effect of this compound on the efficiency of transcription from a specific DNA template.

Materials:

  • Linear DNA template containing a promoter (e.g., T7 promoter) and the gene of interest

  • T7 RNA Polymerase

  • Ribonucleotides (ATP, GTP, CTP, UTP)

  • Transcription Buffer (containing Tris-HCl, MgCl₂, DTT)

  • This compound solution

  • RNase inhibitor

  • DNase I

  • RNA purification kit

  • Agarose or polyacrylamide gel electrophoresis system

Procedure:

  • Reaction Setup: Combine the DNA template, ribonucleotides, transcription buffer, RNase inhibitor, and T7 RNA Polymerase in an RNase-free tube. Prepare parallel reactions with and without this compound.

  • Transcription: Incubate the reactions at 37°C to allow transcription to occur.

  • DNase Treatment: Add DNase I to digest the DNA template.

  • RNA Purification: Purify the newly synthesized RNA.

  • Analysis: Analyze the quantity and integrity of the RNA product by gel electrophoresis. The intensity of the RNA band will indicate the efficiency of transcription under each condition.

Conclusion and Future Directions

This compound is a potent modulator of gene expression, exerting its influence through a variety of interconnected mechanisms, including the direct alteration of chromatin structure, the regulation of histone-modifying enzymes, and the control of transcription factor activity. The multifaceted role of this compound in gene regulation presents numerous opportunities for drug development, particularly in the context of cancer and other proliferative diseases where polyamine metabolism is often dysregulated. Targeting polyamine metabolism, for instance with inhibitors of ornithine decarboxylase (ODC), has been explored as an anti-cancer strategy. Future research should continue to unravel the intricate details of this compound's interactions within the nucleus to identify more specific and effective therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Detection of Spermine and Spermidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the polyamines spermine and spermidine using High-Performance Liquid Chromatography (HPLC). These methods are critical for researchers in various fields, including cancer biology, neurobiology, and drug development, where the monitoring of polyamine levels is of significant interest. Polyamines such as this compound and spermidine are essential for cell growth, differentiation, and function.[1]

The following sections detail various HPLC methods, including sample preparation, derivatization, chromatographic conditions, and detection techniques. Quantitative data from several methods are summarized for easy comparison, and detailed experimental protocols are provided.

I. Overview of HPLC Methods for Polyamine Analysis

The analysis of polyamines by HPLC presents a challenge due to their small, polar nature and lack of a strong chromophore, making direct detection difficult. Therefore, most methods involve a derivatization step to attach a UV-absorbing or fluorescent tag to the polyamine molecules.[2][3] Common derivatization reagents include o-phthalaldehyde (OPA), dansyl chloride, and benzoyl chloride.[3] Detection is then achieved using UV-Visible, fluorescence, or mass spectrometry detectors.

II. Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC methods for the detection of this compound and spermidine, providing a comparative overview of their performance.

Derivatization ReagentDetection MethodColumnMobile PhaseRetention Time (Spermidine)Retention Time (this compound)Linearity RangeLimit of Detection (LOD) / Limit of Quantification (LLOQ)Reference
o-Phthalaldehyde (OPA) & N-acetyl-L-cysteineFluorescenceReversed-phase C18GradientNot SpecifiedNot Specified1-50 µM0.5 nmol/ml or 0.1 nmol/mg tissue[1]
Benzoyl ChlorideUV-Vis (254 nm)BDS-C18-DB (250x4.6 mm)52% Methanol:Water7.7 min8.5 min50-1000 ng/ml50 ng/ml
o-Phthalaldehyde (OPA) & N-Acetyl-L-cysteineFluorescenceWaters Nova-Pak C18 (3.9x150mm)GradientNot SpecifiedNot Specified0.5-250 ng/ml (Spd), 1-250 ng/ml (Spm)LLOQ: 0.5 ng/ml (Spd), 1.0 ng/ml (Spm)
4-fluoro-3-nitrobenzenotrifluoride (FNBT)ESI-ITMS/MSNot SpecifiedGradient with 0.1% formic acid and methanolNot SpecifiedNot SpecifiedNot Specified0.62-2.14 fmol (on-column)
Isobutyl chloroformateLC-MS/MSReversed-phase C18 (50x2.1mm)Not SpecifiedNot SpecifiedNot Specified1-500 ng/ml0.1-5 ng/ml (LLOQ)

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection

This method is highly sensitive and suitable for biological samples.

A. Sample Preparation (from Biological Fluids, Tissues, or Cells)

  • Deproteinization:

    • For biological fluids (e.g., serum, 10 µl), add an equal volume of 10% trichloroacetic acid (TCA).

    • For tissues (e.g., 50 mg), homogenize in 10 volumes of 10% TCA.

    • For cultured cells (e.g., 1 x 10^6 cells), resuspend in 100 µl of 10% TCA.

  • Incubation: Incubate the mixture on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polyamines.

B. Derivatization

  • An in-line automated system is typically used for this reaction.

  • Mix the sample supernatant with a reagent solution containing o-phthalaldehyde and N-acetyl-L-cysteine.

  • The reaction yields fluorescent derivatives.

C. HPLC Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient elution is typically used.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Total Run Time: Approximately 30 minutes, including column regeneration.

experimental_workflow_opa cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Biological Sample (Fluid, Tissue, Cells) deproteinization Deproteinization (e.g., with TCA) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization In-line Derivatization (OPA + N-acetyl-L-cysteine) supernatant->derivatization hplc_separation HPLC Separation (Reversed-phase C18) derivatization->hplc_separation fluorescence_detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) hplc_separation->fluorescence_detection data_analysis Data Analysis fluorescence_detection->data_analysis

Workflow for HPLC analysis of polyamines with OPA derivatization.

Protocol 2: Derivatization with Benzoyl Chloride and UV-Vis Detection

This method is a simple and sensitive approach for polyamine determination.

A. Sample Preparation and Derivatization

  • To 1 ml of standard solution or sample, add 2 ml of 2% benzoyl chloride in methanol.

  • Add 1 ml of 2N sodium hydroxide and mix for 30 seconds.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 4 ml of saturated sodium chloride.

  • Extract the benzoylated polyamines by adding 3 ml of diethyl ether, vortexing for two minutes, and centrifuging at 2500 rpm for 15 minutes.

  • Collect the organic layer containing the derivatized polyamines.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

B. HPLC Conditions

  • Column: BDS-C18-DB column (250 x 4.6 mm I.D).

  • Mobile Phase: 52% methanol in water.

  • Flow Rate: 1 ml/min.

  • Column Temperature: 35°C.

  • Detection: UV-Visible detector at 254 nm.

experimental_workflow_benzoyl cluster_derivatization Derivatization cluster_extraction_analysis Extraction and Analysis start Sample/Standard add_reagents Add Benzoyl Chloride and NaOH start->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop Reaction (Saturated NaCl) incubate->stop_reaction extraction Liquid-Liquid Extraction (Diethyl Ether) stop_reaction->extraction evaporation Evaporate & Reconstitute extraction->evaporation hplc_analysis HPLC-UV Analysis (254 nm) evaporation->hplc_analysis

Workflow for HPLC analysis of polyamines with benzoyl chloride derivatization.

Protocol 3: HPLC-MS/MS for High-Throughput Analysis

This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.

A. Sample Preparation (from Serum, Tissue, or Cells)

  • Dilution: Dilute samples as necessary to ensure polyamine concentrations fall within the linear calibration range.

  • Extraction: Perform acid extraction with cold trichloroacetic acid (TCA) or perchloric acid (PCA).

  • Derivatization: A single derivatization step is performed, for example, with isobutyl chloroformate.

B. HPLC-MS/MS Conditions

  • SPE-LC/MS/MS: An online solid-phase extraction (SPE) coupled to liquid chromatography-tandem mass spectrometry system is used for high-throughput analysis.

  • Column: Reversed-phase C18 column (e.g., Kinetex 50 x 2.1 mm).

  • Analysis Time: The analysis can be completed within 4 minutes per sample.

  • Detection: Tandem mass spectrometry provides high selectivity and sensitivity.

IV. Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound and spermidine are vast and complex, the core logical relationship in their analysis by HPLC follows a consistent workflow.

logical_relationship sample Biological Matrix (e.g., Serum, Tissue) extraction Extraction of Polyamines sample->extraction derivatization Chemical Derivatization (Addition of a detectable tag) extraction->derivatization separation Chromatographic Separation (HPLC) derivatization->separation detection Detection (Fluorescence, UV, MS) separation->detection quantification Quantification detection->quantification

Logical workflow for polyamine analysis by HPLC.

V. Conclusion

The HPLC-based methods described provide robust and sensitive options for the quantification of this compound and spermidine in various biological samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For high sensitivity, fluorescence-based methods are recommended. For high-throughput and complex matrices, LC-MS/MS is the preferred technique. Proper validation of the chosen method is crucial to ensure accurate and reliable results.

References

Application Note: Quantification of Polyamines in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are ubiquitous polycationic molecules that play a critical role in a wide array of cellular processes, including cell growth, differentiation, and proliferation. Their dysregulation is implicated in various diseases, most notably cancer, making the accurate quantification of polyamines in biological matrices a crucial aspect of biomedical research and drug development. This application note provides a detailed protocol for the sensitive and robust quantification of polyamines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is applicable to a variety of biological samples, including serum, plasma, tissues, and cell lysates.

The protocol involves sample preparation through protein precipitation, followed by derivatization to enhance the chromatographic retention and mass spectrometric detection of these highly polar molecules. Separation is achieved by reversed-phase liquid chromatography, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of stable isotope-labeled internal standards is incorporated to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and to concentrate the analytes of interest.

Materials:

  • Biological sample (e.g., serum, tissue homogenate)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Internal Standard (IS) solution (containing stable isotope-labeled polyamines such as d8-putrescine, 13C4-spermidine, and d8-spermine at appropriate concentrations)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of biological sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Derivatization

Derivatization is essential for improving the chromatographic properties and ionization efficiency of polyamines. Isobutyl chloroformate is a commonly used reagent for this purpose.[1][2]

Materials:

  • Supernatant from sample preparation

  • Sodium carbonate buffer (1 M, pH 9.0)

  • Isobutyl chloroformate

  • Methanol

  • Ethyl acetate

Procedure:

  • To the supernatant, add 100 µL of 1 M sodium carbonate buffer to adjust the pH.

  • Add 10 µL of isobutyl chloroformate.

  • Vortex immediately for 30 seconds.

  • Incubate at room temperature for 10 minutes.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized polyamines.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3500 V and a source temperature of 120°C.[3]

Data Presentation

Quantitative analysis is performed by constructing a calibration curve for each analyte using known concentrations of standards and their corresponding internal standards. The peak area ratios of the analyte to the internal standard are plotted against the concentration.

Table 1: MRM Transitions and Typical Quantitative Performance

PolyaminePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (ng/mL)Dynamic Range (ng/mL)
Putrescine289.2116.1150.50.5 - 500
Cadaverine303.2130.1150.50.5 - 500
Spermidine446.3170.12511 - 1000
Spermine603.4170.13011 - 1000
N1-Acetylspermidine388.3143.12011 - 500
N8-Acetylspermidine388.3157.12011 - 500
N-Acetylputrescine331.2116.11511 - 500

LLOQ (Lower Limit of Quantification) and Dynamic Range values are representative and may vary depending on the specific instrument and matrix. Data is compiled from multiple sources.[2][4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Protein_Precipitation Protein Precipitation (TCA) Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Adjust_pH Adjust pH Supernatant->Adjust_pH Add_Reagent Add Derivatization Reagent Adjust_pH->Add_Reagent LLE Liquid-Liquid Extraction Add_Reagent->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for polyamine quantification.

lcmsms_logic Analyte Derivatized Polyamine Precursor Precursor Ion (Selected in Q1) Analyte->Precursor Ionization Fragment Fragment Ion (Collision in Q2) Precursor->Fragment Fragmentation Detector Product Ion (Detected in Q3) Fragment->Detector Detection Quantification Quantification Detector->Quantification

Caption: Logic of LC-MS/MS quantification.

References

Application Notes: Utilizing Spermine for Efficient DNA Precipitation in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a naturally occurring polyamine, serves as a highly effective agent for the precipitation of DNA in various molecular biology applications.[1] Its polycationic nature at physiological pH facilitates the condensation and precipitation of DNA from aqueous solutions. This method presents a valuable alternative to conventional alcohol-based precipitation techniques, offering distinct advantages, particularly in protocols requiring the selective removal of contaminants like proteins and RNA.[1]

Mechanism of Action

At neutral pH, this compound carries a +4 charge due to the protonation of its four primary amine groups.[1] This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of DNA.[1][2] This interaction neutralizes the repulsive forces between the DNA strands, leading to their condensation into compact, toroidal structures that subsequently precipitate out of solution. This condensation is a cooperative process, with complete precipitation occurring within a narrow range of this compound concentrations.

Advantages of this compound Precipitation

  • High Selectivity for DNA: this compound exhibits a greater affinity for double-stranded DNA (dsDNA) compared to RNA and proteins. This selectivity allows for the preferential precipitation of DNA from complex mixtures, aiding in the purification process.

  • Efficiency at Low Concentrations: Millimolar concentrations of this compound are sufficient to precipitate DNA, making it a cost-effective method.

  • Room Temperature Protocol: Unlike ethanol precipitation, which often requires low temperatures, this compound precipitation can be effectively performed at room temperature.

  • Reduced Co-precipitation of Salts: this compound precipitation can minimize the co-precipitation of salts that might interfere with downstream applications.

Key Considerations

The efficiency of this compound-induced DNA precipitation is influenced by several factors:

  • This compound Concentration: The concentration of this compound is critical and needs to be optimized for the amount of DNA being precipitated.

  • Ionic Strength: The precipitation process is highly sensitive to the ionic strength of the buffer. Higher salt concentrations necessitate higher this compound concentrations for effective DNA precipitation.

  • DNA Fragment Size: this compound precipitation is more efficient for larger DNA fragments (>200 bp). For smaller fragments, alternative methods like ethanol precipitation with a carrier may be more suitable.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficiency and conditions for this compound-induced DNA precipitation.

Table 1: this compound Concentration Dependence on Ionic Strength for DNA Precipitation

Buffer ConditionDescriptionRequired this compound Concentration for Complete Precipitation
Low Salt (LS) Buffer10 mM Tris-Cl, pH 8.0; 1 mM dithiothreitol~0.8 mM
Moderate Salt (MS) BufferLS Buffer + 50 mM NaCl~10 mM

Table 2: DNA Fragment Length Dependence on this compound Precipitation

DNA Fragment SizePrecipitation Efficiency at Moderate SaltNotes
> 200 bpHighEfficiently precipitated under a wide variety of conditions.
100 bpReducedShows some effect on precipitation efficiency.
60 bpLowRequires more this compound for precipitation.
< 34 bpVery LowDoes not precipitate effectively, even at high this compound concentrations.

Table 3: Comparison of DNA Purification Methods

MethodPurity (A260/A280 Ratio)Total Nucleic Acid Yield (from equivalent culture volume)
Qiagen Endotoxin-free Maxi kit1.82 ± 0.06~600 µg
This compound Compaction1.79 ± 0.05~5.0 mg

Experimental Protocols

Protocol 1: General DNA Precipitation from Purified Solutions

This protocol is suitable for the general precipitation of DNA from purified or semi-purified solutions.

Materials:

  • DNA solution

  • This compound stock solution (e.g., 100 mM in sterile water)

  • Low Salt (LS) Buffer (10 mM Tris-HCl, pH 8.0, 0.1 mM EDTA)

  • Wash Buffer (70% ethanol)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • Adjust the DNA solution to a low salt condition (e.g., LS Buffer).

  • Add this compound stock solution to the DNA sample to a final concentration of 0.3-1.0 mM.

  • Mix gently by inverting the tube several times.

  • Incubate on ice for 15-30 minutes to allow the DNA precipitate to form.

  • Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of 70% ethanol to remove excess this compound and salts.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Protocol 2: Selective Precipitation of DNA from Protein-Containing Lysates

This protocol is designed for the selective removal of DNA from crude cell lysates containing proteins.

Materials:

  • Cell lysate containing DNA and proteins

  • This compound stock solution (e.g., 100 mM in sterile water)

  • Extraction Buffer (specific to the protein of interest, may contain urea)

Procedure:

  • To the cell lysate, add this compound stock solution to the empirically determined optimal final concentration. Note that the presence of denaturants like 8M urea may require a ~10-fold higher this compound concentration.

  • Mix gently and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the DNA-spermine complex.

  • Carefully collect the supernatant containing the soluble proteins for downstream applications.

Troubleshooting

ProblemPossible CauseSolution
Low or no DNA pellet This compound concentration is too low.Increase the final concentration of this compound in small increments.
High ionic strength of the buffer.Dilute the sample with a low salt buffer before adding this compound.
DNA fragment size is too small (<200 bp).This compound precipitation is less efficient for small fragments; consider an alternative method like ethanol precipitation with a carrier.
Difficulty resuspending the pellet Pellet was over-dried.Avoid excessive drying. If necessary, warm the resuspension buffer to 37-50°C and incubate for a longer period with occasional vortexing.
High concentration of this compound remaining.Ensure the pellet is washed thoroughly with 70% ethanol to remove excess this compound.
Contamination in the final sample Incomplete removal of supernatant.Carefully remove all of the supernatant after centrifugation.
Co-precipitation of other molecules.Optimize the this compound concentration and ionic strength of the buffer.

Visualizations

experimental_workflow cluster_precipitation DNA Precipitation cluster_washing Washing and Resuspension start Start with DNA Solution add_this compound Add this compound Solution start->add_this compound incubate Incubate on Ice add_this compound->incubate centrifuge Centrifuge to Pellet DNA incubate->centrifuge remove_supernatant Remove Supernatant centrifuge->remove_supernatant Pelleted DNA wash_pellet Wash Pellet with 70% Ethanol remove_supernatant->wash_pellet dry_pellet Air-dry Pellet wash_pellet->dry_pellet resuspend Resuspend in Buffer dry_pellet->resuspend end End resuspend->end Purified DNA

Caption: Experimental workflow for DNA precipitation using this compound.

mechanism_of_action cluster_molecules Molecular Interactions cluster_process Precipitation Process DNA DNA (Negatively Charged Phosphate Backbone) Neutralization Charge Neutralization DNA->Neutralization This compound This compound (Positively Charged at neutral pH) This compound->Neutralization Condensation DNA Condensation (Toroid Formation) Neutralization->Condensation Leads to Precipitation Precipitation Condensation->Precipitation Results in

Caption: Mechanism of this compound-induced DNA precipitation.

References

Application Notes and Protocols: Spermine Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a naturally occurring polyamine, is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and stress response.[1][2] Its supplementation in cell culture media can be a key factor in optimizing cell growth, viability, and the production of recombinant proteins.[3][4] This is particularly crucial for cell lines with a limited capacity for de novo polyamine synthesis, such as certain Chinese Hamster Ovary (CHO) cell lines, which are extensively used in the biopharmaceutical industry.[3] However, the effects of this compound are highly dose-dependent, with excessive concentrations leading to cytotoxicity. Therefore, empirical determination of the optimal this compound concentration is essential for each specific cell line and application.

These application notes provide comprehensive protocols for the preparation of this compound solutions, supplementation of cell culture media, and the assessment of its effects on cell culture performance.

Data Presentation: Quantitative Effects of this compound Supplementation

The optimal concentration of this compound varies significantly depending on the cell type and the presence of other media components, particularly serum. The following tables summarize the quantitative data on this compound concentrations for different cell culture applications.

Table 1: Recommended this compound Concentrations for Cell Culture Supplementation

Cell TypeApplicationRecommended Concentration RangeReference
CHO-K1 CellsEnhancement of cell growth and mAb production0.5 µM - 10 µM
Mammalian Cells (General)Enhancement of recombinant protein production0.05 mM - 2 mM (to be optimized)
Porcine Enterocytes (IPEC-J2)Stimulation of cell proliferation8 µM - 16 µM (for spermidine, a related polyamine)

Table 2: Cytotoxic Concentrations of this compound in Different Cell Lines

Cell TypeConditionIC50 / LC50Reference
Human Intestinal Cells24-hour exposureIC50 of 0.6 g/L
Human Primary Cerebral Cortical CulturesIn the presence of fetal calf serumLC50 of approximately 50 µM
General Cell CulturesHigh concentrationsCan be inhibitory or toxic

Note: The presence of serum in the culture medium can significantly impact this compound toxicity. Amine oxidases present in fetal calf serum can metabolize this compound into cytotoxic byproducts like acrolein and hydrogen peroxide.

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution

This protocol describes the preparation of a sterile 10 mM stock solution of this compound from this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride (MW: 348.19 g/mol )

  • Nuclease-free water

  • Sterile conical tubes

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • 0.22 µm sterile filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound tetrahydrochloride for each 1 mL of the final stock solution volume. For example, for 10 mL of a 10 mM stock solution, you will need 34.82 mg.

  • Dissolution: Under aseptic conditions in a laminar flow hood, add the weighed this compound tetrahydrochloride to a sterile conical tube. Add the desired volume of nuclease-free water.

  • Mixing: Gently vortex the solution until the this compound tetrahydrochloride is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen stock solutions are stable for several months. Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol outlines the process of adding the prepared this compound stock solution to the basal cell culture medium.

Materials:

  • Basal cell culture medium (serum-free or serum-containing)

  • Prepared sterile 10 mM this compound stock solution

  • Culture vessels (e.g., flasks, plates, bioreactors)

  • Sterile pipettes and tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Thaw this compound Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to make a 10 µM solution in 100 mL of medium, you would add 100 µL of the 10 mM stock solution.

  • Supplementation: Under a laminar flow hood, add the calculated volume of the this compound stock solution to the basal medium. Gently swirl the medium to ensure thorough mixing.

  • Cell Seeding: Inoculate the this compound-supplemented medium with cells at the desired seeding density.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere).

Protocol 3: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol provides a general workflow for assessing the impact of different this compound concentrations on cell growth and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Prepared sterile 10 mM this compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a series of culture media containing different final concentrations of this compound (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM). Include a control group with no this compound supplementation (0 µM).

  • Treatment: Remove the old medium from the wells and add the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the untreated control to determine the optimal concentration for cell growth and identify cytotoxic concentrations.

Visualization of Cellular Pathways and Workflows

Signaling Pathways Influenced by this compound

This compound is known to modulate several key signaling pathways that are crucial for cell growth, proliferation, and immune responses.

Spermine_Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Spermine1 This compound JAK1 JAK1 Spermine1->JAK1 Inhibits binding to receptor STAT STAT JAK1->STAT Phosphorylates CytokineReceptor Cytokine Receptor CytokineReceptor->JAK1 Activates GeneExpression1 Gene Expression (e.g., IFN-stimulated genes) STAT->GeneExpression1 Promotes Spermine2 This compound PI3K PI3K Spermine2->PI3K Modulates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Protein Translation p70S6K->Translation Promotes _4EBP1->Translation Inhibits

Caption: this compound's influence on JAK-STAT and PI3K/Akt/mTOR signaling pathways.

Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a logical workflow for determining the optimal this compound concentration for a given cell culture application.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experimentation cluster_Analysis Analysis PrepStock Prepare 10 mM this compound Stock Solution Sterilize Sterile Filter PrepStock->Sterilize Aliquot Aliquot and Store at -20°C Sterilize->Aliquot PrepareDilutions Prepare Serial Dilutions of this compound in Media Aliquot->PrepareDilutions SeedCells Seed Cells in Multi-well Plate SeedCells->PrepareDilutions TreatCells Treat Cells with This compound Dilutions PrepareDilutions->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data and Determine Optimal Concentration AssessViability->AnalyzeData FurtherAssays Perform Further Assays (e.g., Apoptosis, Protein Production) AnalyzeData->FurtherAssays

Caption: Workflow for this compound concentration optimization in cell culture.

References

Application Notes and Protocols for Studying Spermine's Effect on DNA Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the condensation of DNA induced by the naturally occurring polyamine, spermine. Understanding this process is crucial for various fields, including gene therapy, chromatin organization, and the development of novel DNA-targeting drugs.

Introduction

This compound is a tetravalent polyamine that plays a critical role in cellular processes by interacting with nucleic acids.[1] Its ability to neutralize the negative charges of the DNA phosphate backbone leads to the condensation of DNA into compact structures, a phenomenon essential for packaging genetic material within cells and viral capsids.[2][3] The study of this compound-induced DNA condensation provides insights into fundamental biological mechanisms and offers a model system for the development of non-viral gene delivery vectors.

The condensation process is influenced by various factors, including the concentration of this compound and other ions, the DNA sequence, and the presence of other molecules.[4][5] A variety of biophysical techniques can be employed to characterize the binding of this compound to DNA and the resulting structural changes. These methods allow for both qualitative and quantitative analysis of DNA condensation.

Key Experimental Techniques

A multi-faceted approach is recommended to thoroughly investigate the effects of this compound on DNA condensation. The following techniques provide complementary information on different aspects of this process.

Spectroscopic Methods
  • UV-Visible Spectroscopy: A straightforward method to quantify the extent of DNA condensation by measuring the amount of DNA remaining in the supernatant after centrifugation of this compound-DNA complexes.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the conformational changes in DNA upon this compound binding, such as transitions between B-form, A-form, or Z-form DNA.

  • Raman Spectroscopy: Allows for the identification of specific binding sites of this compound on the DNA molecule, including interactions with the phosphate backbone and nucleotide bases.

Particle Size and Morphology Analysis
  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the DNA-spermine complexes, providing quantitative data on the degree of compaction.

  • Atomic Force Microscopy (AFM) & Transmission Electron Microscopy (TEM): Enable direct visualization of the morphology of condensed DNA, revealing structures such as toroids, rods, and aggregates.

Binding and Interaction Analysis
  • Electrophoretic Mobility Shift Assay (EMSA): A technique to study the binding of this compound to DNA by observing the change in electrophoretic mobility of the DNA upon complex formation.

  • Fluorescence Spectroscopy: Can be used in various ways, such as through ethidium bromide displacement assays to determine binding affinity or with fluorescently labeled DNA to observe condensation in real-time.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for this compound-induced DNA condensation.

Table 1: Physicochemical Parameters of this compound-DNA Interaction

ParameterValueConditionsReference
Fraction of Neutralized Phosphate Charges for Condensation (r)0.901 mM ionic strength
Charge Ratio (Cationic/Anionic) for Rod-like Condensates2.3Using this compound-based dendrons
Equilibrium Binding Constant (K) with poly[d(G-C)·d(G-C)](2.2 ± 1.1) x 10⁷ M⁻¹Intercalation of an anthracene-spermine derivative
Equilibrium Binding Constant (K) with poly[d(A-T)·d(A-T)](6.6 ± 3.3) x 10⁵ M⁻¹Intercalation of an anthracene-spermine derivative

Table 2: Condensation Efficiency and Particle Size

ParameterValueDNA TypeMethodReference
EC50 for Condensation4 ± 1 µMλ-DNALight Scattering
EC50 for Condensation11.3 µMpGL3 PlasmidLight Scattering
Hydrodynamic Radius (Rh) of Condensed Particles40-50 nmλ-DNADLS
Outer Diameter of Toroids117-191 nmpGL3 PlasmidAFM
Hydrodynamic Diameter of Condensed Particles191 nmpGL3 PlasmidDLS

Experimental Protocols

Protocol 1: UV-Visible Spectroscopy Assay for DNA Condensation

Objective: To quantify the percentage of DNA condensed by this compound.

Materials:

  • DNA solution (e.g., calf thymus DNA, plasmid DNA) of known concentration in a suitable buffer (e.g., 1 mM Na-MOPS, 20 mM NaCl, pH 7).

  • This compound tetrahydrochloride stock solution.

  • Microcentrifuge.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of microcentrifuge tubes, each containing a fixed amount of DNA (e.g., 44.4 µM).

  • Add increasing concentrations of this compound to the tubes. Include a control tube with no this compound.

  • Incubate the mixtures at room temperature for a specified time (e.g., 10 minutes) to allow for complex formation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the condensed DNA aggregates.

  • Carefully remove the supernatant from each tube.

  • Measure the absorbance of the supernatant at 260 nm using the spectrophotometer.

  • Calculate the concentration of DNA remaining in the supernatant. The percentage of condensed DNA is calculated as: % Condensation = [1 - (Absorbance of sample / Absorbance of control)] * 100

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To determine the hydrodynamic radius of this compound-DNA condensates.

Materials:

  • DNA solution in a low ionic strength buffer (e.g., 10 mM sodium cacodylate).

  • This compound solution.

  • DLS instrument.

Procedure:

  • Prepare samples by mixing the DNA solution with varying concentrations of this compound in a DLS cuvette.

  • Allow the samples to equilibrate for a few minutes.

  • Place the cuvette in the DLS instrument and perform measurements at a constant temperature.

  • The instrument software will analyze the scattered light intensity fluctuations to calculate the diffusion coefficient, from which the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.

  • Repeat measurements for each this compound concentration to observe the transition from uncondensed DNA to condensed particles.

Protocol 3: Atomic Force Microscopy (AFM) for Visualization of Condensates

Objective: To visualize the morphology of this compound-DNA condensates.

Materials:

  • DNA solution (e.g., plasmid DNA) in buffer (e.g., 45 mM Tris, 150 mM NaCl, pH 7.2).

  • This compound solution at various concentrations (e.g., 10, 100, 500 mM).

  • Freshly cleaved mica substrate.

  • Deionized water for rinsing.

  • AFM instrument.

Procedure:

  • Prepare the this compound-DNA complexes by mixing the DNA and this compound solutions at the desired ratios.

  • Deposit a small volume (e.g., 2 µl) of the sample onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for a short period (e.g., 60 seconds).

  • Gently rinse the mica surface with deionized water to remove unbound molecules and salts.

  • Dry the sample under a gentle stream of nitrogen or in a desiccator.

  • Image the surface using the AFM in tapping mode in air.

  • Analyze the images to determine the morphology (e.g., toroids, rods, extended structures) and dimensions of the condensates.

Diagrams

Experimental Workflow for Studying this compound-Induced DNA Condensation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation DNA DNA Solution Mix Mix DNA and this compound DNA->Mix This compound This compound Solution This compound->Mix Spectroscopy Spectroscopic Analysis (UV-Vis, CD, Raman) Mix->Spectroscopy Quantitative Condensation & Conformational Changes Microscopy Microscopy (AFM, TEM) Mix->Microscopy Morphology Visualization DLS Dynamic Light Scattering Mix->DLS Particle Size Measurement Condensation_Data Condensation Efficiency Spectroscopy->Condensation_Data Structure_Data Structural Characterization Microscopy->Structure_Data Size_Data Particle Size Distribution DLS->Size_Data logical_relationship cluster_interaction Molecular Interaction cluster_condensation Condensation Process This compound This compound (Poly-cation) Electrostatic Electrostatic Attraction This compound->Electrostatic DNA DNA (Poly-anion) DNA->Electrostatic Neutralization Charge Neutralization Electrostatic->Neutralization Binding This compound-DNA Binding Neutralization->Binding Collapse DNA Chain Collapse Binding->Collapse Aggregation Inter-molecular Aggregation Collapse->Aggregation Structures Formation of Compact Structures (Toroids, Rods) Aggregation->Structures

References

Application of Spermine in In Vitro Transcription Assays: Enhancing RNA Synthesis Efficiency and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Spermine, a naturally occurring polyamine, is a valuable reagent in in vitro transcription (IVT) assays, primarily utilized to enhance the yield and quality of synthesized RNA. Its positively charged nature at physiological pH allows it to interact with negatively charged nucleic acids (DNA and RNA) and RNA polymerases, thereby influencing the transcription process in several beneficial ways.

Key Applications and Mechanisms of Action:

  • Stimulation of RNA Polymerase Activity: this compound has been shown to stimulate the activity of various RNA polymerases, including mammalian RNA polymerase and bacteriophage T7 RNA polymerase.[1][2][3] This stimulation can lead to a significant increase in the overall yield of RNA transcripts.[4][5]

  • Biphasic Effect: The effect of this compound on transcription is often biphasic, meaning that its stimulatory effect is observed within an optimal concentration range. Exceeding this optimal concentration can lead to an inhibitory effect, possibly due to the aggregation and precipitation of the DNA template.

  • Interaction with DNA Template: At lower concentrations, this compound can increase the affinity of the DNA template for the RNA polymerase, facilitating the initiation of transcription. It is thought to neutralize the negative charges on the phosphate backbone of DNA, promoting a more favorable conformation for polymerase binding.

  • Influence on Transcription Elongation: Evidence suggests that this compound primarily acts on the elongation phase of RNA synthesis. It may help to destabilize the short DNA-RNA hybrid region, facilitating the progression of the RNA polymerase along the template.

  • Reduction of Abortive Transcripts: The addition of this compound can influence the distribution of transcription products, in some cases reducing the amount of short, abortive transcripts and increasing the proportion of full-length products.

  • Synergistic Effects with Other Reagents: The optimal concentration and effect of this compound can be influenced by other components in the IVT reaction, such as magnesium chloride (MgCl2) and nucleotide triphosphates (NTPs). The interplay between these components is crucial for maximizing RNA yield.

Considerations for Use:

  • Optimal Concentration: The optimal concentration of this compound is critical and can vary depending on the specific RNA polymerase, DNA template, and other reaction conditions. It is essential to empirically determine the optimal concentration for each experimental system.

  • Purity: High-purity this compound should be used to avoid introducing contaminants that could inhibit the transcription reaction.

Quantitative Data Summary

The following tables summarize the observed effects of this compound and the related polyamine, spermidine, on in vitro transcription reactions from various studies.

Table 1: Effect of this compound Concentration on In Vitro Transcription

RNA PolymeraseDNA TemplateThis compound ConcentrationObserved EffectReference
Mammalian RNA PolymeraseLiver Chromatin1 µMIncreased affinity of chromatin for the enzyme
Mammalian RNA PolymeraseLiver Chromatin0.1 mMIncreased RNA polymerase activity
Mammalian RNA PolymeraseDeproteinized Liver DNA0.1 mMMore efficient transcription
T7 RNA PolymerasepTRI-β-actin-mouse cDNA0.1 mM - 0.2 mMRescued ~60% of transcriptional activity inhibited by 10 µM Actinomycin D

Table 2: Effect of Spermidine Concentration on In Vitro Transcription with T7 RNA Polymerase

DNA Template TypeSpermidine ConcentrationObserved Effect on Full-Length Transcript ProductionReference
Single-stranded0.5 mM~2-fold stimulation
Double-stranded0.5 mM~1.3-fold stimulation
General2 - 5 mMModerate improvement in overall RNA yield
General10 mMInhibitory effect
GeneralNot specifiedCan lead to an increase of up to 10 times

Experimental Protocols

This section provides a generalized protocol for a standard in vitro transcription reaction using T7 RNA polymerase, incorporating this compound for enhanced RNA yield.

Materials:

  • Linearized DNA template with a T7 promoter (50-100 ng/µL)

  • T7 RNA Polymerase (e.g., NEB, Promega)

  • 10X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, GTP, UTP at 10 mM each)

  • This compound solution (e.g., 20 mM stock solution)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M, pH 8.0)

Protocol:

  • Reaction Assembly:

    • Thaw all components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following components in the order listed at room temperature. The final volume for a typical reaction is 20 µL.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterX µL-
10X Transcription Buffer2 µL1X
NTP mix (10 mM each)2 µL1 mM each
This compound (20 mM stock)0.2 µL0.2 mM (Note: Optimal concentration may vary)
Linearized DNA template (50 ng/µL)1 µL2.5 ng/µL
RNase Inhibitor0.5 µL-
T7 RNA Polymerase1 µL-
Total Volume 20 µL
  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification (Optional but Recommended):

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

    • Purify the RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Analysis:

    • Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop).

    • Analyze the integrity and size of the RNA transcript by denaturing agarose or polyacrylamide gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Transcription Reaction cluster_post Post-Transcription template Linearized DNA Template assembly Assemble Reaction Mix template->assembly reagents IVT Reagents (NTPs, Buffer, Polymerase) reagents->assembly This compound This compound Solution This compound->assembly incubation Incubate at 37°C assembly->incubation dnase DNase I Treatment incubation->dnase purification RNA Purification dnase->purification analysis Quantification & Analysis purification->analysis

Caption: Experimental workflow for in vitro transcription with this compound.

signaling_pathway cluster_components Molecular Components cluster_process Transcription Process This compound This compound (+) dna DNA Template (-) This compound->dna Neutralizes charge elongation Transcription Elongation This compound->elongation Enhances rnap RNA Polymerase dna->rnap Binding initiation Transcription Initiation rnap->initiation Facilitates rna Nascent RNA (-) initiation->elongation elongation->rna Synthesizes product Full-length RNA elongation->product

Caption: Proposed mechanism of this compound action in transcription.

References

Techniques for Measuring Spermine Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for measuring spermine uptake in cells, a critical process in cell growth, differentiation, and disease. The dysregulation of polyamine transport is implicated in various pathological conditions, including cancer and neurological disorders, making the accurate quantification of this compound uptake essential for both basic research and the development of therapeutic interventions.

Two primary techniques are detailed: a quantitative radiolabeled this compound uptake assay and a fluorescence-based method for visualizing this compound uptake. Additionally, protocols for enhancing this compound uptake and quantifying intracellular this compound via High-Performance Liquid Chromatography (HPLC) are provided.

I. Radiolabeled this compound Uptake Assay

This method offers a highly sensitive and quantitative measure of this compound uptake by employing a radiolabeled form of this compound (e.g., [¹⁴C]-spermine) and measuring its intracellular accumulation using a liquid scintillation counter.[1] It is considered a gold standard for quantifying transport activity.[1][2]

Experimental Protocol

Materials:

  • Cell culture plates (12-well or 24-well)[3][4]

  • Cultured cells of interest

  • Culture medium

  • [¹⁴C]-spermine (radiolabeled this compound)

  • Unlabeled (cold) this compound

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 12-well plates to achieve 70-80% confluency on the day of the assay. Prepare triplicate wells for each condition: 'treatment' and 'background'.

  • Preparation of Media:

    • Treatment Medium: Prepare culture medium containing 5 µM [¹⁴C]-spermine.

    • Background Medium: Prepare culture medium containing 5 µM [¹⁴C]-spermine and a 20-fold excess of unlabeled (cold) this compound (100 µM). The excess cold this compound competes for uptake, allowing for the determination of non-specific binding.

  • Incubation: Remove the existing culture medium from all wells. Add 300 µL of the respective medium ('treatment' or 'background') to the appropriate wells. Incubate the plate at 37°C for 30 minutes.

  • Washing: Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS to remove extracellular radiolabeled this compound.

  • Cell Lysis: Remove the final PBS wash completely. Add 200 µL of RIPA buffer to each well to lyse the cells. Incubate for 10 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate from each well to a separate scintillation vial. Add an appropriate volume of liquid scintillation cocktail. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Presentation

The specific uptake of this compound is calculated by subtracting the average CPM from the background wells from the average CPM of the treatment wells.

Well TypeMean CPMStandard Deviation
Treatment85,432± 6,789
Background3,124± 452
Specific Uptake 82,308 ± 6,805

Note: The data presented in this table is illustrative. Actual CPM values will depend on the specific activity of the radiolabeled this compound and the experimental conditions.

Experimental Workflow: Radiolabeled this compound Uptake

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells (70-80% confluency) PrepareMedia Prepare Treatment & Background Media Incubate Incubate with Radiolabeled this compound (30 min, 37°C) PrepareMedia->Incubate Wash Wash with Cold PBS (2x) Incubate->Wash Lyse Lyse Cells (RIPA Buffer) Wash->Lyse Scintillation Liquid Scintillation Counting Lyse->Scintillation Calculate Calculate Specific Uptake Scintillation->Calculate

Caption: Workflow for the radiolabeled this compound uptake assay.

II. Fluorescence-Based Visualization of this compound Uptake

This method allows for the direct visualization of this compound uptake into cultured cells using confocal microscopy. It utilizes biotinylated this compound, which can be detected with high affinity by fluorophore-conjugated avidin.

Experimental Protocol

Materials:

  • Primary cell cultures (e.g., cortical astrocytes)

  • Biotinylated this compound (b-SPM)

  • Polyamine transport inhibitor (PTI), e.g., Trimer44NMe (optional, for control)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Rhodamine-avidin

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture: Prepare primary cell cultures on coverslips suitable for microscopy.

  • b-SPM Incubation: Incubate the cells with 80 µM b-SPM in culture medium for 1 hour. Include negative controls with no b-SPM.

  • Washing: After incubation, wash the cells three times with cold PBS to remove extracellular b-SPM.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for intracellular detection.

  • Blocking: Block non-specific binding by incubating with 5% bovine serum albumin in PBS for 30 minutes.

  • Staining: Incubate with rhodamine-avidin (or another fluorescently-labeled avidin) in blocking buffer for 1 hour to detect the biotinylated this compound. Wash three times with PBS.

  • Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Experimental Workflow: Biotinylated this compound Visualization

G Start Cultured Cells on Coverslips Incubate Incubate with Biotinylated this compound (1 hr) Start->Incubate Wash1 Wash with Cold PBS (3x) Incubate->Wash1 Fix Fix with 4% PFA (15 min) Wash1->Fix Permeabilize Permeabilize (0.1% Triton X-100, 10 min) Fix->Permeabilize Block Block (5% BSA, 30 min) Permeabilize->Block Stain Stain with Rhodamine-Avidin & DAPI Block->Stain Image Confocal Microscopy Stain->Image

Caption: Workflow for visualizing this compound uptake using biotinylated this compound.

III. Enhancing and Quantifying Intracellular this compound

Enhancing this compound Uptake with DFMO

To increase the efficiency of this compound uptake, cells can be pre-treated with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. Depleting intracellular polyamine pools with DFMO triggers a compensatory upregulation of the polyamine transport system.

Protocol:

  • DFMO Pre-treatment: Prepare culture medium containing DFMO (concentration to be optimized, typically in the mM range). Incubate cells in this medium for 24-72 hours.

  • This compound Treatment: Remove the DFMO-containing medium, wash cells with PBS, and add fresh medium containing the desired concentration of this compound.

  • Analysis: Proceed with uptake measurement using radiolabeled this compound or quantify total intracellular this compound using HPLC.

Quantification of Intracellular this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for accurately measuring the concentration of intracellular polyamines, including this compound.

Protocol Overview:

  • Cell Lysis and Extraction: After the this compound uptake experiment, wash cells with ice-cold PBS and lyse them, often using an acid precipitation method (e.g., perchloric acid).

  • Derivatization: Since polyamines lack a strong chromophore, they must be derivatized with a fluorescent or UV-absorbing tag (e.g., o-phthalaldehyde, benzoyl chloride) to enable detection.

  • Chromatographic Separation: Separate the derivatized polyamines on a reverse-phase HPLC column.

  • Detection and Quantification: Detect the separated polyamines using a fluorescence or UV detector. Determine their concentrations by comparing the peak areas to those of known standards. Normalize the this compound concentration to the total protein content of the cell lysate.

IV. Mechanism of this compound Uptake

This compound uptake is primarily mediated by a specific polyamine transport system (PTS). This system is sensitive to inhibitors like Trimer44NMe, suggesting the involvement of specific transporters such as organic cation transporters (OCTs) and P5B-type ATPases like ATP13A2 and ATP13A3. Depletion of intracellular polyamines through biosynthesis inhibition (e.g., by DFMO) leads to an upregulation of this transport system to increase the import of exogenous polyamines.

Proposed Signaling Pathway for this compound Uptake

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Spermine_ext This compound PTS Polyamine Transport System (e.g., OCTs, ATP13A2/3) Spermine_ext->PTS Uptake Spermine_int This compound Polyamine_pool Intracellular Polyamine Pool Spermine_int->Polyamine_pool ODC ODC ODC->Polyamine_pool Biosynthesis Polyamine_pool->PTS Feedback Inhibition PTS->Spermine_int DFMO DFMO DFMO->ODC Inhibits

Caption: Proposed mechanism of this compound uptake and its regulation.

V. Alternative and Emerging Techniques

While radiolabeled assays and HPLC are standard methods, other techniques offer unique advantages:

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of polyamines in complex biological samples.

  • Fluorescent Probes and Sensors: Novel fluorescent small molecules, nanoparticles, and genetically encoded sensors (e.g., iPASnFRs) are being developed for real-time detection and imaging of polyamines in living cells. These tools are valuable for high-throughput screening and studying the dynamic distribution of polyamines.

  • Competitive Inhibition Assays: These assays are crucial for screening and characterizing polyamine transport inhibitors (PTIs). By measuring the ability of a compound to inhibit the uptake of a labeled polyamine, researchers can determine its potency (e.g., Ki or IC50 values).

Data Presentation: Polyamine Transport Inhibition

The potency of polyamine transport inhibitors is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher potency.

InhibitorTarget Transporter/Cell LineSubstrateKi (µM)
Trimer44NMeL3.6pl cells¹⁴C-Spermine0.9 ± 0.1
AMXT1501L3.6pl cells¹⁴C-Spermine0.9 ± 0.2
Lasso 6L3.6pl cells¹⁴C-Spermine1.3 ± 0.2
Trimer44NMeL3.6pl cells³H-Spermidine2.6 ± 0.3
AMXT1501L3.6pl cells³H-Spermidine2.5 ± 0.1
Lasso 6L3.6pl cells³H-Spermidine3.3 ± 0.4

Data adapted from a study on polyamine transport inhibitors in L3.6pl cells.

References

Application Notes and Protocols for the Use of Spermine in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine is a naturally occurring polyamine that has proven to be a valuable additive in protein crystallization protocols.[1][2] As a polycation at physiological pH, this compound can interact with negatively charged surface residues of proteins, thereby reducing electrostatic repulsion between molecules and facilitating the formation of well-ordered crystal lattices.[1][2] Its ability to mediate crystal contacts and, in some cases, be essential for nucleation makes it a versatile tool for overcoming crystallization challenges.[2] These application notes provide a comprehensive guide to the use of this compound in protein crystallization, including its mechanism of action, detailed experimental protocols, and quantitative data from case studies.

Mechanism of Action

This compound's efficacy as a crystallization additive stems from its ability to modulate intermolecular interactions through several mechanisms:

  • Surface Charge Neutralization: With four primary amino groups, this compound carries a significant positive charge in solution. This allows it to bind to negatively charged patches on the protein surface (e.g., areas rich in aspartic and glutamic acid residues), neutralizing electrostatic repulsion between protein molecules and allowing them to pack more closely.

  • Mediation of Crystal Contacts: this compound molecules can act as molecular bridges between protein molecules, forming specific electrostatic interactions that stabilize the crystal lattice. In some high-resolution crystal structures, this compound molecules have been observed at well-defined positions, indicating their integral role in crystal packing.

  • Induction of Favorable Conformational Changes: By interacting with the protein surface, this compound may induce subtle conformational changes that favor crystallization.

Spermine_Mechanism_of_Action cluster_0 Initial State: Protein in Solution cluster_1 Addition of this compound cluster_2 Crystallization Promotion Protein_Molecules Protein Molecules (Net Negative Surface Charge) Repulsion Electrostatic Repulsion This compound This compound (Polycation) Charge_Neutralization Surface Charge Neutralization This compound->Charge_Neutralization interacts with Contact_Mediation Crystal Contact Mediation Charge_Neutralization->Contact_Mediation facilitates Crystal_Lattice Ordered Crystal Lattice Contact_Mediation->Crystal_Lattice leads to

Fig. 1: Mechanism of this compound in promoting protein crystallization.

Quantitative Data Summary

The effectiveness of this compound as a crystallization additive is highly dependent on the specific protein and the crystallization conditions. The following tables summarize the observed effects of this compound on the crystallization of several model proteins.

Table 1: Effect of this compound on the Crystallization of Model Proteins

ProteinInitial Crystallization ConditionsThis compound ConcentrationObserved EffectReference
Hen Egg-White Lysozyme (HEWL)Not specifiedNot specifiedLed to crystal cracking.
Turkey Egg-White Lysozyme (TEWL)Not specifiedNot specifiedNo significant effect observed.
ThaumatinNot specifiedNot specifiedNo significant effect observed.
Aspartyl-tRNA Synthetase (AspRS)Not specifiedNot specifiedNo significant effect observed.

Note: The study by Sauter et al. (1999) focused on a broad screen of additives and did not provide specific concentrations for this compound with these proteins, but rather a qualitative observation of its effect.

Experimental Protocols

Protocol 1: Additive Screening with this compound

This protocol describes a general method for screening this compound as a crystallization additive using the hanging drop vapor diffusion technique.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • This compound tetrahydrochloride stock solution (e.g., 100 mM in deionized water, sterile filtered)

  • Crystallization screening solutions

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the desired crystallization screening solution into the reservoir of a crystallization plate well.

  • Prepare the Crystallization Drop:

    • On a coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • To this drop, add a small volume (e.g., 0.1-0.5 µL) of the this compound stock solution to achieve a desired final concentration in the drop. It is advisable to screen a range of this compound concentrations (e.g., final concentrations of 1 mM, 5 mM, and 10 mM).

  • Set up the Hanging Drop: Invert the coverslip and place it over the reservoir, sealing the well.

  • Incubation and Observation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe the drops periodically under a microscope for crystal growth. Record the morphology and size of any crystals that form.

Additive_Screening_Workflow Start Start: Purified Protein & Crystallization Screen Prepare_Reservoir Prepare Reservoir (Crystallization Solution) Start->Prepare_Reservoir Prepare_Drop Prepare Crystallization Drop (Protein + Reservoir Solution) Prepare_Reservoir->Prepare_Drop Add_this compound Add this compound Stock (Varying Concentrations) Prepare_Drop->Add_this compound Setup_Hanging_Drop Set up Hanging Drop Add_this compound->Setup_Hanging_Drop Incubate Incubate at Constant Temperature Setup_Hanging_Drop->Incubate Observe Observe for Crystal Growth Incubate->Observe End End: Analyze Results Observe->End

Fig. 2: Workflow for additive screening with this compound.
Protocol 2: Optimization of this compound Concentration

Once initial crystals are obtained with this compound, this protocol can be used to optimize its concentration to improve crystal quality.

Materials:

  • As in Protocol 1.

Procedure:

  • Identify the Promising Condition: Select the crystallization condition (precipitant, buffer, pH) that produced the best initial crystals with this compound.

  • Create a Gradient of this compound Concentration: Set up a series of crystallization experiments (hanging or sitting drop) where the concentration of all components is kept constant except for the this compound concentration. A fine gradient around the initial hit concentration is recommended (e.g., if the initial hit was at 5 mM, test 2, 3, 4, 6, 7, 8 mM).

  • Incubation and Evaluation: Incubate the plates and carefully evaluate the resulting crystals based on size, morphology, and diffraction quality (if possible).

Concluding Remarks

This compound is a powerful and versatile additive in the protein crystallographer's toolkit. Its ability to neutralize surface charges and mediate crystal contacts can be instrumental in obtaining high-quality crystals, particularly for acidic proteins and nucleic acids. The provided protocols offer a starting point for the systematic screening and optimization of this compound in your crystallization experiments. It is crucial to remember that the optimal conditions are protein-specific, and a thorough screening of this compound concentrations is often necessary to achieve the desired results.

References

Application Notes and Protocols for Depleting Intracellular Spermine Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of established methods to deplete intracellular spermine levels, a critical polyamine involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of this compound homeostasis is implicated in various diseases, particularly cancer, making the targeted depletion of this compound a significant area of research and therapeutic development.

Introduction to this compound and Polyamine Metabolism

Polyamines, including putrescine, spermidine, and this compound, are ubiquitous polycations essential for normal cellular function. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. This compound, the largest of the natural polyamines, plays a crucial role in stabilizing nucleic acid structures, regulating gene expression, and modulating ion channel function. The targeted depletion of this compound is a key strategy for investigating its cellular functions and for developing novel therapeutic interventions.

Methods for Depleting Intracellular this compound

Several strategies have been developed to effectively reduce intracellular this compound concentrations. These can be broadly categorized into:

  • Inhibition of Polyamine Biosynthesis: Targeting the enzymes responsible for this compound production.

  • Induction of Polyamine Catabolism: Enhancing the enzymatic degradation of this compound.

  • Genetic Manipulation: Modulating the expression of genes involved in this compound metabolism.

  • Inhibition of Polyamine Transport: Blocking the uptake of this compound from the extracellular environment.

Inhibition of Polyamine Biosynthesis

This approach involves the use of small molecule inhibitors that target key enzymes in the polyamine biosynthetic pathway.

a) Inhibition of Ornithine Decarboxylase (ODC)

α-Difluoromethylornithine (DFMO) is an enzyme-activated, irreversible inhibitor of ODC, the first rate-limiting enzyme in polyamine biosynthesis.[1][2][3] While highly effective at depleting putrescine and spermidine, its effect on this compound levels can be incomplete or variable across different cell types.[2][3]

b) Combined Inhibition of ODC and S-adenosylmethionine Decarboxylase (AdoMetDC)

To achieve more robust this compound depletion, a combination of an ODC inhibitor (DFMO) and an AdoMetDC inhibitor, such as 5'-[[(Z)-4-aminobut-2-enyl]methylamino]-5'-deoxyadenosine (MDL 73811 or AbeAdo) , can be utilized. This dual blockade effectively reduces the precursors required for both spermidine and this compound synthesis.

Quantitative Data: Polyamine Depletion by Biosynthesis Inhibitors
Cell LineTreatmentPutrescine (% of Control)Spermidine (% of Control)This compound (% of Control)Reference
OVCAR-3MAP + AbeAdoNot affectedNot affectedAlmost undetectable
SV-3T3DFMOVery lowVery lowSignificantly reduced
Ewing Sarcoma PDXs2% DFMOSignificantly reducedSignificantly reducedNot diminished
Experimental Protocol: this compound Depletion using DFMO and AbeAdo

Objective: To selectively deplete intracellular this compound in cultured cells.

Materials:

  • Cell line of interest (e.g., OVCAR-3 human ovarian cancer cells)

  • Complete cell culture medium

  • (2R, 5R)-6-heptyne-2,5-diamine (MAP, ODC inhibitor)

  • 5'-[[(Z)-4-aminobut-2-enyl]methylamino]-5'-deoxyadenosine (MDL 73811, AbeAdo, AdoMetDC inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • HPLC system for polyamine analysis

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to attach overnight.

  • Treatment:

    • Prepare stock solutions of MAP and AbeAdo in a suitable solvent (e.g., sterile water or DMSO).

    • Treat cells with a combination of MAP and AbeAdo at predetermined optimal concentrations (e.g., determined by dose-response studies). A common starting point is in the low micromolar range.

    • Include appropriate controls: untreated cells and cells treated with each inhibitor individually.

  • Incubation: Incubate the cells for a period sufficient to achieve this compound depletion (e.g., 48-72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Polyamine Analysis:

    • Quantify intracellular polyamine levels (putrescine, spermidine, and this compound) in the cell lysates using HPLC analysis.

Induction of Polyamine Catabolism

This method utilizes polyamine analogues that induce the expression of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.

N1,N11-diethylnorthis compound (DENSpm) and N1,N11-bis(ethyl)northis compound (BENSpm) are potent inducers of SSAT. This leads to the acetylation of this compound and spermidine, marking them for export or degradation by N1-acetylpolyamine oxidase (PAOX), resulting in a significant reduction of intracellular polyamine pools.

Quantitative Data: Polyamine Depletion by DENSpm
Cell LineTreatmentSpermidine (% of Control)This compound (% of Control)SSAT Activity (fold induction)Reference
SK-MEL-2810 µM DENSpm-Depleted by ~35% (with siSSAT)~1400
MALME-3M Tumor40 mg/kg BENSPMNear total depletionNear total depletion13,710 pmol/min/mg
Experimental Protocol: this compound Depletion using DENSpm

Objective: To induce polyamine catabolism and deplete intracellular this compound.

Materials:

  • Cell line of interest (e.g., glioblastoma cell lines U87 and LN229)

  • Complete cell culture medium

  • N1,N11-diethylnorthis compound (DENSpm)

  • PBS

  • Cell lysis buffer

  • Reagents for SSAT activity assay and polyamine analysis (HPLC)

Procedure:

  • Cell Seeding: Plate cells and allow them to attach overnight.

  • Treatment:

    • Prepare a stock solution of DENSpm in a suitable solvent.

    • Treat cells with DENSpm at a concentration known to be effective for the specific cell line (e.g., 10 µM).

    • Include an untreated control.

  • Incubation: Incubate for a time course to observe the desired effects (e.g., 24-48 hours).

  • Cell Harvesting and Analysis:

    • Harvest cells as described in the previous protocol.

    • Measure SSAT enzyme activity in a portion of the cell lysate.

    • Quantify intracellular polyamine levels using HPLC.

Signaling Pathway: DENSpm-Mediated Polyamine Depletion```dot

G DENSpm DENSpm SSAT SSAT Induction DENSpm->SSAT induces This compound Intracellular this compound Acthis compound N1-acetylthis compound This compound->Acthis compound acetylated by SSAT Depletion This compound Depletion This compound->Depletion PAOX PAOX Acthis compound->PAOX oxidized by Export Cellular Export Acthis compound->Export Spermidine Spermidine PAOX->Spermidine

Caption: Workflow for this compound depletion using siRNA against this compound synthase.

Inhibition of Polyamine Transport

Cells can import polyamines from their surroundings, which can compensate for the effects of biosynthesis inhibitors. Therefore, combining a biosynthesis inhibitor like DFMO with a polyamine transport inhibitor (PTI) can lead to a more profound and sustained depletion of intracellular polyamines. AMXT 1501 is a PTI that has been shown to be effective in combination with DFMO.

Experimental Protocol: Combined DFMO and PTI Treatment

Objective: To achieve comprehensive polyamine depletion by inhibiting both synthesis and transport.

Materials:

  • Cell line of interest (e.g., L3.6pl pancreatic cancer cells)

  • Complete cell culture medium

  • DFMO

  • AMXT 1501

  • PBS, cell lysis buffer, and HPLC system

Procedure:

  • Cell Seeding: Plate cells and allow for overnight attachment.

  • Treatment:

    • Treat cells with DFMO alone, AMXT 1501 alone, or a combination of both.

    • Determine optimal concentrations through titration experiments. For L3.6pl cells, a starting point could be in the millimolar range for DFMO and the micromolar range for AMXT 1501.

    • Include an untreated control.

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Harvest cells and quantify intracellular polyamine levels.

Conclusion

The choice of method for depleting intracellular this compound depends on the specific research question and experimental system. For a general but potent depletion of all polyamines, induction of catabolism with agents like DENSpm or overexpression of SAT1 is effective. For a more targeted approach to this compound synthesis, specific enzyme inhibitors or siRNA-mediated knockdown of this compound synthase are preferable. Combining biosynthesis and transport inhibitors offers a robust strategy to overcome compensatory polyamine uptake. Careful validation of polyamine depletion through quantitative analysis is crucial for the interpretation of experimental results.

References

Application Notes and Protocols: Spermine in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of spermine and its derivatives in non-viral gene delivery systems. This compound, a naturally occurring polyamine, is a versatile molecule for constructing efficient and biocompatible vectors for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Its cationic nature at physiological pH allows for effective condensation of negatively charged nucleic acids, forming nanoparticles that can be readily taken up by cells. This document details the application of this compound in various delivery platforms, summarizes key performance data, and provides detailed experimental protocols.

Applications of this compound-Based Gene Delivery Systems

This compound has been incorporated into a variety of non-viral vectors to enhance their gene delivery capabilities. The primary applications include:

  • Cationic Lipids and Niosomes: this compound can be used as a head group in the synthesis of cationic lipids. These lipids can then be formulated into liposomes or niosomes (non-ionic surfactant-based vesicles) that encapsulate and deliver nucleic acids. The structure of the lipid, including the length of its acyl chains, can be modified to optimize transfection efficiency and reduce cytotoxicity.[1][2][3]

  • Cationic Polymers: this compound can be grafted onto or blended with various polymers, such as polyethyleneimine (PEI), chitosan, and dextran, to create more effective gene carriers.[4][5] The addition of this compound can enhance DNA condensation, improve the stability of the polymer/DNA complexes, and facilitate endosomal escape, leading to higher transfection efficiency.

  • Dendrimers: this compound's branching amine structure makes it a suitable building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules. This compound-based dendrimers have been explored for siRNA delivery.

  • Nanoparticles: this compound can be used to functionalize nanoparticles, such as those made from acetalated dextran or graphene oxide, to confer a positive charge for nucleic acid binding and targeted delivery.

The primary mechanism by which this compound enhances gene delivery involves the electrostatic interaction between its positively charged amine groups and the negatively charged phosphate backbone of nucleic acids. This interaction leads to the condensation of the genetic material into compact nanoparticles, protecting it from enzymatic degradation and facilitating its entry into cells. Once inside the cell, the buffering capacity of this compound can aid in the "proton sponge" effect, leading to endosomal rupture and the release of the genetic cargo into the cytoplasm.

Data Presentation: Performance of this compound-Based Vectors

The following tables summarize quantitative data from various studies on this compound-based gene delivery systems, providing a comparative view of their performance.

Table 1: Transfection Efficiency of this compound-Based Gene Delivery Systems

Vector TypeNucleic AcidCell LineTransfection Efficiency (%)Key FindingsReference
This compound-C14 Cationic NiosomespEGFP-C2HeLaHigh (qualitative)Highest efficiency among C14, C16, and C18 acyl chain variants.
PEI/Spermine/DNA ComplexespDNA293TUp to 40.7% increase over PEI/DNAThis compound enhances transfection efficiency of PEI.
This compound-Modified Acetalated Dextran NPsATMO-21 (anti-miRNA)U87MG (in vivo)Significant therapeutic efficacyHigh loading capacity (>90%) and controlled release.
This compound-Based Cationic LiposomespDNAHeLaModerate to goodEfficiency depends on the central core structure of the lipid.
Chitosan/Spermine/DNA Ternary ComplexespEGFP-C2HeLaSignificantly improved over chitosan/DNAThe mixing order of components affects efficiency.
This compound-Based Poly(β-amino ester)ssiRNAH1299-eGFP~90% gene silencingEfficient siRNA delivery and gene knockdown.

Table 2: Cytotoxicity and Physicochemical Properties of this compound-Based Nanoparticles

Vector TypeCell LineCytotoxicityParticle Size (nm)Zeta Potential (mV)Reference
This compound-C14 Cationic NiosomesHeLaSafe in vitro--
PEI/Spermine/DNA Complexes293TFavorable safety profile~150-
This compound-Based Cationic LiposomesHeLaLow cytotoxicity--
Chitosan/Spermine/DNA Ternary ComplexesHeLa>85% cell survival--
Graphene Oxide-Spermine NPsBreast Cancer Cell Lines<15% at imaging concentrations<56-

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cationic Niosomes and DNA Complexes

This protocol is adapted from the methodology used for preparing this compound-based cationic niosomes for gene delivery.

Materials:

  • This compound-based cationic lipid (e.g., this compound-C14)

  • Non-ionic surfactant (e.g., Span 20)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasmid DNA (pDNA)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Water bath

Procedure:

  • Niosome Formulation:

    • Dissolve the this compound-based cationic lipid, non-ionic surfactant, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • Remove the chloroform using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at the same temperature for 1 hour. This will result in the formation of a niosome suspension.

    • To reduce the size of the niosomes, sonicate the suspension using a probe sonicator.

  • Niosome/DNA Complex (Nioplex) Formation:

    • Dilute the desired amount of pDNA in a suitable buffer (e.g., PBS or sterile water).

    • In a separate tube, dilute the cationic niosome suspension to the desired concentration.

    • Add the diluted niosome suspension to the diluted pDNA solution at various weight ratios (e.g., 1:1, 5:1, 10:1 of niosome to DNA) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of nioplexes.

    • The nioplexes are now ready for characterization (e.g., particle size, zeta potential) or for in vitro transfection studies.

Protocol 2: Formulation of PEI/Spermine/DNA Ternary Complexes

This protocol describes the simple physical mixing method to prepare PEI/Spermine/DNA complexes for enhanced gene delivery.

Materials:

  • Polyethyleneimine (PEI), 25 kDa

  • This compound

  • Plasmid DNA (pDNA)

  • Nuclease-free water or suitable buffer (e.g., HBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of PEI (e.g., 1 mg/mL) in nuclease-free water.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in nuclease-free water.

    • Prepare a stock solution of pDNA (e.g., 1 mg/mL) in nuclease-free water or TE buffer.

  • Formation of PEI/Spermine/DNA Complexes:

    • The optimal order of addition is crucial for transfection efficiency. The recommended sequence is to first mix PEI and this compound, followed by the addition of DNA.

    • In a microcentrifuge tube, dilute the required amount of PEI stock solution with nuclease-free water.

    • Add the required amount of this compound stock solution to the diluted PEI and mix gently.

    • In a separate tube, dilute the required amount of pDNA stock solution with nuclease-free water.

    • Add the diluted DNA to the PEI/spermine mixture and vortex gently for a few seconds.

    • Incubate the ternary complexes at room temperature for 20-30 minutes to allow for stable complex formation.

    • The complexes are now ready for transfection. The optimal mass ratio of PEI:this compound:DNA should be determined empirically, with a starting point of 1.5:25:1 being suggested in some studies.

Protocol 3: In Vitro Transfection Assay

This protocol provides a general procedure for transfecting mammalian cells with this compound-based gene delivery vectors.

Materials:

  • Mammalian cell line (e.g., HeLa, 293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • 24-well cell culture plates

  • This compound-based vector/DNA complexes

  • Reporter plasmid (e.g., pEGFP-C2)

  • Transfection reagent control (e.g., Lipofectamine™ 2000)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the growth medium from the wells.

    • Wash the cells once with serum-free medium.

    • Prepare the transfection complexes as described in Protocol 1 or 2 in serum-free medium. The final volume should be sufficient to cover the cells in the well (e.g., 200 µL for a 24-well plate).

    • Add the transfection complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

  • Analysis of Transfection Efficiency:

    • Incubate the cells for an additional 24-48 hours to allow for gene expression.

    • Assess the transfection efficiency by observing the expression of the reporter gene (e.g., GFP) using a fluorescence microscope.

    • For quantitative analysis, harvest the cells and analyze the percentage of fluorescent cells using a flow cytometer.

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for this compound-Based Gene Delivery

experimental_workflow cluster_synthesis Vector Synthesis cluster_complexation Complex Formation cluster_transfection In Vitro Transfection This compound This compound synthesis Chemical Synthesis This compound->synthesis lipid_polymer Lipid or Polymer Backbone lipid_polymer->synthesis spermine_vector This compound-based Vector synthesis->spermine_vector mixing Self-Assembly spermine_vector->mixing nucleic_acid Nucleic Acid (DNA/siRNA) nucleic_acid->mixing nanoparticle Nanoparticle Complex mixing->nanoparticle transfection Transfection nanoparticle->transfection cells Mammalian Cells cells->transfection gene_expression Gene Expression/Silencing transfection->gene_expression

Caption: Workflow for developing and testing this compound-based gene delivery vectors.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway

cellular_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nanoparticle This compound-Vector Nanoparticle (+) endosome Endosome nanoparticle->endosome Endocytosis lysosome Lysosome (Degradation) endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) gene_action Gene Expression / RNA Interference cytoplasm->gene_action nucleus->gene_action

Caption: Mechanism of this compound-mediated gene delivery into a target cell.

References

Application Notes and Protocols for the Analytical Separation of Spermine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine is a ubiquitous polyamine involved in a myriad of cellular processes, including cell growth, proliferation, and the stabilization of nucleic acid structures. The existence of structural isomers of this compound, suchas thermothis compound and N⁴-aminopropylspermidine, which have the same molecular formula (C₁₀H₂₆N₄) but different arrangements of their aminopropyl groups, presents a significant analytical challenge. These isomers can exhibit distinct biological activities, making their accurate separation and quantification crucial for understanding their specific physiological and pathological roles. This document provides detailed application notes and protocols for the analytical separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), with additional context on Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Key this compound Isomers

  • This compound (Spm): N,N'-bis(3-aminopropyl)butane-1,4-diamine. It is the most well-known isomer and is found in most animal and plant tissues.

  • Thermothis compound (T-Spm): N,N'-bis(3-aminopropyl)propane-1,3-diamine. This isomer is widely distributed in the plant kingdom and plays a key role in processes like stem elongation and xylem development.[1][2]

  • N⁴-aminopropylspermidine (BSPD): A branched-chain isomer of this compound.[3]

High-Performance Liquid Chromatography (HPLC) for this compound Isomer Separation

HPLC is a robust and widely used technique for the separation of polyamines. However, standard HPLC methods using common derivatizing agents like dansyl chloride are often insufficient to resolve this compound and thermothis compound.[3][4] The key to successfully separating these isomers lies in the choice of derivatization reagent, with benzoyl chloride being particularly effective.

Quantitative Data for HPLC Separation of Benzoylated Polyamines
CompoundRetention Time (minutes)
Putrescine7
Spermidine13.5
Thermothis compound 23
This compound 25

Data obtained from analysis of benzoylated standards.

Experimental Protocol: HPLC Separation of this compound and Thermothis compound

This protocol details the extraction, derivatization, and HPLC analysis of this compound and thermothis compound from plant material.

1. Materials and Reagents

  • Perchloric acid (PCA), 5% (v/v)

  • Sodium hydroxide (NaOH), 2 M

  • Benzoyl chloride

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • This compound and Thermothis compound standards

  • Diethyl ether

  • Sodium chloride (NaCl), saturated solution

  • Syringe filters, 0.45 µm

2. Sample Preparation and Extraction

  • Homogenize approximately 100 mg of fresh plant tissue in 1 mL of ice-cold 5% PCA.

  • Incubate the homogenate on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant containing the polyamines to a new tube.

3. Derivatization with Benzoyl Chloride

  • To 200 µL of the PCA extract, add 400 µL of 2 M NaOH.

  • Add 10 µL of benzoyl chloride.

  • Vortex vigorously for 30 seconds.

  • Incubate at 37°C for 20 minutes.

  • Add 2 mL of saturated NaCl solution to stop the reaction.

  • Extract the benzoylated polyamines with 2 mL of diethyl ether by vortexing.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Transfer the upper ether layer to a new tube.

  • Repeat the extraction of the aqueous phase with another 2 mL of diethyl ether and combine the ether fractions.

  • Evaporate the pooled diethyl ether to dryness under a stream of nitrogen.

  • Re-dissolve the dried residue in 100 µL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: TSKgel ODS-80Ts (4.6 mm x 250 mm) or a similar C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with 42% (v/v) acetonitrile in water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Polyamine Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polyamines, derivatization is essential to increase their volatility. While GC-MS is widely used for general polyamine analysis, specific protocols that demonstrate the clear separation of this compound isomers are not as readily available as for HPLC.

General Protocol Outline for GC-MS Analysis
  • Extraction: Similar to the HPLC protocol, using perchloric acid.

  • Derivatization: This is a critical step. Common derivatizing agents for polyamines in GC-MS include:

    • Ethylchloroformate followed by trifluoroacetylation: A rapid and robust method.

    • Pentafluoropropionic anhydride (PFPA): Reacts with amine groups to form stable derivatives.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column is typically used.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is crucial for separating the derivatized polyamines.

    • Ionization: Electron Ionization (EI) is common.

    • Detection: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.

Note: The development of a specific GC-MS method for the separation of this compound and thermothis compound would require careful optimization of the derivatization procedure and the GC temperature program.

Capillary Electrophoresis (CE) for Polyamine Separation

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, making it well-suited for the analysis of charged molecules like polyamines. CE offers high resolution and requires very small sample volumes.

General Protocol Outline for CE Analysis
  • Sample Preparation: Acid extraction as described for HPLC. Derivatization may or may not be necessary depending on the detection method. For UV detection, derivatization is typically required. For laser-induced fluorescence (LIF) detection, a fluorescent tag is added.

  • CE Conditions:

    • Capillary: A fused silica capillary is commonly used.

    • Background Electrolyte (BGE): The composition and pH of the BGE are critical for achieving separation.

    • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

    • Injection: Samples can be injected hydrodynamically or electrokinetically.

    • Detection: UV, LIF, or mass spectrometry (CE-MS) can be used.

Note: While CE is a promising technique for this compound isomer separation, specific and detailed protocols for resolving this compound and thermothis compound are not yet well-established in the literature. Method development would be required, focusing on the optimization of the BGE composition and the potential use of additives to enhance selectivity.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for HPLC Separation of this compound Isomers

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Homogenization Tissue Homogenization in 5% PCA Extraction Polyamine Extraction (Supernatant Collection) Homogenization->Extraction Benzoylation Benzoylation (Benzoyl Chloride, 37°C) Extraction->Benzoylation LLE Liquid-Liquid Extraction (Diethyl Ether) Benzoylation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Isocratic Separation (C18 Column, 42% ACN) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the HPLC-based separation of this compound isomers.

Differential Roles of this compound and Thermothis compound in Plant Development

Polyamine_Pathway cluster_this compound This compound Pathway cluster_thermothis compound Thermothis compound Pathway Spermidine Spermidine SPMS This compound Synthase (SPMS) Spermidine->SPMS TSPMS Thermothis compound Synthase (ACL5) Spermidine->TSPMS This compound This compound SPMS->this compound StressResponse Stress Response (e.g., Pathogen defense) This compound->StressResponse Modulates Thermothis compound Thermothis compound TSPMS->Thermothis compound StemElongation Stem Elongation Thermothis compound->StemElongation Promotes XylemDiff Xylem Differentiation Thermothis compound->XylemDiff Represses

Caption: Distinct biosynthetic pathways and functions of this compound and thermothis compound in plants.

Conclusion

The accurate separation of this compound isomers is essential for elucidating their specific biological functions. HPLC with benzoyl chloride derivatization stands out as a reliable and validated method for the baseline separation of this compound and thermothis compound. While GC-MS and CE are powerful analytical techniques for polyamine analysis, further method development is required to establish robust protocols for the routine separation of this compound isomers. The provided protocols and data serve as a valuable resource for researchers in life sciences and drug development who are investigating the nuanced roles of these critical biomolecules.

References

Application Notes: Utilizing Spermine to Induce Autophagy in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spermine, a naturally occurring polyamine, has emerged as a potent inducer of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and age-related pathologies. The ability of this compound to modulate autophagy presents a compelling avenue for researchers and drug development professionals exploring therapeutic strategies that target this fundamental cellular mechanism. These application notes provide a comprehensive overview of the use of this compound to induce autophagy in cell models, including detailed protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.

Key Signaling Pathways in this compound-Induced Autophagy

This compound primarily induces autophagy through two distinct signaling pathways: an mTOR-dependent pathway and an mTOR-independent pathway.

  • AMPK-mTOR-ULK1 Signaling Pathway (mTOR-dependent): In this canonical pathway, this compound has been shown to activate AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[2][4] Inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex (ULK1-Atg13-FIP200), which is a critical initiator of autophagosome formation.

  • EP300 Acetyltransferase Inhibition (mTOR-independent): this compound can also induce autophagy independently of mTOR by directly inhibiting the acetyltransferase EP300. EP300 negatively regulates autophagy by acetylating several core autophagy proteins, including ATG5, ATG7, and LC3. By inhibiting EP300, this compound promotes the deacetylation of these proteins, thereby activating the autophagic machinery.

Quantitative Data Summary

The induction of autophagy by this compound can be quantified by monitoring the levels of key autophagy marker proteins. The following tables summarize the typical quantitative changes observed in cell models upon this compound treatment.

Table 1: Effect of this compound on Autophagy Marker Protein Levels

Cell LineThis compound ConcentrationTreatment DurationLC3-II / LC3-I Ratio (Fold Change)p62/SQSTM1 Level (Fold Change)Beclin-1 Level (Fold Change)Reference
HeLa0.5 mM8 hours~2.5~0.6-
PC121 mM1 hour (pretreatment)IncreasedDecreased-
Mouse Embryonic Fibroblasts (MEFs)20 µM2-8 hoursIncreasedDecreased-
SAMP8 mice brainOral administration-IncreasedDecreasedIncreased

Table 2: Autophagic Flux Analysis with this compound and Lysosomal Inhibitors

Cell LineThis compound ConcentrationLysosomal InhibitorTreatment DurationLC3-II Accumulation (Fold Change vs. Inhibitor Alone)Reference
Mouse Embryonic Fibroblasts (MEFs)20 µMBafilomycin A1 (400 nM)2 hours~1.9
HeLa0.5 mM3-MA (5 mM)8 hoursSignificantly reduced
MJD zebrafish-Chloroquine (3 mM)-Increased

Visualizing the Molecular Mechanisms and Experimental Procedures

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced autophagy.

Spermine_Autophagy_Signaling cluster_mTOR_dependent mTOR-Dependent Pathway cluster_mTOR_independent mTOR-Independent Pathway Spermine1 This compound AMPK AMPK Spermine1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagosome_formation1 Autophagosome Formation ULK1_complex->Autophagosome_formation1 initiates Spermine2 This compound EP300 EP300 Spermine2->EP300 inhibits Autophagy_Proteins Autophagy Proteins (e.g., ATG5, ATG7, LC3) EP300->Autophagy_Proteins acetylates (inhibits) Autophagosome_formation2 Autophagosome Formation Autophagy_Proteins->Autophagosome_formation2 promotes Experimental_Workflow start Seed Cells treatment Treat with this compound (and controls, e.g., vehicle, rapamycin) start->treatment incubation Incubate for desired time points treatment->incubation analysis Analyze Autophagy incubation->analysis western_blot Western Blot (LC3, p62, Beclin-1) analysis->western_blot immunofluorescence Immunofluorescence (LC3 puncta) analysis->immunofluorescence flux_assay Autophagic Flux Assay (with Bafilomycin A1 or Chloroquine) analysis->flux_assay

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Spermine Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to spermine precipitation in experimental buffers. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered when using this compound in various biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: I observed a white precipitate after adding this compound to my phosphate-buffered saline (PBS). What is causing this?

A1: The precipitate is likely this compound phosphate, which is known to be poorly soluble in aqueous solutions, especially around neutral pH. This compound, being a polycation at physiological pH, readily interacts with the phosphate anions in your PBS to form an insoluble salt.

Q2: Can I still use phosphate buffers with this compound?

A2: It is generally not recommended to use this compound directly in phosphate-containing buffers like PBS due to the high likelihood of precipitation. If a phosphate buffer is essential for your experiment, you may need to work at a lower pH (e.g., pH < 6.0) where this compound phosphate has higher solubility, or use very low concentrations of both this compound and phosphate, which should be empirically determined.

Q3: What are some alternative buffers that are more compatible with this compound?

A3: Buffers that do not contain phosphate are generally more compatible with this compound. Good's buffers such as Tris-HCl, HEPES, and MOPS are commonly used in protocols involving this compound. However, precipitation can still occur under certain conditions, so it is always best to perform a small-scale compatibility test.

Q4: My this compound solution is cloudy after thawing. What should I do?

A4: Cloudiness upon thawing can indicate precipitation or degradation. First, try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves. If it does not, it may be a sign of this compound degradation or the formation of an insoluble salt with a component of your buffer. It is recommended to discard the solution and prepare a fresh one. To minimize this issue, prepare this compound stock solutions in nuclease-free water, aliquot them into single-use volumes, and store them at -20°C or -80°C.

Q5: How does ionic strength of the buffer affect this compound precipitation?

A5: The ionic strength of your buffer can significantly influence this compound's tendency to precipitate, especially when interacting with other molecules like DNA. High concentrations of monovalent cations (e.g., Na⁺, K⁺) can compete with this compound for binding to negatively charged molecules, thereby increasing the concentration of this compound required to cause precipitation. However, the overall effect on this compound's intrinsic solubility in the buffer can be complex and may need to be determined empirically.

Q6: Does temperature affect this compound solubility in buffers?

Quantitative Data Summary

The solubility of this compound and its propensity to precipitate are highly dependent on the specific buffer composition, pH, ionic strength, and temperature. The following table summarizes available quantitative data and highlights key considerations.

ParameterBuffer/SolventConditionObservationCitation
This compound Tetrahydrochloride Solubility WaterRoom Temperature100 mg/mL[1]
This compound (Free Base) Solubility WaterRoom Temperature50 mg/mL[2]
Precipitation in Phosphate Buffer Phosphate-Buffered Saline (PBS)pH ~7.4Forms insoluble this compound phosphate.[3]
Effect of Ionic Strength on DNA Precipitation Low Salt Buffer (e.g., 10 mM Tris-Cl, 10 mM KCl)Room TemperatureLower this compound concentration required for DNA precipitation.[4]
Effect of Ionic Strength on DNA Precipitation Moderate Salt Buffer (e.g., 10 mM Tris-Cl, 100 mM KCl)Room TemperatureHigher this compound concentration required for DNA precipitation.[4]
This compound Compatibility Tris-HClpH 7.4 - 8.0Generally compatible; used in many protocols with this compound.
This compound Compatibility MOPSpH ~7.0Used in protocols with this compound, suggesting compatibility.
This compound Compatibility HEPESpH ~7.0 - 8.0Commonly used in cell culture media with this compound.

Note: The lack of extensive quantitative data on this compound solubility in various biological buffers necessitates empirical testing for specific experimental conditions. The protocol provided in the next section can be used for this purpose.

Experimental Protocols

Protocol for Determining this compound Solubility in a Target Buffer

This protocol provides a method to determine the approximate solubility limit of this compound in your specific experimental buffer.

Materials:

  • This compound tetrahydrochloride

  • Your target buffer at the desired pH and concentration

  • Nuclease-free water

  • Spectrophotometer or nephelometer

  • 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Concentrated this compound Stock Solution:

    • Dissolve this compound tetrahydrochloride in nuclease-free water to a high concentration (e.g., 1 M). Ensure it is fully dissolved. This will be your stock solution.

  • Prepare a Series of this compound Dilutions in Your Buffer:

    • In a series of microcentrifuge tubes, add a fixed volume of your target buffer (e.g., 900 µL).

    • Add increasing volumes of the concentrated this compound stock solution to each tube to create a range of final this compound concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM, 100 mM). Adjust the final volume to be the same in all tubes (e.g., 1 mL) by adding nuclease-free water if necessary, though it is preferable to make the dilutions directly in the buffer to maintain the buffer concentration.

  • Equilibration and Observation:

    • Incubate the tubes at your intended experimental temperature for a set period (e.g., 1 hour, or overnight for equilibrium).

    • Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

  • Quantitative Measurement of Turbidity:

    • Gently mix each solution by inverting the tube.

    • Measure the turbidity of each solution using a spectrophotometer by reading the absorbance at a wavelength where the components do not absorb (e.g., 600 nm) or using a nephelometer.

    • A significant increase in absorbance/turbidity compared to the buffer-only control indicates precipitation.

  • Determination of the Solubility Limit:

    • The highest concentration of this compound that does not show a significant increase in turbidity is the approximate solubility limit under your tested conditions.

Visual Troubleshooting Guides

Troubleshooting Flowchart for this compound Precipitation

This flowchart provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.

Troubleshooting_Spermine_Precipitation Troubleshooting this compound Precipitation start Precipitate observed after adding this compound check_buffer Is the buffer phosphate-based (e.g., PBS)? start->check_buffer phosphate_yes Yes check_buffer->phosphate_yes Yes phosphate_no No check_buffer->phosphate_no No cause_phosphate Cause: Insoluble this compound phosphate formation. phosphate_yes->cause_phosphate check_concentration Are this compound and/or buffer concentrations high? phosphate_no->check_concentration solution_phosphate Solution: Switch to a non-phosphate buffer (Tris, HEPES, MOPS). cause_phosphate->solution_phosphate concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No cause_concentration Cause: Exceeded solubility limit. concentration_yes->cause_concentration check_ph Is the buffer pH > 8.0? concentration_no->check_ph solution_concentration Solution: Lower the concentration of this compound or buffer components. Perform a solubility test. cause_concentration->solution_concentration ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No cause_ph Cause: pH may affect this compound charge and salt solubility. ph_yes->cause_ph check_temp Was there a significant temperature change (e.g., cold buffer)? ph_no->check_temp solution_ph Solution: Adjust pH to a lower value (e.g., 7.0-7.5) and re-test. cause_ph->solution_ph temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No cause_temp Cause: Lower temperature can decrease solubility. temp_yes->cause_temp unresolved Issue still unresolved? temp_no->unresolved solution_temp Solution: Prepare and use the buffer at the experimental temperature. Gently warm to redissolve. cause_temp->solution_temp contact_support Contact Technical Support unresolved->contact_support

Caption: A flowchart to guide troubleshooting of this compound precipitation.

Chemical Interaction Leading to this compound Phosphate Precipitation

This diagram illustrates the electrostatic interaction between positively charged this compound and negatively charged phosphate ions, leading to the formation of an insoluble salt.

Spermine_Phosphate_Precipitation This compound-Phosphate Interaction cluster_reactants In Solution cluster_product Precipitate This compound This compound (4+) (Positively Charged) precipitate This compound Phosphate Salt (Insoluble) This compound->precipitate Electrostatic Attraction phosphate Phosphate (PO₄³⁻) (Negatively Charged) phosphate->precipitate Electrostatic Attraction

Caption: Interaction of this compound and phosphate leading to precipitation.

References

Technical Support Center: Optimizing Spermine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing spermine concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise when using this compound in cell viability assays.

Issue: Significant cell death is observed even at low this compound concentrations.

  • Question: Are you using a serum-containing medium in your cell culture?

  • Answer: Fetal Bovine Serum (FBS) and other animal sera contain amine oxidases. These enzymes can oxidize this compound, generating toxic byproducts such as hydrogen peroxide, aldehydes, and acrolein, which are highly cytotoxic.[1][2] The presence of serum can significantly increase the toxicity of this compound.[1][2] For instance, in human primary cerebral cortical cultures, the LC50 of this compound is approximately 50 µM in the presence of fetal calf serum.[3]

    • Recommended Solution:

      • Conduct experiments in serum-free media: If your cell type allows, switching to a serum-free medium can eliminate the variable of amine oxidase activity.

      • Heat-inactivate the serum: Heating the serum before use can reduce the activity of amine oxidases.

      • Use an amine oxidase inhibitor: Co-treatment with an amine oxidase inhibitor, such as aminoguanidine, can prevent the generation of cytotoxic metabolites from this compound.

Issue: Inconsistent results between experiments.

  • Question: Are you using the same batch of serum for all your experiments?

  • Answer: Different lots of FBS can have varying levels of amine oxidase activity, leading to inconsistent results.

    • Recommended Solution:

      • Test new serum batches: It is advisable to re-optimize the this compound concentration whenever you start using a new lot of FBS.

      • Aliquot and store this compound stock solutions properly: Prepare fresh this compound stock solutions regularly and store them in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Question: Is the pH of your culture medium consistent?

  • Answer: The addition of this compound, a polyamine, can alter the pH of the culture medium, and significant shifts in pH can affect cell growth and viability.

    • Recommended Solution:

      • Monitor medium pH: Always check the pH of your culture medium after adding this compound to ensure it remains within the optimal range for your cells.

Issue: My cell viability assay results (e.g., AlamarBlue) do not correlate with cell death observed under the microscope.

  • Question: Which cell viability assay are you using?

  • Answer: Some viability assays, like AlamarBlue, measure metabolic activity. High concentrations of this compound or its byproducts might stimulate certain metabolic pathways even in dying cells, leading to misleading results.

    • Recommended Solution:

      • Use multiple viability assays: It is best practice to use at least two different viability assays that measure different cellular parameters. For example, combine a metabolic assay like MTT or XTT with a dye exclusion assay like Trypan Blue or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

      • Confirm with morphological analysis: Always correlate your viability assay data with morphological changes observed through microscopy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound can induce cell death through several mechanisms:

  • Oxidative Stress: In the presence of serum amine oxidases, this compound is catabolized to produce hydrogen peroxide (H₂O₂) and reactive aldehydes. These reactive oxygen species (ROS) induce oxidative stress, leading to apoptosis and necrosis.

  • NMDA Receptor Activation: In neuronal cells, this compound can act on the N-methyl-D-aspartate (NMDA) receptor, and high concentrations can lead to excitotoxicity and cell death.

  • Direct Effects: Some studies suggest that this compound itself can have direct toxic effects on cells, independent of its metabolism by serum oxidases.

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A2: The optimal concentration of this compound is highly dependent on the cell type. A suggested starting range for a dose-response experiment is from 1 µM to 2 mM. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How can I differentiate between this compound-induced apoptosis and necrosis?

A3: You can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative and PI-positive cells are necrotic.

Q4: Can this compound interfere with the cell viability assay itself?

A4: Yes, it is possible. For example, high concentrations of this compound can inhibit PCR and other DNA polymerase-based assays. While direct interference with common colorimetric viability assays like MTT is less documented, it is always a good practice to include proper controls, such as this compound in cell-free media, to check for any direct reaction with the assay reagents.

Data Presentation

Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines

Cell LineThis compound ConcentrationEffectIncubation TimeReference
Human Embryonic Cerebral Cortical Neurons~50 µMLC50 (in the presence of fetal calf serum)Not Specified
Human Intestinal Cells (in vitro model)~0.6 g/LIC5024 hours
C2C12 Myoblasts10 µMDose-dependent toxic effectNot Specified
Neuroblastoma (SJNKP)6 µM~50% reduction in viabilityNot Specified
Neuroblastoma (IMR5)12 µM~50% reduction in viabilityNot Specified
THP-1 Macrophages>5 µMSignificant cytotoxicityNot Specified
HeLa Cells0.1, 0.5, 1.0 mM (Spermidine)Reduced viability to 83.92%, 65.45%, 67.80%8 hours

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability Following this compound Treatment

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plate

  • Cells of interest

  • Complete culture medium (with and without serum)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in the appropriate culture medium. A suggested starting range is 1 µM to 2 mM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the corresponding wells. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot cell viability against this compound concentration to determine the dose-response curve and the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between live, apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

  • Harvest Cells: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with complete medium. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (24h) cell_seeding->overnight_incubation spermine_dilution Prepare this compound Serial Dilutions add_this compound Add this compound to Cells spermine_dilution->add_this compound treatment_incubation Incubate (24, 48, or 72h) add_this compound->treatment_incubation viability_assay Perform Viability Assay (e.g., MTT, Annexin V/PI) treatment_incubation->viability_assay data_analysis Analyze Data (Dose-Response Curve, IC50) viability_assay->data_analysis

Caption: Workflow for determining this compound cytotoxicity.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular spermine_ext This compound serum_ao Serum Amine Oxidases spermine_ext->serum_ao ros H₂O₂ + Aldehydes (ROS) serum_ao->ros catabolism oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis necrosis Necrosis oxidative_stress->necrosis

Caption: this compound-induced cell death pathway via serum amine oxidase.

References

Technical Support Center: Spermine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of spermine in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound to purchase for creating aqueous solutions?

A1: For preparing stock solutions, this compound tetrahydrochloride is generally more stable as a solid compared to the free base form.[1]

Q2: How should I prepare a stable aqueous stock solution of this compound?

A2: To ensure maximum stability, this compound stock solutions should be prepared with sterile, nuclease-free water that has been degassed by sparging with an inert gas like argon or nitrogen for 15-20 minutes.[1] This minimizes the presence of dissolved oxygen, which can lead to oxidative degradation of this compound.[1][2]

Q3: What are the optimal storage conditions for this compound solutions?

A3: Aqueous this compound solutions are best stored as single-use aliquots at -20°C or -80°C.[1] To further prevent oxidation, it is recommended to overlay the aliquots with an inert gas before freezing. Avoid repeated freeze-thaw cycles as they can introduce oxygen and increase the risk of contamination.

Q4: How long can I store this compound solutions at -20°C?

A4: While extensive long-term stability data is limited, a conservative guideline is to use aliquots stored at -20°C within one month. For critical applications, preparing fresh solutions is always the best practice.

Q5: My cells are dying after treatment with this compound. What could be the cause?

A5: this compound can be toxic to cells, especially at high concentrations. If you are using a serum-containing cell culture medium, the toxicity can be exacerbated. Serum contains amine oxidases that metabolize this compound into cytotoxic byproducts like hydrogen peroxide, ammonia, and acrolein.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation due to improper storage or handling.1. Prepare fresh this compound solutions from a solid stock.2. Ensure solutions are made with degassed water and stored as frozen, single-use aliquots under an inert gas.3. Avoid repeated freeze-thaw cycles.4. Verify the concentration of your stock solution.
Cell toxicity in primary cell cultures High this compound concentration or interaction with serum components.1. Perform a dose-response experiment to find the optimal, non-toxic concentration for your cell type.2. If using serum-containing medium, consider reducing the serum concentration, pre-incubating this compound with the medium before adding it to cells, or using an amine oxidase inhibitor like aminoguanidine.
Precipitate forms in the solution upon thawing Poor solubility at low temperatures or formation of insoluble salts.1. Ensure the this compound is fully dissolved during preparation.2. Consider using a different buffer system if the issue persists.
Reduced or no enzyme activity in assays Inhibition by high concentrations of this compound.1. Perform a concentration gradient experiment to determine the optimal this compound concentration for your assay.2. If this compound is in your biological sample, consider diluting the sample.3. Adjust the ionic strength of the assay buffer.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a stable, high-concentration stock solution from this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride (MW: 348.18 g/mol )

  • Sterile, nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Sterile conical tubes

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Methodology:

  • Degas Water: Sparge sterile, nuclease-free water with argon or nitrogen for 15-20 minutes.

  • Weigh this compound Salt: In a sterile environment, accurately weigh out 34.82 mg of this compound tetrahydrochloride to make 1 mL of a 100 mM solution.

  • Dissolve: Add the powder to a sterile conical tube. Add a small amount of the degassed water to form a slurry, then add water to the final desired volume. Vortex until fully dissolved. The solution should be clear.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and Store: Distribute the solution into single-use, sterile microcentrifuge tubes. Overlay with an inert gas, cap tightly, and store at -20°C or -80°C.

Protocol 2: this compound Supplementation in Cell Culture

This protocol outlines the addition of this compound to cell culture medium.

Materials:

  • 100 mM this compound Stock Solution (from Protocol 1)

  • Complete cell culture medium (serum-free or serum-containing)

  • Mammalian cell line

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Prepare Working Solution: Create an intermediate working stock (e.g., 1 mM or 10 mM) by performing serial dilutions in sterile water or phosphate-buffered saline (PBS). This facilitates more accurate pipetting of small volumes.

  • Supplement Medium: Add the appropriate volume of the working solution to the cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration in 10 mL of medium, add 1 µL of a 10 mM working solution.

  • Incubation: Gently mix the medium and add it to the cells. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

Important Considerations:

  • Serum Interaction: Be aware that serum contains amine oxidases that can degrade this compound, potentially reducing its effective concentration over time.

  • Toxicity: this compound can exhibit neurotoxicity at lower concentrations and be neuroprotective at higher concentrations. It is crucial to determine the optimal concentration for your specific cell type.

Signaling Pathways and Workflows

This compound Signaling in Plant Defense

This compound acts as a signaling molecule in plant defense against pathogens. Its degradation by polyamine oxidase (PAO) is a key step in this pathway.

SpermineSignaling Pathogen Avirulent Viral Pathogen This compound This compound Accumulation Pathogen->this compound PAO Polyamine Oxidase (PAO) This compound->PAO oxidative degradation H2O2 Hydrogen Peroxide (H₂O₂) PAO->H2O2 Ca2_influx Ca²⁺ Influx H2O2->Ca2_influx Mitochondria Mitochondrial Dysfunction Ca2_influx->Mitochondria MAPK MAP Kinase Activation Mitochondria->MAPK DefenseGenes Defense Gene Expression MAPK->DefenseGenes HR Hypersensitive Response (Cell Death) DefenseGenes->HR VirusRestriction Virus Proliferation Restriction DefenseGenes->VirusRestriction

Caption: this compound signaling pathway in plant defense.

General Experimental Workflow

This diagram illustrates a logical workflow for conducting experiments with this compound.

ExperimentalWorkflow Prep Prepare this compound Stock Solution (Protocol 1) Dilute Prepare Working Dilutions Prep->Dilute Treat Treat Cells/Reaction with this compound Dilute->Treat Incubate Incubate under Experimental Conditions Treat->Incubate Analyze Analyze Results (e.g., Viability, Gene Expression) Incubate->Analyze

Caption: A general workflow for this compound experiments.

Troubleshooting Workflow for this compound-Induced Cytotoxicity

This workflow provides a step-by-step guide for troubleshooting unexpected cell death in this compound experiments.

TroubleshootingWorkflow Start Observe Unexpected Cytotoxicity CheckConc Verify this compound Concentration Start->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse CheckSerum Is Serum Present in Media? DoseResponse->CheckSerum ReduceSerum Reduce Serum or Use Serum-Free Media CheckSerum->ReduceSerum Yes Inhibitor Use Amine Oxidase Inhibitor CheckSerum->Inhibitor Yes Reassess Reassess Cytotoxicity CheckSerum->Reassess No ReduceSerum->Reassess Inhibitor->Reassess

Caption: Troubleshooting this compound-induced cytotoxicity.

References

Technical Support Center: Spermine in Molecular Biology Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of spermine in molecular biology applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in molecular biology?

This compound is a naturally occurring polyamine that is positively charged at physiological pH. This property allows it to interact with negatively charged molecules like DNA and RNA. In molecular biology, it is primarily used for the precipitation of DNA, as it can selectively condense and precipitate DNA from solutions. It is also known to modulate the activity of various enzymes involved in nucleic acid metabolism.

Q2: How does this compound-induced DNA precipitation differ from standard ethanol precipitation?

This compound precipitation can be more selective for DNA, leaving smaller nucleic acid fragments and other contaminants like dNTPs in the supernatant. This method is particularly sensitive to the ionic strength of the buffer, with precipitation being more efficient at low salt concentrations. Unlike ethanol precipitation, which is largely dependent on reducing the solubility of DNA, this compound actively condenses DNA through charge neutralization.

Q3: Can this compound affect the activity of enzymes in my experiments?

Yes, this compound can have a significant, concentration-dependent impact on enzyme activity. It can stimulate some enzymes, such as T4 DNA ligase at optimal concentrations, but can be inhibitory at higher concentrations. Conversely, it is known to inhibit various restriction endonucleases even at physiological concentrations.

Q4: I've heard this compound can interfere with PCR. Is this true?

This compound can indeed interfere with PCR, often due to incomplete removal after DNA precipitation or its presence in the sample. However, it can also be used advantageously to counteract the effects of certain PCR inhibitors, such as dextran sodium sulfate (DSS). Careful optimization of this compound concentration is crucial in such applications.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when using this compound.

DNA Precipitation Issues

Problem: Low or no DNA pellet after this compound precipitation.

  • Possible Cause 1: Suboptimal this compound concentration.

    • Solution: The concentration of this compound is critical. Titrate the final this compound concentration in your precipitation reaction. A good starting point for low salt buffers is between 0.8 mM and 1.0 mM.

  • Possible Cause 2: High salt concentration in the buffer.

    • Solution: this compound-induced DNA precipitation is significantly less efficient in high salt buffers. The required this compound concentration can be more than ten times higher in moderate salt conditions compared to low salt conditions[1]. If possible, dilute your sample to lower the salt concentration before adding this compound.

  • Possible Cause 3: Presence of interfering substances.

    • Solution: Components like 8 M urea can necessitate a much higher concentration of this compound for effective DNA precipitation[2]. If your buffer contains such reagents, you will need to empirically determine the optimal this compound concentration.

Problem: Difficulty re-dissolving the DNA pellet.

  • Possible Cause 1: Residual this compound in the pellet.

    • Solution: Incomplete removal of this compound can make the DNA pellet difficult to dissolve. Ensure thorough washing of the pellet with a high-salt ethanol solution (e.g., 75% ethanol containing 0.5 M NaCl) to displace the this compound[1].

  • Possible Cause 2: Over-dried pellet.

    • Solution: Avoid over-drying the DNA pellet. If the pellet is difficult to dissolve, use a suitable buffer (e.g., TE buffer) and incubate at a slightly elevated temperature (e.g., 37-50°C) with gentle agitation.

Enzyme Activity Modulation

Problem: Inhibition of restriction enzyme digestion.

  • Possible Cause: Presence of this compound in the DNA sample.

    • Solution: this compound at physiological concentrations (0.5-2.0 mM) can inhibit a range of common restriction enzymes, including BamHI, EcoRI, HindIII, HpaI, and PstI[3]. It is crucial to remove all traces of this compound from the DNA preparation before proceeding with enzymatic reactions. Follow the detailed protocol for this compound removal from DNA pellets.

Problem: Inconsistent T4 DNA ligase activity.

  • Possible Cause: Suboptimal this compound concentration.

    • Solution: T4 DNA ligase activity is stimulated by this compound at concentrations between 0.5 and 1.0 mM[4]. However, concentrations at or above 1 mM can be inhibitory. If you are adding this compound to your ligation reaction, ensure the final concentration is within the optimal range.

PCR and qPCR/RT-qPCR Issues

Problem: PCR amplification is inhibited.

  • Possible Cause 1: Carryover of this compound from DNA precipitation.

    • Solution: As with enzymatic digestions, residual this compound can inhibit PCR. Ensure your DNA is thoroughly purified and free of this compound.

  • Possible Cause 2: Presence of PCR inhibitors in the sample.

    • Solution: If your sample contains known PCR inhibitors (e.g., from soil, blood, or plant tissues), the addition of a carefully optimized concentration of this compound can alleviate this inhibition. A general starting point is to test a range of final this compound concentrations from 0.01 g/L to 0.08 g/L.

Problem: Inconsistent results in qPCR/RT-qPCR when using this compound to counteract inhibitors.

  • Possible Cause: Incorrect this compound concentration for quantitative analysis.

    • Solution: For quantitative applications like qPCR and RT-qPCR, the concentration of this compound required to counteract inhibition needs to be finely tuned. It is recommended to perform a titration experiment to determine the optimal this compound concentration that restores amplification efficiency without causing inhibition.

Data Summary Tables

Table 1: Recommended this compound Concentrations for DNA Precipitation

Buffer ConditionRecommended this compound ConcentrationReference
Low Salt (LS) Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 6 mM MgCl₂, 10 mM EDTA)0.8 mM
Moderate Salt (MS) Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, 15 mM EDTA)10 mM
Buffer with 8 M Urea~10-fold higher than standard

Table 2: Effect of this compound on Enzyme Activity

EnzymeEffective this compound ConcentrationObserved EffectReference
T4 DNA Ligase0.5 - 1.0 mMStimulation
T4 DNA Ligase≥ 1.0 mMInhibition
BamHI0.5 - 2.0 mMInhibition
EcoRI0.5 - 2.0 mMInhibition
HindIII0.5 - 2.0 mMInhibition
HpaI0.5 - 2.0 mMInhibition
PstI0.5 - 2.0 mMInhibition

Experimental Protocols

Protocol 1: Selective DNA Precipitation with this compound

Materials:

  • DNA sample in a low-salt buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • 100 mM this compound stock solution

  • Wash buffer: 75% ethanol, 0.5 M NaCl

  • 70% ethanol

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • Adjust the salt concentration of the DNA sample to low-salt conditions if necessary by dilution with a low-salt buffer.

  • Add the 100 mM this compound stock solution to the DNA sample to a final concentration of 0.8 mM.

  • Mix gently by inverting the tube several times.

  • Incubate on ice for 15-30 minutes to allow the DNA-spermine complex to precipitate.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the pellet by adding 500 µL of the wash buffer (75% ethanol, 0.5 M NaCl). Vortex briefly to disperse the pellet.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • (Optional) Wash the pellet with 500 µL of 70% ethanol to remove residual salt. Centrifuge and decant as before.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Protocol 2: Optimization of this compound Concentration to Counteract PCR Inhibition

Materials:

  • DNA template containing a suspected PCR inhibitor

  • PCR master mix (including polymerase, dNTPs, and buffer)

  • Forward and reverse primers

  • A series of this compound dilutions (e.g., to achieve final concentrations of 0, 0.01, 0.02, 0.04, 0.06, 0.08, 0.1 g/L in the PCR reaction)

  • Positive control DNA (known to amplify well)

  • Nuclease-free water

Procedure:

  • Set up a series of PCR reactions. For each reaction, use the same amount of template DNA, master mix, and primers.

  • To each reaction tube, add a different concentration of this compound from your dilution series. Include a no-spermine control.

  • Set up a positive control reaction with the positive control DNA and no added this compound.

  • Set up a negative control (no template) for each this compound concentration to check for contamination.

  • Perform the PCR under your standard cycling conditions.

  • Analyze the PCR products by agarose gel electrophoresis.

  • The optimal this compound concentration is the one that yields the strongest specific product band with minimal non-specific amplification.

Visualizations

experimental_workflow_dna_precipitation cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_wash Washing cluster_final Final Steps start DNA Sample in Buffer adjust_salt Adjust to Low Salt Conditions start->adjust_salt add_this compound Add this compound (Final Conc. ~0.8 mM) adjust_salt->add_this compound incubate Incubate on Ice (15-30 min) add_this compound->incubate centrifuge1 Centrifuge (>12,000 x g, 15 min) incubate->centrifuge1 wash1 Wash with High-Salt Ethanol centrifuge1->wash1 centrifuge2 Centrifuge (>12,000 x g, 5 min) wash1->centrifuge2 wash2 Optional: Wash with 70% Ethanol centrifuge2->wash2 centrifuge3 Centrifuge wash2->centrifuge3 air_dry Air-Dry Pellet (5-10 min) centrifuge3->air_dry resuspend Resuspend in TE Buffer or Water air_dry->resuspend end Purified DNA resuspend->end

Caption: Workflow for selective DNA precipitation using this compound.

troubleshooting_pcr_inhibition start PCR Fails or Shows Low Yield cause1 Is this compound a Potential Contaminant? start->cause1 cause2 Is the Sample Known to Contain PCR Inhibitors? start->cause2 cause1->cause2 No solution1 Re-purify DNA. Ensure thorough washing to remove residual this compound. cause1->solution1 Yes solution2 Optimize this compound Addition cause2->solution2 Yes outcome2 Problem Persists cause2->outcome2 No outcome1 PCR Successful solution1->outcome1 protocol Perform this compound Titration (e.g., 0 to 0.1 g/L final conc.) to find optimal concentration. solution2->protocol protocol->outcome1

Caption: Troubleshooting logic for PCR inhibition issues related to this compound.

References

Technical Support Center: Optimization of Spermine Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the duration of spermine treatment in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during time-course experiments with this compound.

Issue 1: No observable effect after this compound treatment.

  • Question: I've treated my cells with this compound for my standard experimental duration, but I'm not seeing any changes. What could be the problem?

  • Answer: The lack of an observable effect could be due to several factors related to the timing of your experiment.

    • Suboptimal Duration: The chosen treatment duration may be too short for the desired cellular response to manifest. Some effects of this compound, such as changes in protein expression or cell differentiation, can take longer to become apparent.[1]

    • Transient Effects: Conversely, the effect of this compound on certain signaling pathways can be rapid and transient.[2] You may have missed the window of opportunity to observe the change.

    • Concentration and Duration Interplay: The effective concentration of this compound can be time-dependent. A concentration that is effective at 24 hours might not be optimal at 48 or 72 hours.[3]

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Test a range of treatment durations (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal time point for your specific assay.[2][3]

      • Re-evaluate this compound Concentration: The optimal concentration may vary with the treatment duration. Consider performing a dose-response experiment at different time points.

      • Investigate Early Signaling Events: If you are studying signaling pathways, consider looking at earlier time points (e.g., minutes to a few hours) to capture transient phosphorylation events or changes in gene expression.

Issue 2: Increased cytotoxicity at later time points.

  • Question: My cells look healthy after 24 hours of this compound treatment, but I see widespread cell death at 48 and 72 hours. Why is this happening?

  • Answer: Delayed cytotoxicity is a common issue and can be attributed to the following:

    • Metabolism of this compound: In the presence of serum, amine oxidases can metabolize this compound into toxic byproducts like hydrogen peroxide, aldehydes, and acrolein. This process takes time, and the accumulation of these toxic metabolites can lead to cell death at later time points.

    • Apoptosis vs. Necrosis: this compound can induce both apoptosis and necrosis, which have different time courses. Apoptosis is a programmed cell death process that can unfold over a longer period compared to necrosis.

    • Cellular Accumulation: Over time, this compound can accumulate within cells, and once it reaches a toxic intracellular concentration, it can lead to cell death.

    • Troubleshooting Steps:

      • Reduce Serum Concentration: If possible for your cell type, lower the serum concentration in your culture medium to reduce the activity of amine oxidases.

      • Use Amine Oxidase Inhibitors: Consider adding an amine oxidase inhibitor, such as aminoguanidine, to your culture medium to prevent the formation of toxic this compound metabolites.

      • Pre-incubate this compound with Serum: Incubating this compound in serum-containing medium for 24 hours before adding it to the cells can reduce its toxicity.

      • Monitor Cell Viability Over Time: Perform a time-course experiment and assess cell viability at multiple time points using assays that can distinguish between apoptosis and necrosis.

Issue 3: Inconsistent results between experiments.

  • Question: I'm getting variable results in my this compound treatment experiments, even when I use the same duration. What could be causing this?

  • Answer: Inconsistent results can often be traced back to subtle variations in experimental conditions that are amplified over time.

    • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying levels of amine oxidase activity, leading to inconsistent this compound metabolism and toxicity.

    • Cell Passage Number: The sensitivity of cells to this compound can change with increasing passage number.

    • Cell Density at Seeding: The initial cell density can influence the effective concentration of this compound per cell and impact the outcome of longer-term experiments.

    • Troubleshooting Steps:

      • Test New Serum Batches: When you start using a new lot of FBS, it is crucial to re-optimize your this compound concentration and treatment duration.

      • Use Low-Passage Cells: For greater consistency, use cells with a low and consistent passage number for your experiments.

      • Standardize Seeding Density: Ensure that you seed the same number of cells for each experiment to maintain consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for this compound treatment?

A1: There is no single "optimal" duration for this compound treatment, as it is highly dependent on the experimental goal and the cell type being used. For observing effects on signaling pathways, shorter durations (minutes to hours) may be sufficient. For assessing changes in cell proliferation, viability, or differentiation, longer durations (24 to 72 hours or more) are typically necessary. It is essential to perform a time-course experiment to determine the ideal duration for your specific research question.

Q2: How long does it take for this compound to exert its cytotoxic effects?

A2: The cytotoxic effects of this compound can be observed at different time points depending on the concentration, cell type, and presence of serum. In some cases, cytotoxicity can be apparent within 24 hours. In other instances, particularly when toxic metabolites are generated, significant cell death may only be observed after 48 to 72 hours of treatment.

Q3: Can long-term treatment with this compound have beneficial effects?

A3: Yes, long-term treatment with this compound or its precursor, spermidine, has been shown to have beneficial effects in some in vivo studies, such as extending lifespan and improving healthspan in animal models. These studies often involve treatment durations spanning weeks or months.

Q4: How does the duration of this compound treatment affect gene expression?

A4: The duration of this compound treatment can have dynamic effects on gene expression. Early changes in gene expression may be related to the activation of specific signaling pathways, while later changes may reflect broader cellular responses, such as adaptation, stress, or differentiation. For example, in diabetic cardiomyopathy models, this compound treatment has been shown to reverse the expression of differentially expressed genes related to the immune system and signal transduction.

Data Presentation

Table 1: Effect of this compound Concentration and Treatment Duration on Cell Viability

Cell TypeThis compound ConcentrationTreatment DurationEffect on Cell ViabilityReference
Human Primary Cerebral Cortical Cultures~50 µM (LC50)Not specified50% cell death
Human Intestinal Cells (HT29)0.6 g/L (IC50)24 hours50% inhibition of cell growth
Porcine Enterocytes (IPEC-J2)8 and 16 µmol/L48 hoursIncreased cell number
Porcine Enterocytes (IPEC-J2)>16 µmol/L24, 48, 72, 96 hoursDecreased cell number
Macrophages5 µM24 hours (with HG/ox-LDL)Increased cell viability

Table 2: Time-Dependent Effects of Spermidine/Spermine on Signaling and Cellular Processes

Organism/Cell TypeTreatmentDurationObserved EffectReference
Breast Cancer Cells50 µM this compound6 hoursIncreased phosphorylation of 4EBP1 and p70S6K
YeastH₂O₂ exposureTime-dependentTpo1-mediated export of spermidine and this compound, timing induction of stress response proteins
Middle-aged Rats3 mM spermidine in drinking waterStarting at week 4Reduced anxiety
MiceSpermidine supplementation4 weeksIncreased cardiac autophagic flux

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Analysis of Cell Viability

Objective: To determine the optimal, non-toxic duration of this compound treatment for a specific cell type.

Materials:

  • Your cell line of interest

  • Complete culture medium (with and without serum)

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, MTS, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not result in over-confluence at the final time point.

  • This compound Preparation: Prepare serial dilutions of this compound in your complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium.

  • Incubation: Incubate the plates for a range of durations (e.g., 6, 12, 24, 48, 72, and 96 hours).

  • Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: For each this compound concentration, plot cell viability as a function of treatment duration. This will allow you to identify the duration at which this compound exhibits its desired effect without causing significant cytotoxicity.

Protocol 2: Time-Course Analysis of this compound-Induced Changes in Protein Phosphorylation

Objective: To determine the kinetics of this compound's effect on a specific signaling pathway.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against the phosphorylated and total protein of interest

  • Secondary antibody

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the optimized concentration of this compound.

  • Time-Course Lysis: Lyse the cells at various time points after this compound addition (e.g., 0, 5, 15, 30, 60, 120 minutes, and 6, 12, 24 hours).

  • Protein Quantification: Quantify the protein concentration in each cell lysate.

  • Western Blotting: a. Separate equal amounts of protein from each time point by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with primary antibodies against the phosphorylated and total forms of your target protein. d. Incubate with the appropriate secondary antibody. e. Develop the blot and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein at each time point. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal as a function of time to visualize the kinetics of this compound-induced phosphorylation.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_time Phase 3: Time-Course cluster_final Phase 4: Definitive Experiment start Start cell_culture Cell Culture start->cell_culture spermine_prep Prepare this compound Dilutions cell_culture->spermine_prep dose_exp Dose-Response Experiment (e.g., 24h) spermine_prep->dose_exp viability_assay1 Cell Viability Assay dose_exp->viability_assay1 determine_conc Determine Optimal Concentration viability_assay1->determine_conc time_course_exp Time-Course Experiment (Multiple Durations) determine_conc->time_course_exp endpoint_assay Endpoint Assay (e.g., Viability, Western Blot) time_course_exp->endpoint_assay determine_duration Determine Optimal Duration endpoint_assay->determine_duration final_exp Definitive Experiment (Optimal Concentration & Duration) determine_duration->final_exp end End final_exp->end

Caption: Workflow for optimizing this compound treatment duration.

signaling_pathway This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates mtorc1 mTORC1 pi3k_akt->mtorc1 Activates p70s6k p70S6K mtorc1->p70s6k Phosphorylates (e.g., after 6h) four_ebp1 4EBP1 mtorc1->four_ebp1 Phosphorylates (e.g., after 6h) translation Protein Translation p70s6k->translation four_ebp1->translation cell_growth Cell Growth translation->cell_growth

Caption: Time-dependent effect of this compound on the mTOR signaling pathway.

troubleshooting_logic start Issue with this compound Treatment Duration? no_effect No Effect Observed? start->no_effect cytotoxicity Delayed Cytotoxicity? start->cytotoxicity inconsistent Inconsistent Results? start->inconsistent solution1 Perform Time-Course (Shorter & Longer Durations) no_effect->solution1 Yes solution2 Reduce Serum / Add Amine Oxidase Inhibitor cytotoxicity->solution2 Yes solution3 Standardize Serum Batch & Cell Passage inconsistent->solution3 Yes

Caption: Troubleshooting logic for this compound duration experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in Spermine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during spermine quantification assays. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Replicates

Question: My replicate samples are showing high variability in this compound concentration. What could be the cause?

Answer: High variability between replicates is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:

  • Sample Preparation and Handling:

    • Incomplete Homogenization: Ensure tissue or cell samples are thoroughly homogenized to achieve a uniform distribution of this compound.

    • Inconsistent Extraction: The efficiency of the this compound extraction process must be consistent across all samples. Variations in extraction times, temperatures, or reagent volumes can lead to significant differences.

    • Precipitation: this compound can precipitate with phosphates, such as those in phosphate-buffered saline (PBS). If you observe cloudiness upon adding this compound to a PBS solution, consider adjusting the pH to be more acidic or using a different buffer system.[1]

  • Pipetting and Dilution Errors:

    • Inaccurate Pipetting: Small inaccuracies in pipetting volumes, especially for standards and samples, can lead to large variations in the final calculated concentrations. Ensure pipettes are properly calibrated.

    • Improper Mixing: Thoroughly mix all solutions, including standards, samples, and reagents, before use and after each dilution step.

  • Assay Plate Issues:

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reactants and lead to artificially high readings. To mitigate this, avoid using the outer wells for samples and standards, or fill them with a blank solution.

    • Well-to-Well Contamination: Be cautious to avoid cross-contamination between wells during pipetting.

  • Instrument Settings:

    • Inconsistent Reading Times: For kinetic assays, ensure that the time between adding the final reagent and reading the plate is consistent for all wells.

    • Fluctuations in Temperature: Maintain a stable incubation temperature as recommended by the assay protocol, as temperature fluctuations can affect reaction rates.

Issue 2: Low or No Signal

Question: I am getting very low or no signal in my this compound assay, even with my positive controls. What should I check?

Answer: A lack of signal can be frustrating, but systematically checking the following components can help identify the problem:

  • Reagent Integrity and Preparation:

    • This compound Degradation: this compound solutions, especially the free base, are susceptible to oxidation.[2][3] Prepare fresh solutions from a solid stock, use degassed water, and store aliquots at -20°C under an inert gas like argon or nitrogen to prevent degradation.[2] Avoid repeated freeze-thaw cycles.

    • Expired or Improperly Stored Reagents: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.

    • Incorrect Reagent Preparation: Double-check all calculations and dilution steps for buffers, detection reagents, and standards.

  • Experimental Protocol Adherence:

    • Incorrect Wavelength/Filter Settings: Verify that the microplate reader is set to the correct excitation and emission wavelengths for fluorometric assays or the correct absorbance wavelength for colorimetric assays.

    • Insufficient Incubation Times: Ensure all incubation steps are performed for the full recommended duration to allow for the completion of reactions.

  • Sample-Specific Issues:

    • Low this compound Concentration in Samples: The this compound concentration in your samples may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive assay method.

    • Presence of Inhibitors: Your sample matrix may contain substances that inhibit the enzymatic or chemical reactions of the assay. Consider a sample cleanup step or diluting the sample to reduce the inhibitor concentration.

Issue 3: High Background Signal

Question: My blank and negative control wells are showing a high signal, leading to a poor signal-to-noise ratio. How can I reduce the background?

Answer: High background can mask the true signal from your samples. Here are common causes and solutions:

  • Reagent and Buffer Contamination:

    • Contaminated Water or Buffers: Use high-purity, nuclease-free water for all reagent and buffer preparations.

    • Autofluorescence of Reagents: Some reagents or components of the sample matrix may autofluoresce at the wavelengths used in the assay. Run a reagent blank (all components except the sample) to check for this.

  • Assay Conditions:

    • Insufficient Washing: In ELISA-based assays, inadequate washing steps can leave behind unbound antibodies or conjugates, leading to a high background. Ensure all wash steps are performed thoroughly.

    • Over-incubation with Detection Reagents: Extending the incubation time with the detection substrate can lead to non-specific signal generation. Adhere strictly to the recommended incubation times.

  • Sample-Related Issues:

    • Autofluorescence of the Sample: Biological samples can contain endogenous fluorescent molecules. Prepare a sample blank (sample and buffer, but no detection reagents) to assess the level of background fluorescence from the sample itself.

    • Interfering Substances: The presence of certain compounds in the sample can interfere with the assay chemistry. Sample cleanup or dilution may be necessary.

Frequently Asked Questions (FAQs)

Q1: How should I properly prepare and store my this compound stock solution to ensure its stability?

A1: To maintain the integrity of your this compound stock solution, it is crucial to handle it correctly. Solutions of this compound free base are prone to oxidation.[2] For maximum stability, prepare solutions in degassed water and store them as frozen, single-use aliquots under an inert gas like argon or nitrogen.

Q2: My this compound solution is cloudy after thawing. What should I do?

A2: A cloudy solution may indicate precipitation, which can occur if the solution becomes too concentrated during freezing or if the this compound has degraded or reacted with buffer components. If using a phosphate-containing buffer, this compound phosphate may have precipitated. This can sometimes be resolved by adding a small amount of HCl to acidify the solution. However, it is generally recommended to discard the cloudy solution and prepare a fresh stock.

Q3: I am observing inconsistent results in my cell culture experiments with this compound. What could be the cause?

A3: Inconsistent results in cell culture can be due to the cytotoxic effects of this compound at high concentrations or its degradation in the culture medium. The presence of amine oxidases in serum-containing media can degrade this compound and produce toxic byproducts. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and to be aware of the potential for degradation over time, especially in the presence of serum.

Q4: Can this compound interfere with other assays?

A4: Yes, this compound can interfere with certain molecular biology assays. For example, it has been shown to interfere with PCR amplification. If you are performing multiple assays on the same sample, it is important to be aware of potential cross-interference from this compound.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent this compound Assay Results

Issue Potential Cause Recommended Solution
High Variability Incomplete sample homogenizationEnsure thorough homogenization of tissue or cell samples.
Inconsistent extraction efficiencyStandardize extraction times, temperatures, and reagent volumes.
Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
Edge effects in microplatesAvoid using outer wells or fill them with a blank solution.
Low or No Signal This compound degradationPrepare fresh stock solutions, use degassed water, and store properly.
Expired or improperly stored reagentsCheck expiration dates and storage conditions of all kit components.
Incorrect instrument settingsVerify wavelength/filter settings on the microplate reader.
Low this compound concentration in samplesConcentrate the sample or use a more sensitive assay.
High Background Contaminated reagents or buffersUse high-purity water and fresh buffers.
Insufficient washing (ELISA)Perform all wash steps thoroughly as per the protocol.
Autofluorescence of samples or reagentsRun appropriate blanks to identify the source of background signal.

Table 2: Performance Characteristics of Various this compound Assay Methods

Assay Method Detection Range Limit of Detection (LOD) Notes
HPLC with Fluorescence Detection 1.0 - 250 ng/ml1.0 ng/mlRequires derivatization for fluorescence detection.
Capillary Electrophoresis with Indirect UV Detection Not specified0.209 mg/LRapid separation in under 4 minutes.
Fluorescence-based Assay (Supramolecular System) Not specified1.0 µMBased on fluorescence quenching of a supramolecular system.
Colorimetric Assay (Zincon-based) Not specified25.1 nMSimple and convenient for aqueous solutions.
Competitive ELISA 12.5 - 800 ng/ml7.5 ng/mlSuitable for various biological fluids.

Experimental Protocols

Protocol 1: General Colorimetric this compound Assay (Competitive ELISA)

This protocol provides a general workflow for a competitive ELISA to quantify this compound.

  • Preparation of Reagents: Prepare all reagents, including standards, samples, wash buffer, and detection antibodies, according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate, which has been pre-coated with this compound.

  • Addition of Detection Antibody: Add the biotinylated anti-spermine antibody to each well. During this incubation, the antibody will bind to either the this compound in the sample/standard or the this compound coated on the plate.

  • Incubation: Incubate the plate for the time and temperature specified in the protocol to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibody and other components.

  • Addition of HRP-Streptavidin: Add the HRP-streptavidin conjugate to each well, which will bind to the biotinylated antibody that is bound to the plate.

  • Incubation: Incubate the plate to allow the HRP-streptavidin to bind.

  • Washing: Wash the plate again to remove any unbound HRP-streptavidin.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of this compound in the sample.

  • Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: Enzymatic this compound Assay (Using this compound Oxidase)

This protocol outlines a general method for determining this compound concentration based on the activity of this compound oxidase (SMO). SMO catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂), which can be detected using a colorimetric or fluorometric probe.

  • Reagent Preparation: Prepare a reaction buffer (e.g., glycine buffer, pH 8.0), a stock solution of this compound oxidase, a hydrogen peroxide detection reagent (e.g., a fluorometric probe), and this compound standards.

  • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations in the reaction buffer.

  • Sample Preparation: Prepare cell or tissue lysates in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the samples and standards to their respective wells.

  • Enzyme Addition: Add this compound oxidase to all wells except for the blanks.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Add the hydrogen peroxide detection reagent to all wells. This will react with the H₂O₂ produced in the enzymatic reaction to generate a fluorescent or colorimetric signal.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Subtract the blank reading from all measurements and plot the standard curve. Determine the this compound concentration in the samples from the standard curve.

Mandatory Visualization

Troubleshooting_Workflow cluster_variability High Variability cluster_low_signal Low or No Signal cluster_high_bg High Background Signal start Inconsistent this compound Assay Results var_check Check Sample Prep (Homogenization, Extraction) start->var_check High Variability reagent_check Verify Reagent Integrity (this compound Stability, Expiration) start->reagent_check Low Signal bg_reagent_check Check for Reagent Contamination start->bg_reagent_check High Background pipette_check Verify Pipetting Accuracy & Mixing var_check->pipette_check plate_check Assess for Edge Effects & Contamination pipette_check->plate_check resolution Consistent & Reliable Results plate_check->resolution protocol_check Confirm Protocol Adherence (Wavelength, Incubation Time) reagent_check->protocol_check sample_issue_low Consider Low Analyte Level or Presence of Inhibitors protocol_check->sample_issue_low sample_issue_low->resolution bg_condition_check Optimize Assay Conditions (Washing, Incubation) bg_reagent_check->bg_condition_check bg_sample_check Evaluate Sample Autofluorescence bg_condition_check->bg_sample_check bg_sample_check->resolution

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Spermine_Assay_Workflow cluster_prep 1. Sample & Standard Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis sample_prep Prepare Samples (Homogenization, Extraction, Dilution) add_reagents Add Samples, Standards, & Reagents to Plate sample_prep->add_reagents standard_prep Prepare Standard Curve standard_prep->add_reagents incubation Incubate as per Protocol add_reagents->incubation detection Add Detection Reagent incubation->detection read_plate Read Plate (Absorbance/Fluorescence) detection->read_plate calculate Calculate Concentrations against Standard Curve read_plate->calculate result Final this compound Concentrations calculate->result

Caption: General experimental workflow for a this compound assay.

References

methods to prevent spermine oxidation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of spermine in stock solutions, ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the oxidation of this compound solutions? A1: this compound, particularly in its free base form, is highly susceptible to oxidation.[1][2] This degradation can lead to inconsistent experimental results and the generation of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes like acrolein, which can damage proteins, DNA, and other cellular components.[3][4][5]

Q2: Which form of this compound is best for preparing stock solutions? A2: this compound tetrahydrochloride is generally more stable as a solid and is the preferred form for preparing stock solutions compared to the more easily oxidized this compound free base.

Q3: What is the recommended procedure for preparing a stable this compound stock solution? A3: To ensure maximum stability, dissolve this compound tetrahydrochloride in high-purity, sterile, and degassed water. After dissolution, the solution should be sterilized by passing it through a 0.22 µm filter. It is crucial to then aliquot the stock solution into single-use tubes, purge the headspace with an inert gas like argon or nitrogen, and store frozen.

Q4: What are the optimal storage conditions for this compound? A4: Solid this compound should be stored in a cool, dry place at 2-8°C. Aqueous stock solutions are most stable when stored as frozen, single-use aliquots at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q5: How long can I store a this compound stock solution at -20°C? A5: While comprehensive long-term stability data is limited, a conservative guideline is to use frozen aliquots within one month. For critical applications, preparing fresh solutions is always the best practice.

Q6: Does the pH of the stock solution affect this compound stability? A6: Yes. This compound is a strongly basic molecule. To minimize base-catalyzed degradation and oxidation, it is advisable to prepare stock solutions in unbuffered, degassed water or a slightly acidic buffer.

Q7: Are there any visual indicators of this compound degradation? A7: Yes, a clear, colorless to light yellow this compound solution may indicate a fresh, stable solution. The development of a more pronounced yellow color can be a sign of oxidation. Another indicator of potential degradation is the formation of a precipitate that does not redissolve upon warming and vortexing.

Q8: Can serum in cell culture media affect this compound stability? A8: Yes, serum contains amine oxidases, such as this compound oxidase, which can enzymatically degrade this compound. This can reduce the effective concentration of this compound in your experiment over time. Consider this interaction when designing experiments with serum-containing media.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
Inconsistent Experimental Results Degradation of this compound in the stock solution due to improper preparation or storage.1. Prepare a fresh stock solution from solid this compound tetrahydrochloride. 2. Ensure the solvent (water) is properly degassed to remove dissolved oxygen. 3. Store the new stock as single-use aliquots under an inert gas (argon or nitrogen) at -20°C or below. 4. Avoid repeated freeze-thaw cycles . 5. If possible, verify the concentration of the stock solution using an analytical method like HPLC.
Precipitate Forms in Solution Upon Thawing 1. The solution became too concentrated during the freezing process. 2. The this compound has degraded, leading to insoluble byproducts. 3. The this compound has reacted with a component in your buffer.1. Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution. 2. If the precipitate does not dissolve, it likely indicates degradation. Discard the aliquot and prepare a fresh solution. 3. When preparing solutions in a buffer, ensure all components are compatible with this compound.
Solution Appears More Yellow Than Usual Oxidation of the this compound free base.This is a visual indicator of degradation. It is highly recommended to discard the solution and prepare a fresh stock following best practices to ensure the integrity of your experiments.

Data Presentation

Table 1: Storage and Stability Guidelines for this compound
FormatSolvent/ConditionStorage TemperatureAtmosphereEstimated Stability & Recommendations
Solid (Tetrahydrochloride salt recommended)Cool, dry place2-8°CN/AStable when stored properly.
Aqueous Solution Degassed, sterile water-20°C or -80°CInert Gas (Argon/Nitrogen)Store in frozen, single-use aliquots. A conservative estimate for use is within one month.
Aqueous Solution Standard water2-8°CAirProne to oxidation; only recommended for very short-term storage.
Aqueous Solution Standard waterRoom TemperatureAirNot recommended due to the high potential for rapid oxidation and degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution using this compound tetrahydrochloride, designed to minimize oxidation.

Materials:

  • This compound tetrahydrochloride (MW: 348.18 g/mol )

  • High-purity, sterile, nuclease-free water

  • Inert gas source (e.g., argon or nitrogen)

  • Sterile conical tubes and single-use microcentrifuge tubes

  • Sterile 0.22 µm syringe filter and syringe

Methodology:

  • Degas Water: Sparge the sterile, nuclease-free water with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a sterile environment (e.g., laminar flow hood), accurately weigh 348.18 mg of this compound tetrahydrochloride for a final volume of 10 mL (or scale as needed).

  • Dissolve: Aseptically transfer the powder to a sterile conical tube. Add a small volume of the degassed water to create a slurry, then add degassed water to the final desired volume (e.g., 10 mL for a 100 mM solution). Mix by vortexing until fully dissolved. The solution should be clear.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile tube. This removes any potential microbial contaminants.

  • Aliquotting: Immediately dispense the filtered stock solution into sterile, single-use microcentrifuge tubes in volumes appropriate for your experiments (e.g., 50-100 µL).

  • Inert Gas Purge: Gently flush the headspace of each microcentrifuge tube with argon or nitrogen before capping tightly.

  • Storage: Immediately transfer the sealed aliquots to a -20°C or -80°C freezer for long-term storage.

Protocol 2: Framework for Assessing this compound Stability via HPLC

This protocol provides a general framework for designing an experiment to assess the stability of your this compound solutions under various stress conditions.

  • Sample Preparation: Prepare this compound solutions at a known concentration using the desired solvent or buffer system as described in Protocol 1.

  • Introduce Stress Conditions:

    • Temperature Stress: Aliquot the solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C).

    • pH Stress: Adjust the pH of the this compound solutions to different values (e.g., pH 5, 7, 9) using appropriate buffers.

    • Oxidative Stress: Expose a set of samples to ambient air (not purged with inert gas) to compare with properly stored samples.

  • Time Points: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month), remove an aliquot from each condition.

  • HPLC Analysis:

    • Use a suitable High-Performance Liquid Chromatography (HPLC) method for polyamine analysis (often involving pre- or post-column derivatization for detection).

    • Quantify the peak corresponding to this compound.

  • Data Evaluation: Compare the this compound concentration at each time point to the initial (time 0) concentration. A decrease in concentration indicates degradation. The appearance of new peaks may correspond to degradation products.

Visualizations

G cluster_prep Preparation cluster_storage Aliquoting & Storage weigh 1. Weigh this compound Tetrahydrochloride dissolve 3. Dissolve Compound in Degassed Water weigh->dissolve degas 2. Prepare Degassed Sterile Water degas->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot purge 6. Purge Headspace with Inert Gas aliquot->purge store 7. Store Frozen (-20°C to -80°C) purge->store

Caption: Workflow for preparing stable this compound stock solutions.

G O2 Dissolved Oxygen Oxidation This compound Oxidation & Degradation O2->Oxidation Metals Trace Metal Ions (e.g., Cu²⁺) Metals->Oxidation HighpH High pH (Base-Catalyzed) HighpH->Oxidation Enzymes Amine Oxidases (e.g., in serum) Enzymes->Oxidation Degas Use Degassed Water Degas->O2 Prevents InertGas Store Under Inert Gas (Ar, N₂) InertGas->O2 Prevents Chelators Use High-Purity Water (Minimizes Metals) Chelators->Metals Minimizes pH_Control Use Neutral to Slightly Acidic pH pH_Control->HighpH Prevents Aseptic Aseptic/Sterile Technique Aseptic->Enzymes Minimizes (Contamination)

Caption: Factors influencing this compound oxidation and preventive measures.

G This compound This compound Spermidine Spermidine This compound->Spermidine This compound Oxidase (SMO) N1Acetyl N¹-acetylthis compound This compound->N1Acetyl Spermidine/spermine N¹-acetyltransferase (SAT1) Toxic Toxic Byproducts: • Hydrogen Peroxide (H₂O₂) • 3-Aminopropanal • Acrolein This compound->Toxic N1Acetyl->Spermidine Polyamine Oxidase (PAO) N1Acetyl->Toxic

Caption: Simplified enzymatic degradation pathways of this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Spermine-DNA Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for spermine-DNA binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for this compound-DNA binding?

A1: The binding of this compound to DNA is primarily an entropy-driven process.[1][2][3] The interaction is mainly electrostatic, occurring between the positively charged amino groups of this compound and the negatively charged phosphate backbone of DNA.[2][4] This electrostatic interaction leads to the release of counterions from both molecules, resulting in a favorable increase in entropy. While the enthalpy contribution is generally small and can be unfavorable, the large positive entropy change drives the binding reaction.

Q2: How does pH affect this compound-DNA binding?

A2: pH plays a crucial role in this compound-DNA interactions by altering the protonation state of this compound. This compound is a polyamine with multiple amino groups, and its net positive charge is pH-dependent. At physiological pH (around 7.0-7.4), this compound is protonated and carries a significant positive charge, facilitating strong electrostatic interactions with the negatively charged DNA backbone. As the pH increases, deprotonation of this compound's amino groups reduces its positive charge, which can weaken the binding to DNA and may lead to the unfolding of condensed DNA structures. Conversely, lowering the pH can further promote DNA charge neutralization by this compound.

Q3: What is the effect of ionic strength on this compound-DNA binding?

A3: Ionic strength of the buffer significantly influences this compound-DNA binding. An increase in the concentration of monovalent cations (like Na⁺ or K⁺) can compete with this compound for binding to the DNA phosphate backbone, thereby weakening the this compound-DNA interaction. This is due to the screening of electrostatic interactions. Therefore, it is crucial to control and report the ionic strength in this compound-DNA binding studies.

Q4: Can temperature variations affect the binding studies?

A4: Yes, temperature can influence the thermodynamics of this compound-DNA binding. Isothermal titration calorimetry (ITC) studies have shown that the binding of polyamines to DNA is entropy-driven, and the Gibbs free energy of binding is temperature-dependent. Changes in temperature can affect the conformational flexibility of both DNA and this compound, as well as the hydration shells surrounding them, which in turn can alter the binding affinity and kinetics.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no binding observed Inappropriate buffer pH: The pH may be too high, leading to deprotonation of this compound and reduced positive charge.Optimize the buffer pH to a range where this compound is sufficiently protonated (typically around physiological pH). A pH of approximately 7.3 has been used in physiological buffer conditions.
High ionic strength: Excessive salt concentration in the buffer can shield electrostatic interactions.Reduce the concentration of monovalent salts in the buffer. Start with a low salt concentration (e.g., 10 mM NaCl) and titrate upwards if necessary.
Degradation of DNA or this compound: Improper storage or handling can lead to degradation of the molecules.Ensure the integrity of your DNA and this compound stocks. Use fresh preparations and store them under appropriate conditions.
Irreproducible results Inconsistent buffer preparation: Minor variations in pH or ionic strength between experiments can lead to significant differences in binding.Prepare a large batch of buffer for all related experiments to ensure consistency. Always measure and adjust the pH after all components are added.
Presence of contaminants: Contaminants in the DNA or this compound samples, or in the buffer itself, can interfere with the binding.Purify the DNA and this compound samples. Use high-purity reagents and water for buffer preparation.
Precipitation of DNA High this compound concentration: At high concentrations, polyamines like this compound can induce DNA condensation and precipitation.Perform a titration experiment to determine the optimal this compound concentration that allows for binding without causing precipitation. The presence of certain zwitterionic compounds might help attenuate DNA precipitation.
Low ionic strength: In some cases, very low salt concentrations can promote DNA aggregation in the presence of polyamines.A minimal amount of monovalent salt may be necessary to prevent non-specific aggregation.
Fluorescence quenching or enhancement artifacts (in fluorescence-based assays) Interaction of this compound with the fluorescent dye: this compound can directly interact with certain fluorescent dyes used to label DNA, leading to changes in fluorescence that are not related to DNA binding.Select a fluorescent dye that is known to have minimal interaction with this compound. Perform control experiments with the fluorescent dye and this compound in the absence of DNA to assess any direct interactions.

Quantitative Data Summary

Table 1: Binding Constants of this compound and Analogs to DNA

LigandTechniqueKeq (M-1)Buffer ConditionsReference
This compoundSPR1.7 x 104Not specified
This compoundITC6.20 x 105Not specified, T = 293.15 K
SpermidineITC3.10 x 105Not specified, T = 293.15 K

Table 2: Effect of Polyamines on DNA Melting Temperature (Tm)

PolyamineΔTm (°C)ConcentrationBuffer ConditionsReference
This compound17Not specifiedNot specified
Spermidine11Not specifiedNot specified
Putrescine7Not specifiedNot specified
Cadaverine6Not specifiedNot specified
This compound~80.05 mMpH 5.3
Spermidine~81 mMpH 5.3
Putrescine~410 mMpH 5.3

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound-DNA binding.

Methodology:

  • Sample Preparation:

    • Prepare the DNA solution (e.g., 5-50 µM) and the this compound solution (e.g., 50-500 µM) in the exact same, thoroughly degassed buffer. Small differences in buffer composition, especially pH, can lead to significant heats of dilution.

    • A common buffer is a physiological buffer containing 150 mM KCl, 10 mM NaCl, and 10 mM HEPES at pH 7.3.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat change.

    • The binding reaction between this compound and DNA will be either exothermic or endothermic, resulting in a heat change that is detected by the instrument.

  • Data Analysis:

    • The raw data is a plot of heat change per injection versus the molar ratio of this compound to DNA.

    • Fit the integrated heat data to a suitable binding model to determine the binding affinity (KA), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKA.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of this compound-DNA binding in real-time.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. The running buffer should be optimized for pH and ionic strength.

    • The binding of this compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Fluorescence Spectroscopy

Objective: To monitor this compound-DNA binding using a fluorescent probe.

Methodology:

  • Sample Preparation:

    • Label the DNA with a fluorescent dye. Note that this compound can interact with some dyes, so control experiments are essential.

    • Prepare DNA and this compound solutions in the desired buffer.

  • Fluorescence Titration:

    • Titrate the fluorescently labeled DNA solution with increasing concentrations of this compound.

    • Measure the fluorescence intensity or anisotropy after each addition of this compound.

  • Data Analysis:

    • Changes in the fluorescence signal upon this compound binding can be used to determine the binding affinity.

Visualizations

Spermine_DNA_Binding_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Buffer Buffer Preparation (pH, Ionic Strength) ITC Isothermal Titration Calorimetry (ITC) Buffer->ITC SPR Surface Plasmon Resonance (SPR) Buffer->SPR Fluorescence Fluorescence Spectroscopy Buffer->Fluorescence DNA DNA Preparation (Purity, Concentration) DNA->ITC DNA->SPR DNA->Fluorescence This compound This compound Preparation (Purity, Concentration) This compound->ITC This compound->SPR This compound->Fluorescence Thermo Thermodynamic Parameters ITC->Thermo Kinetics Kinetics & Affinity SPR->Kinetics Binding Binding Affinity Fluorescence->Binding

Caption: Experimental workflow for studying this compound-DNA binding.

Troubleshooting_Spermine_DNA_Binding Start Problem: No/Low Binding Check_pH Check Buffer pH Start->Check_pH Check_Ionic_Strength Check Ionic Strength Start->Check_Ionic_Strength Check_Integrity Check Sample Integrity Start->Check_Integrity Optimize_pH Optimize pH (e.g., ~7.3) Check_pH->Optimize_pH Incorrect Optimize_Salt Lower Salt Concentration Check_Ionic_Strength->Optimize_Salt Too High Prepare_Fresh Use Fresh Samples Check_Integrity->Prepare_Fresh Degraded Result Binding Observed Optimize_pH->Result Optimize_Salt->Result Prepare_Fresh->Result

Caption: Troubleshooting logic for low this compound-DNA binding.

Spermine_DNA_Interaction cluster_this compound This compound cluster_dna DNA This compound This compound (Positively Charged) DNA DNA (Negatively Charged Phosphate Backbone) This compound->DNA Electrostatic Interaction DNA->this compound Counterion Release

Caption: Key interactions in this compound-DNA binding.

References

Technical Support Center: Strategies to Control for Spermine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for the potential off-target effects of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High levels of cytotoxicity or unexpected cell death after this compound treatment.

  • Is your cell culture medium supplemented with animal serum (e.g., fetal bovine serum)?

    • Yes: The cytotoxicity is likely due to the enzymatic oxidation of this compound by amine oxidases present in the serum. This reaction produces highly toxic byproducts, including hydrogen peroxide, acrolein, and ammonia, which can induce apoptosis and necrosis.[1]

    • No: While less common, high concentrations of this compound can be intrinsically toxic to some cell types.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cells can be maintained in lower serum concentrations, try reducing it to minimize the activity of amine oxidases.

    • Use Serum-Free Medium: The most effective way to eliminate serum-dependent cytotoxicity is to switch to a serum-free medium for the duration of the this compound treatment.

    • Incorporate an Amine Oxidase Inhibitor: Add aminoguanidine, a known inhibitor of amine oxidases, to your culture medium along with this compound. This will prevent the conversion of this compound into its toxic metabolites.[1]

    • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment.

    • Pre-incubate this compound with Serum: Pre-incubating this compound in serum-containing medium for 24 hours at 37°C before adding it to the cells can reduce its toxicity.[1]

Issue 2: Inconsistent or unexpected results in downstream assays (e.g., signaling pathway analysis, gene expression).

  • Have you controlled for the effects of this compound's metabolic byproducts?

    • No: The observed effects may be due to oxidative stress or other cellular responses induced by hydrogen peroxide and acrolein, rather than a direct effect of this compound itself.

  • Troubleshooting Steps:

    • Control for Oxidative Stress: Include a control group treated with hydrogen peroxide or a known inducer of oxidative stress to compare with the effects of this compound.

    • Use Antioxidants: Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed effects are mediated by reactive oxygen species (ROS).

    • Inhibit this compound Metabolism: Use aminoguanidine to block the metabolic breakdown of this compound and ascertain if the observed effects are directly due to this compound.

    • Analyze Key Signaling Pathways: Investigate the activation of stress-related signaling pathways, such as the MAPK/ERK and NF-κB pathways, which can be modulated by oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound in cell culture experiments?

A1: The most significant off-target effect of this compound in cell culture is cytotoxicity mediated by its oxidation by amine oxidases present in animal serum. This enzymatic reaction generates toxic byproducts like hydrogen peroxide, acrolein, and ammonia, which can lead to apoptosis and other cellular damage.[1] High concentrations of this compound can also directly interact with negatively charged molecules like DNA and RNA, potentially interfering with processes like transcription and translation.

Q2: How can I be sure that the effects I'm observing are due to this compound itself and not its toxic metabolites?

A2: To distinguish between the direct effects of this compound and the effects of its metabolites, you should include the following controls in your experimental design:

  • This compound + Amine Oxidase Inhibitor (Aminoguanidine): This will prevent the formation of toxic metabolites.

  • Hydrogen Peroxide Control: This will help you assess the impact of oxidative stress, a major consequence of this compound metabolism.

  • Serum-Free vs. Serum-Containing Medium: Comparing the effects of this compound in both conditions can highlight the contribution of serum-dependent metabolism.

Q3: What are some of the key signaling pathways known to be affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways in mammalian cells, including:

  • PI3K/Akt Pathway: This pathway is involved in cell growth, proliferation, and survival. Polyamines can mediate downstream effects of this pathway.

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and stress responses. This compound levels can influence the phosphorylation of ERK.

  • NF-κB Signaling: This pathway plays a central role in inflammation and immune responses. This compound can enhance the binding of NF-κB to its response elements.[2]

Q4: What concentrations of aminoguanidine should I use to inhibit amine oxidase activity?

A4: A typical starting concentration for aminoguanidine is 1 mM. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Quantitative Data Summary

CompoundCell LineIC50 ValueReference
This compoundHuman primary cerebral cortical cultures~50 µM (in the presence of fetal calf serum)
This compoundHuman intestinal cell model0.6 g/L at 24 hours
This compoundHuman PBMCs (for TNF suppression)20 ± 15 μM
This compoundRAW 264.7 (murine macrophage-like)40 ± 20 μM
InhibitorTargetRecommended Starting ConcentrationReference
AminoguanidineAmine Oxidases1 mM

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability following this compound treatment.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (sterile-filtered)

  • Aminoguanidine stock solution (sterile-filtered)

  • Complete cell culture medium (with and without serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare treatment media containing various concentrations of this compound with or without aminoguanidine in both serum-containing and serum-free media. Include appropriate vehicle controls.

  • Remove the overnight culture medium from the cells and replace it with the treatment media.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Aminoguanidine stock solution

  • CM-H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound +/- aminoguanidine for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, wash the cells twice with pre-warmed HBSS.

  • Incubate the cells with 5 µM CM-H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Harvest the cells (if using flow cytometry) or analyze them directly on the plate (if using fluorescence microscopy).

  • For flow cytometry, analyze the fluorescence intensity in the appropriate channel (e.g., FITC). For microscopy, capture images using a green fluorescence filter.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key signaling proteins like Akt, ERK, and p65 (a subunit of NF-κB).

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of Akt, ERK, p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Visualizations

Spermine_Off_Target_Workflow cluster_experiment Experimental Setup cluster_serum Serum-Dependent Pathway cluster_control Control Strategies start This compound Experiment serum Serum in Culture? start->serum yes Yes serum->yes no No serum->no oxidase Amine Oxidase Activity yes->oxidase byproducts Toxic Byproducts (H₂O₂, Acrolein) oxidase->byproducts cytotoxicity Cytotoxicity & Off-Target Effects byproducts->cytotoxicity controls Implement Controls: - Amine Oxidase Inhibitor - Serum-Free Medium - Dose-Response cytotoxicity->controls direct_effects Direct this compound Effects (On-Target) no->direct_effects

Caption: Troubleshooting workflow for this compound-induced off-target effects.

Spermine_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K modulates MAPK MAPK This compound->MAPK modulates IKK IKK This compound->IKK modulates Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth ERK ERK MAPK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation & Immune Response NFkB->Inflammation

Caption: Key mammalian signaling pathways modulated by this compound.

Experimental_Workflow start Hypothesis: This compound has a specific cellular effect design Experimental Design start->design controls Include Controls: - Vehicle - this compound - this compound + Aminoguanidine - H₂O₂ design->controls treatment Cell Treatment controls->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability ros Measure ROS Levels treatment->ros signaling Analyze Downstream Signaling (e.g., Western Blot) treatment->signaling analysis Data Analysis & Interpretation viability->analysis ros->analysis signaling->analysis conclusion Conclusion on this compound's Direct vs. Off-Target Effects analysis->conclusion

References

Technical Support Center: Refining Protocols for Spermine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for spermine extraction from tissues.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process, presented in a question-and-answer format.

IssuePotential CauseRecommended Solution
Low or No this compound Yield Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can lead to inefficient extraction of this compound. For particularly tough tissues like lung or fibrous samples, both mechanical and enzymatic homogenization may be necessary.[1]Optimize Homogenization: For difficult-to-homogenize tissues, consider repeated freeze-thaw cycles.[2][3] This can be especially beneficial when processing a large number of samples. Ensure the chosen homogenization technique is suitable for the tissue type.
This compound Binding to Macromolecules: Polyamines are known to bind to various macromolecules, which can lead to their depletion during extraction.[2]Use a Strong Acid Extraction: Perchloric acid (PCA) or trichloroacetic acid (TCA) are effective reagents for extracting biogenic amines from various tissue samples and can help dissociate this compound from macromolecules.[2]
Degradation of this compound: this compound solutions, especially the free base form, are susceptible to oxidation.Ensure Proper Storage and Handling: Prepare solutions in degassed water and store them as frozen aliquots under an inert gas like argon or nitrogen.
Inconsistent Results Between Experiments Variability in Extraction Efficiency: The choice of extraction solvent can significantly impact recovery rates.Standardize the Extraction Protocol: Trichloroacetic acid (TCA) has been shown to yield higher recoveries of polyamines compared to organic solvents like acetonitrile. For plant tissues, 5% cold perchloric acid is a commonly used extraction solution.
Incomplete Derivatization: Inefficient derivatization will lead to poor detection and quantification.Optimize Derivatization Conditions: Ensure the appropriate molar ratio of the derivatizing reagent to the expected amount of polyamines. For example, when using reagents like CNBF, FNBT, or BPI, an excess of the reagent is necessary to ensure all amino groups are substituted.
Poor Chromatographic Resolution Interference from Other Compounds: Biological samples are complex matrices, and other endogenous compounds can co-elute with this compound derivatives.Incorporate a Cleanup Step: Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes before chromatographic analysis.
Suboptimal HPLC Conditions: The mobile phase composition and gradient are critical for good separation.Optimize HPLC Method: For benzoylated this compound, a mobile phase of methanol:water (52:48) has been used successfully with a C18 column. For dansyl derivatives, various gradient profiles may need to be tested to achieve optimal separation.
High Background Noise in Chromatogram Contaminants from Sample or Reagents: Impurities in the sample or reagents can lead to a noisy baseline.Use High-Purity Reagents and Solvents: Ensure all chemicals and solvents are of HPLC grade or higher. Filter all solutions before use.
Incomplete Removal of Excess Derivatizing Agent: The derivatizing agent itself can sometimes interfere with the analysis if not properly removed.Purify Derivatives: In some cases, it may be necessary to purify the derivatives prior to chromatography, especially with complex gradient profiles.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from tissues?

A1: The most common and effective method for this compound extraction from biological tissues is acid extraction using either cold perchloric acid (PCA) or trichloroacetic acid (TCA). This is typically followed by a derivatization step to allow for detection by HPLC or GC-MS. For tissues that are difficult to homogenize, a protocol involving repeated freeze-thaw cycles can be beneficial.

Q2: Why is derivatization necessary for this compound analysis?

A2: this compound and other polyamines lack a chromophore or fluorophore, meaning they do not absorb UV-Vis light or fluoresce, making them difficult to detect with common HPLC detectors. Derivatization attaches a molecule to the this compound that is easily detectable, such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC), or benzoyl chloride.

Q3: What are some common derivatizing agents for this compound?

A3: Common derivatizing agents for polyamines include:

  • Dansyl chloride: Reacts with amine groups to form highly fluorescent derivatives.

  • Benzoyl chloride: Used for UV detection.

  • 9-fluorenylmethyl chloroformate (FMOC): Forms stable and highly fluorescent derivatives.

  • Isobutyl chloroformate: Used for derivatization prior to LC-MS/MS analysis.

Q4: How can I improve the purity of my this compound extract?

A4: Solid-phase extraction (SPE) is a widely used technique to clean up the sample and concentrate the this compound before analysis. This helps to remove interfering substances from the complex biological matrix.

Q5: What are the typical concentrations of this compound found in tissues?

A5: this compound concentrations can vary significantly depending on the tissue type. For example, in postmortem human brain tissue, this compound can be quantified down to 1000 ng/g of wet tissue. In rat dorsal root ganglia, the concentration has been measured to be approximately 388.5 +/- 38.4 pmol/DRG.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound extraction and analysis from various sources.

Table 1: Lower Limits of Quantification (LLOQ) for Polyamines

Analytical MethodAnalyteLLOQReference
SPE-LC/MS/MSThis compound0.1 - 5 ng/ml
GC-MSThis compound1000 ng/g (wet tissue)
HPLC (Benzoylation)This compound50 ng/ml

Table 2: Recovery of Polyamines with Different Extraction Methods

Extraction MethodAnalyteRecovery ImprovementComparisonReference
Trichloroacetic Acid (TCA)Spermidine40% highervs. Acetonitrile
6% Trichloroacetic Acid (TCA) in MethanolMultiple AnalytesMore efficientvs. 70% Methanol/1% Acetic Acid

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound from Animal Tissue

This protocol is a generalized procedure based on common acid extraction methods.

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 1 mL of ice-cold 0.2 M perchloric acid (PCA).

    • Homogenize the tissue on ice using a suitable homogenizer (e.g., Polytron, bead beater) until no visible tissue fragments remain.

    • For difficult tissues, consider three cycles of freezing in liquid nitrogen and thawing at room temperature before homogenization.

  • Protein Precipitation:

    • Keep the homogenate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a new microcentrifuge tube.

  • Neutralization (Optional, depending on downstream analysis):

    • Neutralize the supernatant by adding a neutralization buffer (e.g., 2 M KHCO3) dropwise until the pH is between 6.5 and 7.5.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Collect the supernatant for derivatization.

Protocol 2: Dansylation of this compound for HPLC Analysis

This protocol describes a common derivatization procedure.

  • Reaction Setup:

    • To 100 µL of the this compound-containing extract (or standard), add 200 µL of saturated sodium carbonate solution.

    • Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).

  • Incubation:

    • Vortex the mixture and incubate in the dark at 60°C for 1 hour.

  • Termination of Reaction:

    • Add 100 µL of proline solution (e.g., 100 mg/mL) to react with the excess dansyl chloride.

    • Vortex and incubate for 30 minutes in the dark at room temperature.

  • Extraction of Dansylated Polyamines:

    • Add 500 µL of toluene and vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the dansylated polyamines.

  • Sample Preparation for HPLC:

    • Evaporate the toluene to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC injection (e.g., methanol or the initial mobile phase).

Visualizations

Spermine_Extraction_Workflow Tissue Tissue Sample Homogenization Homogenization (e.g., PCA/TCA) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization Cleanup Sample Cleanup (Optional, e.g., SPE) Derivatization->Cleanup Analysis Analysis (HPLC, GC-MS) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: A generalized workflow for this compound extraction and analysis from tissue samples.

Troubleshooting_Logic Start Low/Inconsistent This compound Yield CheckHomogenization Is Homogenization Complete? Start->CheckHomogenization OptimizeHomogenization Optimize Homogenization (e.g., Freeze-Thaw) CheckHomogenization->OptimizeHomogenization No CheckExtraction Is Extraction Method Optimal? CheckHomogenization->CheckExtraction Yes OptimizeHomogenization->CheckExtraction UseStrongAcid Use Strong Acid (PCA/TCA) CheckExtraction->UseStrongAcid No CheckDerivatization Is Derivatization Efficient? CheckExtraction->CheckDerivatization Yes UseStrongAcid->CheckDerivatization OptimizeDerivatization Optimize Reagent Ratio & Conditions CheckDerivatization->OptimizeDerivatization No ConsiderCleanup Consider Sample Cleanup (SPE) CheckDerivatization->ConsiderCleanup Yes OptimizeDerivatization->ConsiderCleanup End Improved Yield ConsiderCleanup->End

Caption: A troubleshooting decision tree for low this compound yield in tissue extraction.

References

Technical Support Center: Spermine-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating spermine-induced cell cycle arrest. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.

Issue 1: No Observable Cell Cycle Arrest After this compound Treatment

  • Question: I've treated my cells with this compound, but I don't see the expected G1 or G2 phase arrest in my flow cytometry data. What could be the reason?

  • Answer: Several factors could contribute to the lack of observable cell cycle arrest. Consider the following troubleshooting steps:

    • This compound Concentration: The concentration of this compound is critical. A dose-response experiment is essential to determine the optimal concentration for your specific cell line.[1][2] Some cell lines may require higher concentrations to induce cell cycle arrest, while excessive concentrations can lead to cytotoxicity.[1][3]

    • Treatment Duration: The time required to observe cell cycle arrest can vary. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[2]

    • Cell Line Specifics: The response to this compound is cell-type dependent. Some cell lines may be resistant to this compound-induced cell cycle arrest. The status of tumor suppressor genes like p53 can also influence the outcome, as p53 is often involved in the signaling cascade leading to cell cycle arrest.

    • Serum Presence: Fetal calf serum contains amine oxidases that can metabolize this compound into cytotoxic byproducts like acrolein and hydrogen peroxide. These byproducts can induce cell death rather than a clean cell cycle arrest. Consider reducing the serum concentration or using serum-free media if your experiment allows.

Issue 2: Widespread Cell Death Observed Instead of Cell Cycle Arrest

  • Question: After treating my cells with this compound, I'm observing significant cell death and not the expected cell cycle arrest. Why is this happening?

  • Answer: this compound can induce apoptosis or necrosis at high concentrations or under certain conditions. Here’s how to troubleshoot this:

    • High this compound Concentration: The most common cause of cytotoxicity is a high concentration of this compound. It's crucial to determine the IC50 for your cell line to identify a sub-lethal concentration that can induce cell cycle arrest.

    • Serum-Mediated Toxicity: As mentioned previously, amine oxidases in fetal calf serum can convert this compound into toxic metabolites. To mitigate this, you can:

      • Reduce the serum concentration.

      • Pre-incubate this compound in the serum-containing medium before adding it to the cells.

      • Use an amine oxidase inhibitor like aminoguanidine.

    • Differentiate Between Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis. This will help you understand the mechanism of cell death.

Issue 3: Inconsistent Results Between Experiments

  • Question: I'm getting variable results in my this compound-induced cell cycle arrest experiments. What could be causing this inconsistency?

  • Answer: Variability in cell culture experiments can be frustrating. Here are some potential sources of inconsistency:

    • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying levels of amine oxidase activity, leading to inconsistent this compound metabolism and effects on cells. It is advisable to test new batches of FBS and re-optimize your this compound concentration.

    • Cell Passage Number: The characteristics of cell lines can change with high passage numbers, potentially altering their sensitivity to this compound. Use cells with a consistent and low passage number for your experiments.

    • Cell Seeding Density: The initial cell seeding density can influence the outcome of the experiment. Ensure you are seeding cells at a consistent density across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cell cycle arrest?

A1: this compound-induced cell cycle arrest is often mediated by the upregulation of cell cycle inhibitors. In many cell types, polyamine depletion leads to an increase in the tumor suppressor protein p53. Activated p53 can then transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1. p21, along with another CDK inhibitor, p27Kip1, can bind to and inhibit the activity of cyclin-CDK complexes (like CDK2), which are essential for progression through the G1/S phase of the cell cycle. This inhibition leads to a G1 phase arrest. In some cases, a G2 arrest has also been observed.

Q2: How do I choose the right concentration of this compound for my experiments?

A2: The optimal this compound concentration is highly dependent on the cell line. A good starting point is to perform a dose-response experiment with a range of concentrations (e.g., 0.5 µM to 15 µM) and assess cell viability (using an MTT or similar assay) and cell cycle distribution (via flow cytometry). This will help you identify a concentration that induces cell cycle arrest without causing excessive cell death.

Q3: Can this compound induce effects other than cell cycle arrest?

A3: Yes, depending on the cellular context and concentration, this compound can have various effects. At high concentrations, it can be cytotoxic, leading to apoptosis or necrosis. This compound has also been implicated in inducing autophagy and senescence-like phenotypes.

Q4: Is it better to use exogenous this compound or to manipulate endogenous polyamine levels?

A4: Both approaches are valid and answer different biological questions. Adding exogenous this compound allows for the direct study of its effects. Alternatively, using inhibitors of polyamine biosynthesis, such as DFMO (DL-α-difluoromethylornithine), which inhibits ornithine decarboxylase (ODC), allows for the study of the effects of polyamine depletion. Depleting endogenous polyamines often leads to cell cycle arrest.

Data Presentation

Table 1: Effect of this compound Concentration on CHO-K1 Cell Culture Performance

This compound Concentration (µM)Peak Viable Cell Density (x10^6 cells/mL)Viability (%)Monoclonal Antibody (mAb) Titer (mg/L)
08.592550
110.295680
512.196820
1011.594790
159.888650

This table summarizes the dose-dependent effect of this compound supplementation on CHO-K1 cell growth, viability, and monoclonal antibody production.

Table 2: IC50 Values for this compound Cytotoxicity in an Intestinal Cell Culture Model

PolyamineIC50 ValueIncubation Time
This compound~0.6 g/L24 hours

This table provides the half-maximal inhibitory concentration (IC50) of this compound, indicating its cytotoxic potential at higher concentrations.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the intended duration. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

    • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate laser and filter settings for PI detection. Gate on single cells to exclude doublets. The resulting histogram of DNA content will show distinct peaks for G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol outlines the detection of key cell cycle regulatory proteins (e.g., p53, p21, cyclins, CDKs) by Western blotting.

  • Materials:

    • This compound-treated and control cell pellets

    • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-cyclin D1, anti-CDK4)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

      • Wash the membrane three times with TBST for 10 minutes each.

    • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Spermine_Cell_Cycle_Arrest_Pathway This compound This compound / Polyamine Depletion p53 p53 Activation This compound->p53 p27 p27 (Kip1) Upregulation This compound->p27 p21 p21 (Waf1/Cip1) Upregulation p53->p21 CyclinCDK Cyclin-CDK Complexes (e.g., Cyclin E/CDK2) p21->CyclinCDK p27->CyclinCDK G1_Arrest G1 Phase Cell Cycle Arrest CyclinCDK->G1_Arrest Progression

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Troubleshooting_Workflow Start Experiment: this compound-induced cell cycle arrest Problem Unexpected Outcome: No arrest or high cell death Start->Problem Check_Conc Verify this compound Concentration (Dose-response) Problem->Check_Conc No Arrest Check_Serum Evaluate Serum Effects (Reduce serum / use inhibitor) Problem->Check_Serum High Cell Death Check_Time Optimize Treatment Duration (Time-course) Check_Conc->Check_Time Check_Cell_Line Consider Cell Line Specifics (p53 status, resistance) Check_Time->Check_Cell_Line Result Expected Cell Cycle Arrest Check_Serum->Result Check_Cell_Line->Result

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow_Cell_Cycle Seeding 1. Cell Seeding & Treatment Harvesting 2. Cell Harvesting Seeding->Harvesting Fixation 3. Fixation (70% Ethanol) Harvesting->Fixation Staining 4. Staining (Propidium Iodide) Fixation->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis

Caption: Experimental workflow for cell cycle analysis.

References

Technical Support Center: Optimization of Spermine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of spermine in in vivo animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound to use for preparing solutions?

A1: this compound tetrahydrochloride is generally more stable as a solid and is the preferred form for preparing stock solutions. Solutions made from this compound free base are more susceptible to oxidation, which can lead to inconsistent experimental results.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stable, high-concentration stock solution, dissolve this compound tetrahydrochloride in sterile, nuclease-free water. To minimize oxidation, it is recommended to degas the water first by sparging it with an inert gas like argon or nitrogen. After dissolving the this compound, the solution should be sterile-filtered using a 0.22 µm syringe filter.[1][2]

Q3: How should I store this compound solutions?

A3: For maximum stability, store this compound stock solutions in frozen aliquots, preferably under an inert gas atmosphere (argon or nitrogen).[3][4]

Q4: What are the common routes of administration for this compound in animal studies?

A4: Common administration routes for this compound in mice and rats include intraperitoneal (i.p.) injection, oral gavage, and addition to drinking water. The choice of route depends on the experimental goals, desired pharmacokinetic profile, and the target organ system.

Q5: Can this compound cross the blood-brain barrier (BBB)?

A5: Evidence suggests that the brain has a limited ability to take up polyamines like this compound from the bloodstream. Therefore, for studies targeting the central nervous system, direct administration (e.g., intracerebroventricular injection) may be necessary, or the experimental design must rely on the local biosynthesis of this compound within the brain.

Q6: What is the known toxicity of this compound in vivo?

A6: this compound is more toxic when administered parenterally compared to the oral route. The acute oral LD50 for this compound in rats has been reported as 600 mg/kg body weight. Sub-chronic oral administration of high doses in rats can lead to adverse effects such as weight loss, convulsions, and kidney damage. A no-observed-adverse-effect level (NOAEL) for this compound administered in the diet to rats was established at 19 mg/kg body weight/day.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Animal Distress or Weight Loss The administered dose of this compound may be too high, leading to toxicity.1. Immediately reduce the dosage or frequency of administration.2. Monitor the animals closely for signs of distress, such as lethargy, ruffled fur, or changes in behavior.3. Ensure that the concentration of the dosing solution is correct.4. Consider switching to a less toxic route of administration, such as oral gavage instead of intraperitoneal injection.
Precipitation in Dosing Solution The solubility of this compound may be exceeded, or there may be interactions with the vehicle.1. Ensure that the this compound is fully dissolved in the vehicle.2. Prepare fresh solutions before each use, as stability can be an issue.3. Check the pH of the solution; this compound is strongly basic.4. Consider using a different, validated vehicle for administration.
Lack of Expected Biological Effect The dose may be too low, the administration route may be inappropriate, or the this compound may have degraded.1. Perform a dose-response study to determine the optimal effective dose for your specific model and endpoint.2. Verify that the chosen administration route allows this compound to reach the target tissue.3. Prepare fresh this compound solutions from a stable source (this compound tetrahydrochloride) and store them properly to prevent degradation.4. Ensure the stability of this compound in the chosen vehicle over the duration of the experiment.
Inconsistent Results Between Experiments This could be due to variations in solution preparation, animal handling, or the stability of the this compound.1. Standardize the protocol for solution preparation, including the source of this compound, solvent, and storage conditions.2. Ensure consistent animal handling and dosing techniques across all experimental groups and time points.3. Use fresh aliquots of your stock solution for each experiment to avoid issues with repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of Effective this compound Dosages in Animal Models
Animal Model Application Dosage Administration Route Observed Effect Reference
Mice (High-fat diet induced obese)Anti-obesity / Glucose metabolism5 mg/kg and 10 mg/kg body weight for 4 weeksIntraperitoneal (i.p.)At 10 mg/kg, a 24% reduction in body weight and an 18% reduction in fasting glucose were observed.
RatsProtection against lead and/or gamma irradiation toxicity10 mg/kg body weight for 14 daysIntraperitoneal (i.p.)Alleviated changes in complete blood count and oxidative stress markers.
Mice (C57BL/6J)Lifespan extensionSupplemented in drinking waterOralSignificantly extended median lifespan compared to controls.
Mice (ICR)Intestinal health3.0 mmol/L in drinking waterOralSignificantly increased body weight and promoted the growth of jejunum villi.
Table 2: this compound Toxicity Data in Rats
Parameter Value Administration Route Animal Model Reference
Acute LD50600 mg/kg body weightOralWistar Rats
No-Observed-Adverse-Effect Level (NOAEL)19 mg/kg body weight/dayIn diet (6-week study)Wistar Rats

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound tetrahydrochloride (MW: 348.18 g/mol )

  • Sterile, nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquots

  • 0.22 µm sterile syringe filter

Methodology:

  • Degas Water: Before use, degas the sterile, nuclease-free water by sparging it with argon or nitrogen gas for 15-20 minutes. This helps to minimize the oxidation of this compound in the solution.

  • Weigh this compound Salt: In a sterile environment (e.g., a laminar flow hood), weigh out 34.82 mg of this compound tetrahydrochloride to prepare 1 mL of a 100 mM solution. Adjust the amount based on your required final volume.

  • Dissolve: Add the weighed this compound tetrahydrochloride to the degassed water in a sterile conical tube. Gently vortex until it is completely dissolved. The solution should be clear and colorless to light yellow.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and Store: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. For long-term stability, it is recommended to flush the headspace of the tubes with an inert gas before capping and freezing.

Protocol 2: Administration of this compound via Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound dosing solution (diluted from stock in sterile saline or PBS)

  • Appropriate animal restraint device

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

Methodology:

  • Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen. Ensure the animal is positioned on its back.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid injuring internal organs like the bladder and cecum.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the identified injection site.

  • Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper placement. If fluid is aspirated, withdraw the needle and use a new sterile needle for a subsequent attempt.

  • Injection: Slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for a short period post-injection for any immediate adverse reactions.

Mandatory Visualizations

Signaling Pathways and Workflows

Spermine_Experimental_Workflow prep_solution Prepare this compound Solution (Protocol 1) randomize Randomize Animals (Control & Treatment Groups) prep_solution->randomize animal_acclimate Animal Acclimation animal_acclimate->randomize administer Administer this compound (e.g., i.p., Oral) randomize->administer monitor Monitor Animals (Weight, Behavior) administer->monitor collect_samples Collect Tissues/Blood monitor->collect_samples analyze Perform Assays (e.g., Western, PCR, Histo) collect_samples->analyze data_analysis Statistical Analysis analyze->data_analysis Spermine_Autophagy_Pathway This compound This compound Autophagy Autophagy Induction This compound->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome ProteinAggregates Protein Aggregates (e.g., Amyloid) ProteinAggregates->Autophagosome engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fusion Degradation Degradation of Aggregates Autolysosome->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection Spermine_Nrf2_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus & binding AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection OxidativeStress Oxidative Stress OxidativeStress->CellProtection inhibition

References

Validation & Comparative

A Comparative Guide to the Effects of Spermine and Other Polyamines on DNA Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of spermine and other naturally occurring polyamines—spermidine, putrescine, and cadaverine—on the condensation of DNA. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in molecular biology, genetics, and drug delivery system development.

Polyamines are ubiquitous polycations that play a crucial role in various cellular processes, including the packaging of DNA within cells.[1] Their ability to neutralize the negative charges of the DNA phosphate backbone facilitates the collapse of DNA into compact structures.[2] This condensation is not only vital for cellular function but also holds significant potential for therapeutic applications, such as non-viral gene delivery.[3] Understanding the differential effects of various polyamines on DNA condensation is paramount for harnessing their potential in these applications.

Quantitative Comparison of DNA Condensation Efficiency

The efficiency of a polyamine in inducing DNA condensation is often quantified by its EC50 value, which represents the concentration of the polyamine required to achieve 50% of the maximum condensation effect. A lower EC50 value indicates a higher efficiency. The size of the resulting condensed DNA particles, typically measured as the hydrodynamic radius (Rh), provides insight into the morphology and compactness of the condensed DNA.

The following tables summarize the quantitative data for the DNA condensation effects of this compound and spermidine, the most potent polyamines among the four compared. Data for putrescine and cadaverine are not presented in a tabular format as studies have shown that these diamines do not induce DNA condensation under typical experimental conditions.[4]

Table 1: EC50 Values for DNA Condensation by this compound and Spermidine

PolyamineDNA TypeBuffer ConditionsEC50 (µM)Reference
This compoundλ-DNA10 mM Sodium Cacodylate4 ± 1[1]
Northis compound (3-3-3)pGL3 Plasmid10 mM Na Cacodylate10.6 ± 1.3
This compound (3-4-3)pGL3 Plasmid10 mM Na Cacodylate11.3 ± 0.3

Table 2: Hydrodynamic Radii (Rh) of DNA Condensed by this compound and Spermidine Analogues

PolyamineDNA TypeBuffer ConditionsHydrodynamic Radius (Rh) (nm)Reference
This compound homologues (n=3-6)λ-DNA10 mM Sodium Cacodylate40-50
This compound (3-4-3)pGL3 Plasmid10 mM Na Cacodylate95.5 ± 7.2
Northis compound (3-3-3)pGL3 Plasmid10 mM Na CacodylateNot Reported

Comparative Efficacy:

  • This compound and Spermidine: As a tetravalent cation, this compound is generally a more potent DNA condensing agent than the trivalent spermidine. This is reflected in its lower EC50 values. The increased positive charge on this compound allows for more effective neutralization of the DNA phosphate backbone, leading to condensation at lower concentrations.

  • Putrescine and Cadaverine: These divalent polyamines (diamines) are significantly less effective at condensing DNA compared to this compound and spermidine. In many experimental setups, they fail to induce DNA condensation altogether. This is attributed to their lower charge density, which is insufficient to overcome the electrostatic repulsion between DNA segments.

Experimental Protocols

The following are detailed methodologies for key experiments used to study polyamine-induced DNA condensation.

Static and Dynamic Light Scattering

Light scattering is a powerful technique to monitor the condensation of DNA in solution. Static light scattering measures the time-averaged intensity of scattered light, which increases as DNA condenses into larger particles. Dynamic light scattering (DLS) measures the fluctuations in scattered light intensity to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles.

Protocol for a Typical Light Scattering Experiment:

  • Sample Preparation:

    • Prepare a stock solution of high-purity DNA (e.g., λ-DNA or a plasmid) in a filtered buffer (e.g., 10 mM sodium cacodylate, pH 7.2). The final DNA concentration is typically in the range of 1.5 µM.

    • Prepare stock solutions of the polyamines of interest in the same buffer.

  • Measurement:

    • Place the DNA solution in a clean, dust-free cuvette.

    • Measure the baseline scattered light intensity using a spectrofluorometer or a dedicated light scattering instrument.

    • Titrate the DNA solution with small aliquots of the polyamine stock solution, mixing gently after each addition.

    • Allow the solution to equilibrate for a set period (e.g., 1 hour) at a constant temperature (e.g., 22°C).

    • Measure the scattered light intensity at a 90° angle after each addition.

  • Data Analysis:

    • Plot the scattered light intensity as a function of polyamine concentration.

    • The EC50 value is determined as the polyamine concentration at which the scattered light intensity is halfway between the baseline and the maximum intensity.

    • For DLS, the autocorrelation function of the scattered light intensity is analyzed to calculate the diffusion coefficient and the hydrodynamic radius of the condensed DNA particles.

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the morphology of condensed DNA, allowing for the direct visualization of structures such as toroids, rods, and globules.

Protocol for AFM Imaging of Polyamine-DNA Condensates:

  • Sample Preparation:

    • Prepare the DNA-polyamine complexes by mixing DNA and the desired concentration of polyamine in a suitable buffer.

    • Incubate the mixture for a sufficient time to allow for condensation to occur (e.g., 10 minutes).

  • Surface Deposition:

    • Cleave a fresh mica surface to obtain an atomically flat substrate.

    • Deposit a small volume of the DNA-polyamine complex solution onto the mica surface.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse the surface with ultrapure water to remove unbound molecules and salts.

    • Dry the sample under a gentle stream of nitrogen gas.

  • Imaging:

    • Image the sample in air using an AFM operating in tapping mode.

    • Acquire images at various scan sizes to observe both individual condensates and their overall distribution.

  • Image Analysis:

    • Analyze the AFM images to determine the morphology (e.g., toroidal, rod-like) and dimensions (e.g., height, diameter) of the condensed DNA structures.

Visualizing the Process: Diagrams

To better understand the mechanisms and workflows involved in studying polyamine-induced DNA condensation, the following diagrams have been generated using the Graphviz DOT language.

DNA_Condensation_Mechanism cluster_0 Initial State cluster_1 Interaction cluster_2 Condensation Process cluster_3 Final State Elongated_DNA Elongated DNA (Negatively Charged) Neutralization Charge Neutralization of Phosphate Backbone Elongated_DNA->Neutralization Addition of Polyamines Polyamines (e.g., this compound) (Positively Charged) Polyamines->Neutralization Reduced_Repulsion Reduced Electrostatic Repulsion Neutralization->Reduced_Repulsion Condensed_DNA Condensed DNA (Toroids, Rods) Reduced_Repulsion->Condensed_DNA Leads to

Caption: Mechanism of polyamine-induced DNA condensation.

Experimental_Workflow cluster_LS Light Scattering cluster_AFM Atomic Force Microscopy Start Start: Prepare DNA and Polyamine Solutions Mix Mix DNA and Polyamine in Cuvette/on Mica Start->Mix Incubate Incubate for Equilibration Mix->Incubate LS_Measure Measure Scattered Light (Static or Dynamic) Incubate->LS_Measure AFM_Deposit Deposit on Mica and Dry Incubate->AFM_Deposit LS_Analysis Analyze Intensity/Correlation (EC50, Rh) LS_Measure->LS_Analysis End_LS Quantitative Data LS_Analysis->End_LS Results AFM_Image Image in Tapping Mode AFM_Deposit->AFM_Image AFM_Analysis Analyze Morphology and Dimensions AFM_Image->AFM_Analysis End_AFM Morphological Data AFM_Analysis->End_AFM Results

Caption: Experimental workflow for DNA condensation assays.

Conclusion

The ability of polyamines to condense DNA is strongly dependent on their valence. This compound, with its +4 charge, is a highly efficient DNA condensing agent, followed by the trivalent spermidine. In contrast, the divalent putrescine and cadaverine are generally ineffective at inducing DNA condensation under physiological conditions. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the nuanced interactions between polyamines and DNA, paving the way for advancements in both our fundamental understanding of cellular processes and the development of novel therapeutic strategies.

References

Validating Spermine's Role in Autophagy Induction In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The natural polyamine spermine, and its precursor spermidine, have garnered significant attention for their roles in inducing autophagy, a critical cellular recycling process implicated in aging and various diseases. Validating the efficacy of this compound as an autophagy inducer in vitro requires rigorous experimental design and careful comparison with other well-established autophagy-inducing compounds. This guide provides an objective comparison of this compound's performance with alternative autophagy inducers, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their investigations.

A crucial consideration in studying exogenous polyamines like this compound and spermidine in vitro is the potential for experimental artifacts. Cell culture media supplemented with fetal bovine serum (FBS) contains bovine serum amine oxidase (BSAO), which can oxidize these polyamines. This process generates cytotoxic byproducts, including hydrogen peroxide and reactive aldehydes, which can independently induce autophagy and confound the interpretation of results. Therefore, it is imperative to incorporate controls, such as the use of a BSAO inhibitor like aminoguanidine, to ensure that the observed autophagic induction is a direct effect of this compound itself.

Comparative Analysis of Autophagy Induction

To objectively assess the efficacy of this compound and its precursor spermidine as autophagy inducers, their effects on key autophagy markers are compared with those of other well-known inducers, namely the mTOR inhibitor rapamycin and the sirtuin activator resveratrol. The following table summarizes quantitative data from in vitro studies.

Autophagy InducerConcentrationCell LineAssayKey Autophagy MarkerFold Change vs. Control (Mean ± SD)Citation
Spermidine 100 µMHCT 116Fluorescence Microscopy% of cells with GFP-LC3 puncta~3.5-fold increase[1][2]
Spermidine 20 µMSH-SY5YWestern BlotLC3-II levels (+ Bafilomycin A1)~8.7-fold increase[3][4]
Spermidine 5 µMSH-SY5YWestern BlotLC3-II levels (+ Bafilomycin A1)~12.3-fold increase[3]
Rapamycin 1 µMSH-SY5YWestern BlotLC3-II levels (+ Bafilomycin A1)~4.5-fold increase
Rapamycin 10 nMSH-SY5YWestern BlotLC3-II levels (+ Bafilomycin A1)~9.5-fold increase
Resveratrol 100 µMHCT 116Fluorescence Microscopy% of cells with GFP-LC3 puncta~3-fold increase
Torin 1 250 nMhMDMsWestern BlotLC3-II/I ratioDose-dependent increase

Signaling Pathway of this compound-Induced Autophagy

This compound and spermidine are understood to induce autophagy primarily through the inhibition of the lysine acetyltransferase EP300. This inhibitory action leads to the deacetylation of proteins involved in the autophagy machinery, ultimately promoting the formation of autophagosomes.

G This compound This compound EP300 EP300 (Acetyltransferase) This compound->EP300 AutophagyProteins Autophagy-Related Proteins (e.g., Atg5, LC3) Acetylation Acetylation EP300->Acetylation promotes Autophagosome Autophagosome Formation AutophagyProteins->Autophagosome leads to Acetylation->AutophagyProteins inactivates Deacetylation Deacetylation Deacetylation->AutophagyProteins activates

This compound inhibits EP300, leading to autophagy induction.

Experimental Workflow for In Vitro Autophagy Validation

To obtain reliable and reproducible results when validating this compound's role in autophagy induction, a carefully planned experimental workflow is essential. This includes appropriate controls to mitigate potential artifacts.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., GFP-LC3 stable cell line) Control Vehicle Control CellCulture->Control This compound This compound CellCulture->this compound Spermine_AG This compound + Aminoguanidine (BSAOi) CellCulture->Spermine_AG PositiveControl Positive Control (e.g., Rapamycin) CellCulture->PositiveControl Microscopy Fluorescence Microscopy (GFP-LC3 Puncta) Control->Microscopy WesternBlot Western Blot (LC3-II & p62 levels) Control->WesternBlot This compound->Microscopy This compound->WesternBlot Spermine_AG->Microscopy Spermine_AG->WesternBlot PositiveControl->Microscopy PositiveControl->WesternBlot Quantification Quantification and Statistical Analysis Microscopy->Quantification WesternBlot->Quantification

Workflow for validating this compound-induced autophagy in vitro.

Detailed Experimental Protocols

Western Blotting for LC3 and p62

This protocol outlines the steps for detecting changes in the levels of LC3-II, a marker for autophagosome formation, and p62, a protein that is degraded during autophagy.

Materials:

  • Cells cultured in appropriate plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control (GAPDH). The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.

Fluorescence Microscopy for GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as distinct green fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

  • Cells stably expressing GFP-LC3 cultured on glass coverslips or in imaging plates

  • Paraformaldehyde (PFA) 4% in PBS

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on coverslips or imaging plates and allow them to adhere. Treat the cells with this compound, controls, and other inducers as per the experimental design.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Analysis: Manually or automatically count the number of GFP-LC3 puncta per cell. A cell is typically considered positive for autophagy induction if it displays a significant increase in the number of puncta compared to control cells (e.g., >5-10 puncta/cell). Calculate the percentage of autophagy-positive cells for each condition.

References

The Neuroprotective Efficacy of Spermine in Animal Models of Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective neuroprotective agents in the context of ischemic stroke is a paramount challenge. Among the endogenous polyamines, spermine has emerged as a promising candidate, demonstrating significant therapeutic effects in various preclinical models of stroke. This guide provides an objective comparison of this compound's performance against other neuroprotective alternatives, supported by experimental data, detailed protocols, and visual pathway analyses.

Quantitative Comparison of Neuroprotective Agents

The therapeutic efficacy of this compound has been benchmarked against other neuroprotective compounds in rodent models of stroke, primarily the Middle Cerebral Artery Occlusion (MCAO) model. The following tables summarize the key quantitative outcomes from these studies, focusing on the reduction of infarct volume and improvement in neurological function.

Table 1: Comparison of Infarct Volume Reduction

CompoundAnimal ModelDosageAdministration TimeInfarct Volume Reduction (%)Reference
This compound Rat (Hypoxic-Ischemia)10 mg/kg/day, i.p.For 6 days post-HI~89%[1][2]
This compound Rat (permanent MCAO)10 mg/kg, i.p.2 hours post-ischemia40%[3]
This compound Rat (temporary MCAO)Dose-dependent30 min prior to ischemiaDose-dependent reduction[4]
Progesterone Rat (permanent MCAO)8 mg/kg1 hour post-occlusion54.05%[5]
Progesterone Rat (permanent MCAO)8 and 16 mg/kg1 hour post-occlusionSignificant reduction
Progesterone Aged Female Mice (transient MCAO)-1, 6, and 24 hours post-ischemiaSignificant reduction
MK-801 Rat (macrosphere MCAO)1 mg/kg15 min before MCAO, repeated at 3 and 6 hours~60%
MK-801 Rat (transient MCAO)--73%
N1-dansyl-spermine Mouse (permanent MCAO)1-5 mg/kg30 min prior to ischemiaComparable to MK-801

Table 2: Comparison of Neurological Score Improvement

CompoundAnimal ModelDosageAdministration TimeNeurological OutcomeReference
This compound Rat (permanent MCAO)10 mg/kg, i.p.2 hours post-ischemiaImproved neurological score; reduced deficits in rotarod and grip strength tests
Progesterone Rat (permanent MCAO)8 mg/kg3 hours post-pMCAOImproved long-term functional recovery (grip strength, sensory neglect, motor coordination)
Progesterone Ovariectomized Mice (transient MCAO)-1, 6, and 24 hours post-ischemiaSignificantly improved neurological score
MK-801 Rat (permanent MCAO)1 mg/kgRepeated doses post-MCAOSevere ataxia observed as a side effect

Detailed Experimental Protocols

The validation of these therapeutic effects relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk suture

  • Nylon monofilament (e.g., 4-0) with a rounded tip (prepared by heating)

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Shave the neck area and sterilize with an antiseptic solution.

  • Surgical Exposure: Make a midline cervical incision. Bluntly dissect the muscles to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Carefully ligate the distal end of the ECA with a 4-0 silk suture. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • Occlusion and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion.

  • Wound Closure and Recovery: Close the incision in layers. Allow the animal to recover from anesthesia in a warm cage with free access to food and water.

Assessment of Infarct Volume

Objective: To quantify the extent of brain tissue damage following ischemia.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in saline)

  • Brain matrix

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully extract the brain.

  • Slicing: Chill the brain briefly and then slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Imaging and Analysis: Scan or photograph the stained sections. Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice. The infarct volume is calculated by integrating the infarct areas across all slices and is often expressed as a percentage of the contralateral hemisphere to correct for edema.

Neurological Scoring

Objective: To assess the functional deficits resulting from the ischemic injury.

Procedure: A variety of scoring systems and behavioral tests can be used. A common example is a multi-point neurological deficit score:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push (and forelimb flexion).

  • 3: Unidirectional circling.

  • 4: Longitudinal spinning.

  • 5: No spontaneous movement.

Additional tests like the rotarod test (for motor coordination) and grip strength test can provide more specific functional data.

Mechanistic Insights: this compound's Signaling Pathways

This compound's neuroprotective effects are attributed to its modulation of several key signaling pathways implicated in ischemic cell death.

Experimental Workflow for Stroke Model and Treatment

The following diagram illustrates a typical experimental workflow for inducing stroke in an animal model and assessing the therapeutic effect of a compound like this compound.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase AnimalAcclimation Animal Acclimation BaselineBehavior Baseline Behavioral Testing AnimalAcclimation->BaselineBehavior Anesthesia Anesthesia BaselineBehavior->Anesthesia MCAO MCAO Surgery Anesthesia->MCAO DrugAdmin Drug Administration (this compound / Vehicle) MCAO->DrugAdmin NeuroScoring Neurological Scoring DrugAdmin->NeuroScoring Sacrifice Euthanasia & Brain Extraction NeuroScoring->Sacrifice InfarctAnalysis Infarct Volume Analysis Sacrifice->InfarctAnalysis

Typical experimental workflow for stroke modeling.
Putative Neuroprotective Signaling Pathways of this compound

This compound is believed to exert its neuroprotective effects through multiple mechanisms, including the preservation of mitochondrial function and modulation of nitric oxide synthase activity.

G cluster_ischemia Ischemic Cascade cluster_effects This compound's Protective Effects Ischemia Cerebral Ischemia / Reperfusion Excitotoxicity Excitotoxicity (Glutamate Release) Ischemia->Excitotoxicity MitoDysfunction Mitochondrial Dysfunction Excitotoxicity->MitoDysfunction OxidativeStress Oxidative Stress MitoDysfunction->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis This compound This compound MitoPreservation Preservation of Mitochondrial Function This compound->MitoPreservation NOS_Modulation Modulation of Nitric Oxide Synthase (NOS) Activity This compound->NOS_Modulation NMDA_Block NMDA Receptor Blockade (at high concentrations) This compound->NMDA_Block MitoPreservation->MitoDysfunction Inhibits NOS_Modulation->Inflammation Modulates NMDA_Block->Excitotoxicity Inhibits

This compound's neuroprotective mechanisms.

References

Spermine vs. Putrescine: A Comparative Guide to Their Differential Effects on Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polyamines spermine and putrescine are ubiquitous polycationic molecules essential for a multitude of cellular processes, most notably cell growth, proliferation, and death. While structurally related, their cellular functions and downstream effects can differ significantly. This guide provides an objective comparison of the performance of this compound and putrescine on cell growth, supported by experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Data Presentation: Quantitative Comparison of this compound and Putrescine on Cell Growth and Viability

The following table summarizes the dose-dependent effects of putrescine and this compound on the growth and viability of Chinese Hamster Ovary (CHO-K1) cells in a 14-day fed-batch culture.

PolyamineConcentration (µM)Peak Viable Cell Density (x 10⁶ cells/mL)Viability on Day 14 (%)
Control08.575
Putrescine 112.185
1015.392
10016.895
100014.288
This compound 111.584
1014.891
10015.290
100011.882

Differential Effects on Apoptosis

In a cell-free model of apoptosis using post-nuclear extracts from U937 cells, this compound demonstrated a potent pro-apoptotic effect by triggering cytochrome c release from mitochondria and subsequent caspase-3 activation. In this system, this compound was more effective than its precursor, spermidine. In contrast, putrescine showed no pro-apoptotic effect[1].

Signaling Pathways

Both this compound and putrescine have been shown to influence key signaling pathways that regulate cell growth and proliferation, most notably the mTOR pathway.

Putrescine Signaling Pathway

Putrescine has been demonstrated to stimulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation leads to the phosphorylation of downstream effectors such as S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell proliferation.

Putrescine_Signaling Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Putrescine-mediated activation of the mTORC1 pathway.

This compound Signaling Pathway

While the precise upstream mechanisms are still under investigation, modulation of polyamine levels, including this compound, affects the phosphorylation of mTORC1 downstream targets. The PI3K/Akt pathway is a known upstream regulator of mTORC1 and is influenced by polyamines.

Spermine_Signaling This compound This compound PI3K PI3K This compound->PI3K Modulates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound's influence on the PI3K/Akt/mTORC1 signaling axis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound or putrescine for the desired duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound or putrescine.

  • Add BrdU labeling solution to the cells and incubate for 2-24 hours to allow incorporation into newly synthesized DNA.

  • Fix and denature the cellular DNA using the Fixing/Denaturing solution.

  • Add the anti-BrdU antibody to detect the incorporated BrdU.

  • Add the HRP-conjugated secondary antibody.

  • Add TMB substrate and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm. Higher absorbance indicates greater cell proliferation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cell suspension

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound or putrescine.

  • Wash the cells with cold PBS and resuspend in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and putrescine on cell growth.

Experimental_Workflow cluster_assays Assays Start Cell Seeding Treatment Treatment with this compound or Putrescine (Varying Concentrations) Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Proliferation Cell Proliferation (BrdU Assay) Incubation->Proliferation Apoptosis Apoptosis (Annexin V/PI Assay) Incubation->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for comparative analysis.

References

Spermine vs. Thermospermine: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct roles of two closely related polyamines in regulating gene expression, with a focus on plant systems where their divergent functions are most pronounced.

This guide provides a comparative overview of spermine and its isomer, thermothis compound, on gene expression. While structurally similar, these polyamines exhibit markedly different effects on transcriptional and translational regulation, particularly within the plant kingdom. This document summarizes key experimental findings, presents quantitative data, and outlines the methodologies used to elucidate their specific functions.

At a Glance: Key Differences in Bioactivity

FeatureThis compoundThermothis compound
Primary Role in Plants General roles in growth, stress responses.Specific repressor of xylem differentiation.[1][2][3]
Effect on Auxin-Related Genes Little to no direct repressive effect.[1]Downregulates genes involved in auxin signaling and transport.[1]
Translational Regulation Not known to specifically enhance uORF-containing mRNA translation.Enhances translation of specific mRNAs with upstream Open Reading Frames (uORFs), like SAC51.
Distribution Ubiquitous in living organisms.Widespread in the plant kingdom and some bacteria; not typically found in fungi and animals.

Quantitative Impact on Gene Expression

The differential effects of this compound and thermothis compound are evident in global gene expression analyses. Studies in Arabidopsis thaliana have shown that thermothis compound treatment leads to significant changes in the transcriptome, far more pronounced than the effects of this compound in specific developmental contexts.

Table 1: Differential Gene Expression in Arabidopsis thaliana in Response to Thermothis compound

Treatment/BackgroundNumber of Differentially Expressed Genes (≥ 2-fold change)Key Affected PathwaysReference
Wild-Type (WT) + 5 µM Thermothis compound1,398Cell wall metabolism, lipid metabolism, secondary metabolism
Atpao5-2 mutant + 5 µM Thermothis compound3,186Cell wall metabolism, lipid metabolism, secondary metabolism, Fe-deficiency and drought stress responses

Table 2: Relative Transcript Levels of Auxin-Related and Xylem Development Genes in Arabidopsis thaliana acl5 Mutant Treated with Polyamines

The acaulis5 (acl5) mutant is deficient in thermothis compound synthase, leading to an over-proliferation of xylem and dwarfism. The data below illustrates how exogenous application of thermothis compound, but not this compound, can rescue the expression of key regulatory genes.

GeneFunctionRelative Expression in acl5-1 vs. WT (mock)Relative Expression in acl5-1 + 100 µM Thermothis compoundRelative Expression in acl5-1 + 100 µM this compoundReference
MP/ARF5Auxin response factor, master regulator of procambium formationUpregulatedReducedNo significant change
PIN1Auxin efflux carrierUpregulatedReducedNo significant change
YUC2Auxin biosynthesisUpregulatedReducedNo significant change
ATHB8HD-Zip III transcription factor, xylem developmentUpregulatedReducedNo significant change

Signaling Pathways and Mechanisms of Action

The distinct roles of this compound and thermothis compound stem from their differential interactions with cellular machinery, particularly in the context of auxin signaling and translational control in plants.

Thermothis compound's Role in Repressing Xylem Differentiation

Thermothis compound acts as a crucial negative regulator in the auxin-induced pathway of xylem differentiation. It functions in a negative feedback loop where auxin promotes the expression of ACAULIS5 (ACL5), the gene encoding thermothis compound synthase. The resulting thermothis compound then enhances the translation of SUPPRESSOR OF ACAULIS51 (SAC51) mRNA. SAC51, a basic helix-loop-helix (bHLH) transcription factor, is thought to repress the expression of genes that promote xylem development.

Thermospermine_Pathway Auxin Auxin ACL5 ACL5 Gene Expression Auxin->ACL5 + Xylem_Genes Xylem Differentiation Genes (e.g., MP/ARF5, ATHB8) Auxin->Xylem_Genes + Thermothis compound Thermothis compound ACL5->Thermothis compound synthesis SAC51_mRNA SAC51 mRNA (with uORFs) Thermothis compound->SAC51_mRNA enhances translation SAC51_Protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_Protein translation SAC51_Protein->Xylem_Genes - (represses) Xylem_Diff Xylem Differentiation Xylem_Genes->Xylem_Diff

Caption: Thermothis compound signaling pathway in the repression of xylem differentiation.

General Role of this compound in Transcription

In mammalian systems, this compound is known to have a more general, concentration-dependent effect on transcription. It can interact with negatively charged molecules like DNA and RNA, potentially influencing chromatin structure and the activity of RNA polymerases. Some studies suggest this compound can increase the efficiency of transcription, while others show it can attenuate the effects of DNA-intercalating drugs that inhibit transcription. However, the high specificity seen with thermothis compound in plants is not a characteristic of this compound's action on gene expression.

Experimental Protocols

The following outlines a general methodology for a comparative study of this compound and thermothis compound on gene expression in a plant model system like Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Plant Strain: Arabidopsis thaliana (e.g., Col-0 for wild-type, acl5-1 for thermothis compound-deficient).

  • Sterilization: Seeds are surface-sterilized using 70% ethanol followed by a bleach solution (e.g., 1% sodium hypochlorite) and rinsed with sterile water.

  • Growth Medium: Seeds are plated on half-strength Murashige-Skoog (MS) agar plates containing 1% sucrose.

  • Growth Conditions: Plants are grown under controlled conditions, for example, 22°C with a 16-hour light/8-hour dark photoperiod.

Polyamine Treatment
  • Seedling Age: Typically, 7 to 10-day-old seedlings are used for treatment.

  • Treatment: Seedlings are transferred to liquid MS medium or agar plates supplemented with the desired concentration of this compound or thermothis compound (e.g., 5 µM to 100 µM). A mock treatment (no polyamine) serves as the control.

  • Duration: Treatment duration can vary, for instance, 24 hours for short-term gene expression changes.

Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from treated and control seedlings using a standard method like phenol extraction or a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Analysis Methods:

    • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes. A housekeeping gene (e.g., CBP20) is used for normalization.

    • Microarray or RNA-sequencing (RNA-seq): For a global, transcriptome-wide analysis of gene expression changes.

The workflow for such an experiment is visualized below.

Experimental_Workflow cluster_treatment Treatment (24h) cluster_analysis Gene Expression Analysis start Start: Arabidopsis Seeds (WT & acl5) sterilize Surface Sterilization start->sterilize grow Germination & Growth (MS Agar, 10 days) sterilize->grow treat_mock Mock Control grow->treat_mock treat_spm This compound (100 µM) grow->treat_spm treat_tspm Thermothis compound (100 µM) grow->treat_tspm harvest Harvest Seedlings treat_mock->harvest treat_spm->harvest treat_tspm->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna cDNA Synthesis rna_extraction->cdna qpcr qRT-PCR (Targeted Genes) cdna->qpcr rnaseq RNA-Sequencing (Transcriptome-wide) cdna->rnaseq data_analysis Data Analysis & Comparison qpcr->data_analysis rnaseq->data_analysis

Caption: Experimental workflow for comparative gene expression analysis.

Conclusion

The comparative study of this compound and thermothis compound reveals a fascinating case of functional divergence between two structural isomers. While this compound plays a more generalized role in cellular processes across different kingdoms, thermothis compound has evolved a highly specific and critical function in regulating plant vascular development by modulating gene expression at both the transcriptional and translational levels. Future research may further unravel the precise molecular interactions that underpin these differences and explore the potential for manipulating thermothis compound signaling to influence plant growth and biomass production.

References

Unraveling the Dichotomy of Spermine in Parkinson's Disease: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of spermine's role in cellular models of Parkinson's disease reveals a complex interplay of neuroprotection and potential toxicity, underscoring the need for further targeted research. This guide provides a comparative overview of this compound's effects, juxtaposed with its precursor spermidine, and delves into the experimental frameworks used to validate these findings.

The quest for effective neuroprotective strategies in Parkinson's disease (PD) has led researchers down many paths, one of which involves the intriguing role of polyamines like this compound and spermidine. These ubiquitous molecules are essential for cell growth and proliferation, but their function in the context of neurodegeneration is multifaceted and, at times, contradictory. While some studies champion their protective capabilities, others suggest a darker role in promoting the pathological hallmarks of PD. This guide aims to dissect the available evidence, offering a clear comparison for researchers, scientists, and drug development professionals.

The Dual Nature of this compound in Parkinson's Disease

This compound's involvement in PD is not straightforward. Research has pointed to both beneficial and detrimental effects, largely centered around its interaction with alpha-synuclein, the protein that misfolds and aggregates to form Lewy bodies, the characteristic pathological feature of PD.

Some in vitro studies have shown that this compound can promote the aggregation of alpha-synuclein.[1][2][3] This is a significant concern, as these aggregates are believed to be a primary driver of neuronal toxicity. In a yeast model expressing alpha-synuclein, the addition of this compound was found to be more toxic compared to control strains, suggesting a link between polyamines and the cellular toxicity of alpha-synuclein.[4][5]

Conversely, there is evidence suggesting a neuroprotective role for this compound, primarily through the induction of autophagy, the cell's natural recycling process that clears damaged components, including protein aggregates. By enhancing autophagy, this compound may help eliminate harmful alpha-synuclein clumps. This cleaning mechanism is crucial for neuronal health, and its impairment is a known factor in PD pathogenesis.

Spermidine: A Promising Neuroprotective Alternative?

Much of the research focus has shifted to spermidine, the precursor to this compound. Spermidine has more consistently demonstrated neuroprotective effects in various PD models. Studies have shown that spermidine can:

  • Reduce alpha-synuclein-induced toxicity: In models using fruit flies and nematodes, spermidine administration rescued the loss of dopaminergic neurons, a key feature of PD, and improved motor function.

  • Promote autophagy and mitophagy: Spermidine has been shown to induce autophagy, which is believed to be the primary mechanism for its neuroprotective effects. It also specifically enhances mitophagy, the selective removal of damaged mitochondria, which is critical as mitochondrial dysfunction is a central element in PD.

  • Reduce neuroinflammation: Spermidine has been found to suppress the activation of M1 microglia, the pro-inflammatory type, and promote the anti-inflammatory M2 phenotype in a mouse model of PD. This shift helps to mitigate the chronic neuroinflammation that contributes to neuronal death.

The seemingly more consistent neuroprotective profile of spermidine has made it a more attractive candidate for therapeutic development compared to the more ambiguous this compound.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize key quantitative findings from studies on this compound and spermidine in PD models.

Table 1: Effects of Polyamines on Alpha-Synuclein Aggregation and Cell Viability

PolyamineModel SystemKey FindingsReference
This compound In vitro (recombinant α-synuclein)Accelerated aggregation and fibrillization of α-synuclein.
In vitro (recombinant α-synuclein)Increased the rate of α-synuclein fibrillation.
Yeast (expressing α-synuclein)Increased toxicity in yeast expressing α-synuclein.
SH-SY5Y cellsWas the most potent inducer of autophagy among polyamine metabolites.
Spermidine In vitro (recombinant α-synuclein)Also shown to accelerate α-synuclein aggregation in some studies.
C. elegans (PD model)Rescued α-synuclein-induced loss of dopaminergic neurons.
Drosophila (PD model)Inhibited loss of climbing activity and early death.

Table 2: Neuroprotective Effects of Spermidine in Parkinson's Disease Models

EffectModel SystemKey FindingsReference
Improved Motor Function C. elegans (PD model)Significantly improved motor ability.
Reduced Neuronal Loss C. elegans (PD model)Rescued dopaminergic neuron loss.
Anti-inflammatory Effects MPTP mouse model of PDReduced activation of M1 microglia and promoted M2 phenotype.
LPS-stimulated BV2 cellsDecreased phosphorylation of NF-κB, STAT1, and p38 MAPK.
Induction of Autophagy/Mitophagy C. elegans (PD model)Effects were dependent on the PINK1-PDR1 mitophagy pathway.
Multiple modelsAlleviation of neurodegeneration was accompanied by autophagy induction.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms at play, the following diagrams illustrate the proposed signaling pathway for spermidine's neuroprotective effects and a typical experimental workflow for evaluating these effects.

Spermidine_Neuroprotection_Pathway cluster_inflammation Neuroinflammation cluster_autophagy Autophagy & Mitophagy cluster_outcome Neuroprotective Outcomes Spermidine Spermidine NFkB NF-κB / STAT1 (Pro-inflammatory) Spermidine->NFkB inhibits STAT6 STAT6 (Anti-inflammatory) Spermidine->STAT6 activates Autophagy Autophagy Induction Spermidine->Autophagy Mitophagy Mitophagy (PINK1-PDR1 dependent) Spermidine->Mitophagy M1_Microglia M1 Microglia Activation NFkB->M1_Microglia Reduced_Inflammation Reduced Neuroinflammation M2_Microglia M2 Microglia Activation STAT6->M2_Microglia M2_Microglia->Reduced_Inflammation AlphaSyn_Clearance α-synuclein Clearance Autophagy->AlphaSyn_Clearance Mitochondrial_Function Improved Mitochondrial Function Mitophagy->Mitochondrial_Function Neuronal_Survival Increased Neuronal Survival AlphaSyn_Clearance->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Reduced_Inflammation->Neuronal_Survival

Caption: Proposed signaling pathways of spermidine's neuroprotective effects in Parkinson's disease models.

Experimental_Workflow cluster_model Parkinson's Disease Model cluster_treatment Treatment Groups cluster_assays Outcome Measures Model In vitro (e.g., SH-SY5Y cells + neurotoxin) or In vivo (e.g., MPTP mouse model) Control Control (Vehicle) Model->Control This compound This compound Model->this compound Alternative Alternative Neuroprotective Agent (e.g., Spermidine) Model->Alternative Viability Cell Viability Assays (e.g., MTT, LDH) Control->Viability Aggregation α-synuclein Aggregation (e.g., Thioflavin T, Western Blot) Control->Aggregation Inflammation Inflammatory Markers (e.g., ELISA, qPCR for cytokines) Control->Inflammation Behavior Behavioral Tests (in vivo) (e.g., Rotarod, Pole test) Control->Behavior Histology Immunohistochemistry (e.g., Tyrosine Hydroxylase staining) Control->Histology This compound->Viability This compound->Aggregation This compound->Inflammation This compound->Behavior This compound->Histology Alternative->Viability Alternative->Aggregation Alternative->Inflammation Alternative->Behavior Alternative->Histology

Caption: A generalized experimental workflow for validating the neuroprotective effects of compounds in Parkinson's disease models.

Detailed Experimental Protocols

The following are outlines of common experimental protocols used in the cited research to assess the neuroprotective effects of this compound and spermidine.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound/spermidine on the viability of neuronal cells treated with a neurotoxin (e.g., MPP+ or pre-formed alpha-synuclein fibrils).

  • Methodology:

    • Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or spermidine for a specified duration (e.g., 24 hours).

    • Introduce the neurotoxin to induce cell death, while maintaining the polyamine treatment.

    • After an incubation period (e.g., 24-48 hours), add MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)

  • Objective: To monitor the aggregation of recombinant alpha-synuclein in the presence or absence of this compound/spermidine.

  • Methodology:

    • Prepare solutions of purified recombinant alpha-synuclein.

    • Add different concentrations of this compound or spermidine to the alpha-synuclein solutions.

    • Incubate the mixtures under conditions that promote aggregation (e.g., 37°C with continuous shaking).

    • At various time points, take aliquots of the samples and add Thioflavin T (ThT) solution.

    • Measure the fluorescence of ThT (excitation ~450 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

    • Plot fluorescence intensity against time to visualize the aggregation kinetics.

3. Immunohistochemistry for Dopaminergic Neurons in a Mouse Model

  • Objective: To quantify the loss of dopaminergic neurons in the substantia nigra of a PD mouse model (e.g., MPTP model) and assess the protective effect of this compound/spermidine.

  • Methodology:

    • Administer the neurotoxin MPTP to mice to induce Parkinsonian pathology.

    • Treat groups of mice with vehicle, this compound, or spermidine before, during, or after MPTP administration.

    • After the treatment period, perfuse the mice and collect the brains.

    • Fix, section, and stain the brain tissue with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Use a microscope to visualize and count the number of TH-positive neurons in the substantia nigra.

    • Compare the neuron counts between the different treatment groups to determine the extent of neuroprotection.

Conclusion: A Path Forward

The evidence surrounding this compound's role in Parkinson's disease is complex, with both pro-aggregating and potentially protective functions reported. In contrast, its precursor, spermidine, has emerged as a more consistently neuroprotective agent in preclinical models, primarily through its ability to induce autophagy and mitigate neuroinflammation.

For researchers and drug development professionals, this comparative guide highlights the critical need to dissect the specific molecular contexts in which these polyamines exert their effects. Future research should focus on head-to-head comparisons of this compound and spermidine in a wider range of PD models, with a clear focus on dose-response relationships and the underlying molecular mechanisms. Understanding the delicate balance of polyamine metabolism and its impact on neuronal health will be crucial in developing effective therapeutic strategies for Parkinson's disease. The conflicting data on this compound suggests that while it may not be a direct therapeutic candidate, modulating its metabolic pathways could be a viable approach. Spermidine, on the other hand, warrants further investigation as a potential standalone or adjunctive therapy.

References

A Comparative Guide to the Efficacy of Spermine and Other Autophagy Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular process of degradation and recycling, is a critical target in aging and disease research. Its therapeutic modulation through small molecules holds immense promise. This guide provides an objective comparison of the efficacy of spermine, a naturally occurring polyamine, with other well-established autophagy inducers. The information herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

Quantitative Comparison of Autophagy Inducer Efficacy

The following table summarizes quantitative data from various studies to compare the efficacy of this compound with other autophagy inducers. It is important to note that experimental conditions such as cell type, concentration, and treatment duration vary between studies, which can influence the observed efficacy.

Autophagy InducerModel SystemConcentrationTreatment DurationKey Quantitative ReadoutEfficacy SummaryReference
This compound SAMP8 mice brainOral administration8 weeksIncreased LC3-II/LC3-I ratio, Beclin-1 levels; Decreased p62 levelsEffectively induced autophagy in an in vivo aging model.[1][2][3][1][2]
A549 cells25 µM24 hoursIncreased LC3B-II protein levels and autophagosome formationIn the presence of bovine serum amine oxidase (BSAO), this compound robustly induced autophagosome formation, comparable to rapamycin.
Spermidine SAMP8 mice brainOral administration8 weeksIncreased LC3-II/LC3-I ratio, Beclin-1 levels; Decreased p62 levelsSimilar to this compound, effectively induced autophagy in an in vivo aging model.
Human Colon Cancer HCT 116 cellsNot specifiedNot specifiedRedistribution of GFP-LC3 to cytoplasmic puncta and lipidation of endogenous LC3Comparable autophagy-stimulatory potency to resveratrol.
Rapamycin SAMP8 mice brainOral administration8 weeksIncreased LC3-II/LC3-I ratio, Beclin-1 levels; Decreased p62 levelsA well-established autophagy inducer, served as a positive control and showed significant autophagy induction.
PGPS-injected mice0.35 and 0.7 µMNot specifiedIncreased expression of Rab7 and Syntaxin 17Stimulated the fusion of autophagosomes and lysosomes.
Resveratrol Human Colon Cancer HCT 116 cellsNot specifiedNot specifiedRedistribution of GFP-LC3 to cytoplasmic puncta and lipidation of endogenous LC3Induced autophagy with similar kinetics to spermidine.
Caloric Restriction Mimetics (General) Various (in vitro and in vivo)Not specifiedNot specifiedInduction of autophagyThese agents are highly efficient inducers of autophagy.

Signaling Pathways of Autophagy Induction

The mechanisms by which these compounds induce autophagy are diverse. This compound and spermidine can induce autophagy through both mTOR-dependent and independent pathways, often involving the modulation of protein acetylation. Rapamycin, a well-characterized mTOR inhibitor, directly targets the mTORC1 complex to initiate autophagy.

This compound and Spermidine Autophagy Signaling

This compound and spermidine are polyamines that can induce autophagy through multiple pathways. One key mechanism involves the inhibition of acetyltransferases, leading to the hypoacetylation of proteins, which in turn triggers autophagy. They can also activate AMPK, which then phosphorylates and activates ULK1, a key autophagy initiation kinase. In some contexts, they can also influence the mTOR pathway.

Spermine_Spermidine_Pathway This compound This compound/ Spermidine Acetyltransferases Acetyltransferases This compound->Acetyltransferases inhibits AMPK AMPK This compound->AMPK activates Protein_Acetylation Protein Acetylation Acetyltransferases->Protein_Acetylation Autophagy_Induction Autophagy Induction Protein_Acetylation->Autophagy_Induction inhibits ULK1 ULK1 AMPK->ULK1 activates ULK1->Autophagy_Induction Rapamycin_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, etc.) mTORC1->ULK1_Complex inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Experimental_Workflow Cell_Culture Cell Culture/ Animal Model Treatment Treatment with Inducers (this compound, Rapamycin, etc.) +/- Lysosomal Inhibitors Cell_Culture->Treatment Sample_Collection Sample Collection (Lysates, Fixed Cells, Tissues) Treatment->Sample_Collection Western_Blot Western Blot (LC3-II/I, p62) Sample_Collection->Western_Blot Microscopy Fluorescence Microscopy (LC3 Puncta) Sample_Collection->Microscopy Data_Analysis Quantitative Analysis (Densitometry, Puncta Counting) Western_Blot->Data_Analysis Microscopy->Data_Analysis Conclusion Efficacy Comparison Data_Analysis->Conclusion

References

validation of spermine as a biomarker for specific cancers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Spermine and its Derivatives in Oncology

The quest for sensitive and specific biomarkers is a cornerstone of oncology research, aiming to improve early cancer detection, prognosis, and treatment monitoring. Polyamines, small polycationic molecules essential for cell growth and proliferation, have long been implicated in carcinogenesis. Among them, this compound has emerged as a significant area of investigation. This guide provides a comprehensive comparison of this compound as a cancer biomarker against other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Dysregulation of polyamine metabolism is a frequent observation in tumor development.[1] Elevated levels of polyamines have been associated with various cancers, including breast, colon, lung, prostate, and skin cancers.[1] This is often due to increased biosynthesis and uptake, coupled with decreased catabolism in cancer cells.[2][3] Consequently, the components of the polyamine pathway are considered rational targets for both chemoprevention and chemotherapy.[1]

Comparative Analysis of this compound as a Biomarker

This compound levels have been shown to be altered in various human cancers, with measurements in urine, plasma, red blood cells, and tissue samples demonstrating its potential as a biomarker. The clinical relevance of this compound and its acetylated derivative, N1, N12-Diacetylthis compound (DiAcSpm), has been a particular focus of recent studies.

Prostate Cancer

In the context of prostate cancer (PCa), this compound presents a complex but promising picture. While many cancers are associated with elevated polyamine levels, PCa is often characterized by a decrease in this compound concentration within the prostate tissue. This reduction is considered an early indicator of the transition from a benign to a malignant phenotype.

Urinary this compound has shown significant potential as a non-invasive biomarker for PCa. One study demonstrated that for patients with serum PSA levels in the "grey zone" of 4-10 ng/mL, urinary this compound achieved a sensitivity of 67.05% and a specificity of 68.75%, with an impressive AUC of 0.83. This suggests its utility as a secondary screening tool to complement the PSA test, which is known for its limited specificity. In fact, a large-scale validation study indicated that a urine this compound Risk Score could help avoid 37% of unnecessary biopsies with a negative predictive value of 95% for high-grade PCa.

BiomarkerSample TypeCancer TypeSensitivitySpecificityAUCNotes
This compound UrineProstate Cancer67.05%68.75%0.83For patients with PSA > 4.0 ng/mL.
PSA (Total) SerumProstate Cancer--0.52Often has low specificity, leading to over-diagnosis.
DiAcSpm Urine/SerumVarious CancersVariesVariesVariesOften elevated in cancer; shows promise in lung, breast, and colorectal cancer prognosis.
Other Cancers

The utility of this compound and its derivatives extends beyond prostate cancer:

  • Lung Cancer: Significantly increased levels of this compound have been noted in the nails of lung cancer patients. Urinary this compound levels have also been found to be significantly higher in lung cancer patients compared to healthy individuals.

  • Breast Cancer: Serum polyamine profiles, including the this compound/putrescine ratio, are significantly increased in breast cancer patients. These levels have been observed to decrease following surgery and chemotherapy, suggesting a role in monitoring disease activity.

  • Colorectal Cancer (CRC): N1, N12-Diacetylthis compound (DiAcSpm) has been highlighted as a potential prognostic biomarker in CRC.

  • Liver Cancer: Urinary this compound levels were found to be significantly elevated in patients with liver cancer.

  • Head and Neck Squamous Cell Carcinoma (HNSCC): this compound was exclusively detected in exosomes and tissues of HNSCC patients, suggesting it could be secreted by cancer cells and serve as a diagnostic biomarker.

Signaling Pathways and Experimental Workflows

Polyamine Metabolism Pathway

Polyamines are synthesized from the amino acid ornithine. The enzyme ornithine decarboxylase (ODC) is a rate-limiting enzyme in this pathway. The metabolism of this compound is intricately regulated by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and this compound oxidase (SMO). SSAT, in particular, is often upregulated in human cancers and plays a critical role in polyamine homeostasis.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM This compound This compound Spermidine->this compound SMS N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT This compound->Spermidine SMO N1_Acetylthis compound N1_Acetylthis compound This compound->N1_Acetylthis compound SSAT DiAcSpm N1,N12-Diacetylthis compound N1_Acetylthis compound->DiAcSpm SSAT ODC ODC SRM SRM SMS SMS SSAT SSAT SMO SMO

Polyamine metabolism pathway.
Experimental Workflow for Urinary this compound Analysis

The quantification of this compound in biological samples requires sensitive and robust analytical methods. Ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is a commonly employed technique.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Derivatization Derivatization (e.g., Dansyl Chloride) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Quantification Quantification using Standard Curve MSMS->Quantification Normalization Normalization (e.g., to Creatinine) Quantification->Normalization Statistical_Analysis Statistical Analysis (ROC, t-test) Normalization->Statistical_Analysis

Urinary this compound analysis workflow.

Detailed Experimental Protocols

Quantification of Urinary this compound by UPLC-MS/MS

This protocol is a generalized representation based on methodologies described in the literature.

1. Sample Preparation:

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Centrifugation: Centrifuge the urine samples at approximately 2000 x g for 10 minutes to remove cellular debris.

  • Solid Phase Extraction (SPE): Utilize a cation-exchange SPE cartridge to clean up the sample and concentrate the polyamines.

    • Condition the cartridge with methanol and then water.

    • Load the urine sample.

    • Wash the cartridge with a low-ionic-strength buffer.

    • Elute the polyamines with a high-ionic-strength acidic buffer.

  • Derivatization: To enhance chromatographic separation and mass spectrometric detection, derivatize the polyamines. A common agent is dansyl chloride.

    • Mix the eluted sample with a dansyl chloride solution in acetone.

    • Add a sodium bicarbonate buffer to adjust the pH.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time.

    • Stop the reaction by adding a quenching agent like proline.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for UPLC.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of (A) water with a small percentage of formic acid and (B) acetonitrile with a small percentage of formic acid.

    • Flow Rate: Set an appropriate flow rate for the UPLC system.

    • Injection Volume: Inject a small volume (e.g., 1-5 µL) of the derivatized sample.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Operate the triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Set specific precursor-to-product ion transitions for the derivatized this compound and an internal standard.

3. Data Analysis:

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound standards. Quantify the this compound in the urine samples by interpolating their peak areas from the standard curve.

  • Normalization: Normalize the urinary this compound concentration to the urinary creatinine concentration to account for variations in urine dilution.

  • Statistical Analysis: Use appropriate statistical tests, such as the Student's t-test, to compare this compound levels between cancer patients and control groups. Generate Receiver Operating Characteristic (ROC) curves to evaluate the diagnostic accuracy (sensitivity, specificity, and AUC).

Conclusion

This compound and its derivatives hold considerable promise as biomarkers for a range of cancers. In prostate cancer, urinary this compound shows potential to supplement the PSA test, particularly in the diagnostically challenging "grey zone," thereby reducing unnecessary biopsies. For other malignancies, such as lung, breast, and colorectal cancers, this compound and DiAcSpm levels in various biofluids may serve as valuable diagnostic and prognostic tools. Further large-scale validation studies are crucial to fully establish the clinical utility of these biomarkers and integrate them into routine oncological practice. The continued development of highly sensitive analytical techniques will be paramount to advancing this field of research.

References

A Comparative Analysis of Natural Versus Synthetic Spermine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between natural and synthetic sources of spermine is a critical consideration that can impact experimental outcomes and their interpretation. While chemically identical, the origin of this compound can introduce variables that extend beyond the molecule itself. This guide provides an objective comparison of natural and synthetic this compound, supported by theoretical advantages and disadvantages, and furnishes detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Data Presentation: A Head-to-Head Comparison

Direct, peer-reviewed studies quantitatively comparing the biological performance of natural versus synthetic this compound are currently scarce in scientific literature.[1] The following table summarizes the key distinctions based on available data and theoretical considerations.

FeatureNatural this compoundSynthetic this compound
Source Extracted from biological materials such as wheat germ, soybeans, and other plants.[2]Produced through chemical synthesis, often using precursors like 1,4-butanediamine (putrescine).[2]
Composition Typically co-exists with other polyamines like spermidine and putrescine, and may contain other natural co-factors.[2]High purity, consisting of isolated this compound, usually as a salt (e.g., this compound tetrahydrochloride).[3]
Potential Advantages The presence of other polyamines can lead to synergistic biological effects and maintain a balanced polyamine ratio within cells.High purity and known concentration allow for precise, dose-response studies with high reproducibility.
Potential Disadvantages Compositional variability depending on the source and extraction method. Potential for co-extraction of unknown or interfering compounds.May contain trace residues from the chemical synthesis process, such as solvents or catalysts, which could have off-target effects. Lacks the synergistic effects of co-occurring polyamines found in natural sources.
Regulatory Status Generally regarded as safe (GRAS) when derived from food sources, with established safety profiles from historical human consumption.Synthetic spermidine (closely related to this compound) has not been as extensively tested for long-term safety in humans. For research use, purity is the primary concern.

Experimental Protocols for Comparative Analysis

To empower researchers to make informed decisions based on their specific experimental needs, the following are detailed protocols for key assays to compare the biological activity of natural and synthetic this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of their viability and proliferation in response to this compound treatment.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., a cancer cell line or primary cells)

  • Complete culture medium (supplemented with fetal bovine serum, if required)

  • Natural and Synthetic this compound stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of both natural and synthetic this compound in the complete culture medium. Remove the existing medium from the wells and replace it with the this compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Quantification of Intracellular Polyamines by HPLC

This protocol allows for the precise measurement of intracellular this compound levels, which can be used to compare the uptake and metabolism of natural versus synthetic this compound.

Materials:

  • Cell culture plates

  • Cells of interest

  • Natural and Synthetic this compound treatment media

  • Phosphate-buffered saline (PBS)

  • Perchloric acid

  • Dansyl chloride or other derivatization agents

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with natural or synthetic this compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them using perchloric acid to precipitate proteins and extract polyamines.

  • Derivatization: Derivatize the polyamines in the supernatant with a fluorescent tag like dansyl chloride to enable detection.

  • HPLC Analysis: Separate the derivatized polyamines using a reverse-phase HPLC column and detect them with a fluorescence or UV detector.

  • Quantification: Determine the concentration of intracellular this compound by comparing the peak areas to a standard curve generated with known concentrations of this compound.

Protocol 3: Autophagy Induction Assay (LC3-II Immunoblotting)

This assay measures the conversion of LC3-I to LC3-II, a key marker of autophagy, to compare the ability of natural and synthetic this compound to induce this cellular process.

Materials:

  • Cell culture plates

  • Cells of interest

  • Natural and Synthetic this compound treatment media

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with natural or synthetic this compound for a time course determined by preliminary experiments.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-LC3 antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

Visualizing this compound's Role: Signaling Pathways and Workflows

To provide a clearer understanding of this compound's function and the experimental processes used to study it, the following diagrams are provided in DOT language for use with Graphviz.

This compound Biosynthesis and Catabolism

This diagram illustrates the metabolic pathways for the synthesis and degradation of this compound.

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine This compound This compound Spermidine->this compound AcetylSpermidine N1-acetylspermidine Spermidine->AcetylSpermidine SSAT Acetylthis compound N1-acetylthis compound This compound->Acetylthis compound SSAT dcSAM1 dcSAM dcSAM1->Putrescine dcSAM2 dcSAM dcSAM2->Spermidine Acetylthis compound->Spermidine PAO AcetylSpermidine->Putrescine PAO

Caption: Polyamine biosynthesis and catabolism pathway.

This compound-Induced Autophagy Signaling

This diagram outlines a simplified signaling cascade initiated by this compound leading to the induction of autophagy.

This compound This compound EP300 EP300 (Acetyltransferase) This compound->EP300 Inhibition Acetylated_Proteins Acetylated Autophagy Proteins EP300->Acetylated_Proteins Acetylation Deacetylated_Proteins Deacetylated Autophagy Proteins Acetylated_Proteins->Deacetylated_Proteins Deacetylation Autophagy Autophagy Induction Deacetylated_Proteins->Autophagy

Caption: Simplified signaling of this compound-induced autophagy.

Experimental Workflow for Comparative Analysis

This flowchart depicts a logical workflow for researchers to follow when comparing natural and synthetic this compound.

Start Start: Procure Natural and Synthetic this compound Characterization Physicochemical Characterization (e.g., HPLC) Start->Characterization CellCulture Cell Culture Experiments Characterization->CellCulture Viability Cell Viability/ Proliferation Assay CellCulture->Viability Uptake Intracellular this compound Quantification (HPLC) CellCulture->Uptake Autophagy Autophagy Induction Assay (Western Blot) CellCulture->Autophagy DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Uptake->DataAnalysis Autophagy->DataAnalysis Conclusion Conclusion and Publication DataAnalysis->Conclusion

Caption: Workflow for comparing natural and synthetic this compound.

References

A Comparative Guide to the In Vivo Anti-inflammatory Properties of Spermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of spermine, a naturally occurring polyamine, with other alternatives. It is designed to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development, offering a consolidated overview of supporting experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties in various in vivo models. It effectively suppresses the production of pro-inflammatory cytokines while promoting anti-inflammatory mediators. Its efficacy has been compared to other endogenous polyamines, such as spermidine and putrescine, as well as the potent synthetic glucocorticoid, dexamethasone. This guide will delve into the quantitative data from these comparative studies, outline the experimental protocols used, and visualize the key signaling pathways involved in this compound's anti-inflammatory action.

Comparative Efficacy of this compound: A Data-Driven Overview

The anti-inflammatory effects of this compound have been quantified in several preclinical models of inflammation. The following tables summarize the key findings, comparing this compound to other polyamines and a standard anti-inflammatory drug.

Table 1: Comparison of Polyamines in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg, s.c.)Inhibition of Paw Edema (%)Reference
This compound18Significant[1]
Spermidine28Significant[1]
Putrescine>200Not significant[1]

This table highlights this compound's potent anti-inflammatory effect in an acute inflammation model, demonstrating greater efficacy than spermidine and significantly more than putrescine at lower doses.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Human PBMCs
CytokineThis compound IC₅₀ (µM)Maximal Suppression (%)Reference
TNF-α~20>75
IL-1β~2>75
IL-6~2>90
MIP-1α~2>90
MIP-1β~2>90

This table showcases this compound's ability to inhibit the production of key pro-inflammatory cytokines in human immune cells, providing a basis for its in vivo effects.

Table 3: Comparison of this compound and Dexamethasone in Collagen-Induced Arthritis in Mice
Treatment GroupDose (mg/kg, i.p.)Effect on Arthritis ScoreEffect on Pro-inflammatory Cytokines (IL-1β, IL-6)Effect on Anti-inflammatory Cytokine (IL-10)Reference
Spermidine (as a proxy for this compound's family)50Significant reductionSignificant reductionSignificant increase[2][3]
Dexamethasone0.5Significant reductionNot specifiedNot specified

While a direct side-by-side comparison of this compound and dexamethasone in this specific model was not found in the provided results, data on spermidine, a closely related polyamine, demonstrates a comparable anti-inflammatory effect to dexamethasone in a chronic inflammatory model.

Key In Vivo Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section provides detailed methodologies for the key in vivo models cited.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Spermine_Admin This compound Administration (s.c. or oral) Grouping->Spermine_Admin Carrageenan_Injection Carrageenan Injection (subplantar) Spermine_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema.

Protocol Details:

  • Animals: Male Wistar rats or Swiss mice are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into control (vehicle), this compound-treated, and positive control (e.g., dexamethasone) groups.

  • This compound Administration: this compound is administered subcutaneously (s.c.) or orally at varying doses (e.g., 18 mg/kg for this compound).

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

This model is used to study acute lung inflammation.

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Spermine_Admin This compound Administration (intratracheal or i.p.) Grouping->Spermine_Admin LPS_Instillation LPS Instillation (intratracheal) Spermine_Admin->LPS_Instillation BALF_Collection BALF Collection LPS_Instillation->BALF_Collection Lung_Tissue_Harvest Lung Tissue Harvest LPS_Instillation->Lung_Tissue_Harvest Analysis Analysis (Cell counts, Cytokines, Histology) BALF_Collection->Analysis Lung_Tissue_Harvest->Analysis

Workflow for LPS-Induced Acute Lung Injury.

Protocol Details:

  • Animals: C57BL/6 mice are commonly used.

  • This compound Administration: this compound can be administered prior to or after LPS challenge, depending on the study's objective.

  • Induction of ALI: Mice are anesthetized, and LPS is instilled intratracheally.

  • Sample Collection: At a specified time point (e.g., 24 hours) after LPS instillation, bronchoalveolar lavage fluid (BALF) is collected, and lung tissues are harvested.

  • Analysis: Total and differential cell counts in BALF are performed. Cytokine levels (e.g., TNF-α, IL-6) in BALF are measured by ELISA. Lung tissue is processed for histological examination (e.g., H&E staining) to assess inflammation and injury.

Collagen-Induced Arthritis (CIA)

A widely accepted model for studying rheumatoid arthritis.

Experimental Workflow:

G cluster_immunization Immunization cluster_treatment Treatment cluster_assessment Assessment Primary_Immunization Primary Immunization (Collagen + CFA) Booster_Immunization Booster Immunization (Collagen + IFA) Primary_Immunization->Booster_Immunization Arthritis_Onset Arthritis Onset Booster_Immunization->Arthritis_Onset Spermine_Treatment This compound Treatment (daily i.p.) Arthritis_Onset->Spermine_Treatment Clinical_Scoring Clinical Scoring Spermine_Treatment->Clinical_Scoring Histopathology Histopathology of Joints Spermine_Treatment->Histopathology Cytokine_Analysis Serum Cytokine Analysis Spermine_Treatment->Cytokine_Analysis

Workflow for Collagen-Induced Arthritis.

Protocol Details:

  • Animals: DBA/1 mice are highly susceptible to CIA.

  • Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Treatment: Following the onset of arthritis, mice are treated daily with this compound (or spermidine as a proxy) via intraperitoneal (i.p.) injection.

  • Assessment: The severity of arthritis is monitored using a clinical scoring system. At the end of the study, serum is collected for cytokine analysis, and joints are harvested for histopathological evaluation.

Signaling Pathways of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways.

Suppression of Pro-inflammatory Signaling

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. The mechanism is believed to be post-transcriptional, affecting the stability or translation of pro-inflammatory messenger RNAs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_active NF-κB (active) IKK->NFkB_active NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB_active IκB degradation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_genes This compound This compound This compound->NFkB_active Inhibits

This compound's Inhibition of the NF-κB Pathway.
Activation of Anti-inflammatory Pathways

Recent evidence suggests that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response and also possesses anti-inflammatory functions. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of antioxidant and cytoprotective genes, which can counteract inflammatory processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1/Nrf2 This compound->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Anti_inflammatory_genes Anti-inflammatory & Antioxidant Gene Expression ARE->Anti_inflammatory_genes

This compound's Activation of the Nrf2 Pathway.

Conclusion

The in vivo evidence strongly supports the anti-inflammatory properties of this compound. It demonstrates potent efficacy in various preclinical models of both acute and chronic inflammation, often comparable or superior to other endogenous polyamines. Its mechanisms of action, involving the suppression of pro-inflammatory pathways like NF-κB and the activation of protective pathways like Nrf2, make it a compelling molecule for further investigation in the context of inflammatory diseases. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.

References

Unraveling the Impact of Acetylation on Spermine's DNA Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between polyamines and DNA is critical. This guide provides a detailed comparison of the DNA binding affinity of the natural polyamine spermine and its acetylated derivatives. While direct quantitative data for acetylated this compound derivatives is limited in publicly available literature, this guide synthesizes existing data for this compound and analogous compounds to provide a comprehensive overview.

The acetylation of polyamines, a key metabolic process, significantly alters their charge and, consequently, their interaction with macromolecules like DNA. This compound, with its +4 charge at physiological pH, binds robustly to the negatively charged phosphate backbone of DNA. Acetylation neutralizes one or more of these positive charges, which is predicted to weaken this electrostatic interaction.

Quantitative Comparison of DNA Binding Affinity

CompoundStructureCharge (at physiological pH)Dissociation Constant (Kd) with DNAReference
This compoundH₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂+47.4 x 10⁻⁸ M[1]
N¹-acetylthis compoundAcNH(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂+3Data not available-
N⁸-acetylthis compoundH₂N(CH₂)₃N(Ac)(CH₂)₄NH(CH₂)₃NH₂+3Data not available-
N¹,N¹²-diacetylthis compoundAcNH(CH₂)₃NH(CH₂)₄NH(CH₂)₃NHAc+2Data not available-

Note: The absence of specific Kd values for acetylated this compound derivatives is a notable gap in the current literature. The expected trend is an increase in the Kd value (weaker affinity) as the number of acetyl groups increases and the net positive charge decreases.

Studies on the acetylated derivatives of a similar polyamine, spermidine, support this expected trend. For instance, research has shown that the interaction of acetylated spermidine with DNA is weaker than that of spermidine.[2]

The Physicochemical Rationale: How Acetylation Modulates DNA Binding

The primary driving force for the interaction between this compound and DNA is the electrostatic attraction between the positively charged amine groups of this compound and the negatively charged phosphate groups of the DNA backbone. Acetylation of this compound involves the addition of an acetyl group to one or more of the primary or secondary amine groups, a reaction catalyzed by spermidine/spermine N¹-acetyltransferase (SSAT). This modification neutralizes the positive charge of the amine group.

This compound This compound (+4) Acetylation Acetylation (Charge Neutralization) This compound->Acetylation Binding Strong Electrostatic Interaction This compound->Binding High Affinity Acetylatedthis compound Acetylated this compound (e.g., N¹-acetylthis compound, +3) (e.g., N¹,N¹²-diacetylthis compound, +2) Acetylation->Acetylatedthis compound WeakenedBinding Weakened Electrostatic Interaction Acetylatedthis compound->WeakenedBinding Lower Affinity DNA DNA (Negative Phosphate Backbone) Binding->DNA WeakenedBinding->DNA

Caption: Impact of Acetylation on this compound-DNA Interaction.

As depicted in the diagram, the reduction in positive charge upon acetylation leads to a weaker electrostatic interaction with DNA, and therefore a lower binding affinity.

Experimental Protocols for Assessing DNA Binding Affinity

Several biophysical techniques are employed to quantify the binding affinity between polyamines and DNA. The following are detailed methodologies for commonly cited experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound or its derivatives) to a macromolecule (DNA).

Methodology:

  • Sample Preparation: A solution of DNA is placed in the sample cell of the calorimeter, and a solution of the polyamine is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the polyamine solution are made into the DNA solution while the temperature is kept constant.

  • Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the polyamine binds to the DNA. As the DNA becomes saturated, the heat change diminishes.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of polyamine to DNA. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (polyamine) to a ligand (DNA) immobilized on a sensor chip in real-time.

Methodology:

  • Chip Preparation: A sensor chip is functionalized with streptavidin. Biotinylated DNA is then immobilized on the chip surface.

  • Binding Analysis: A solution containing the polyamine is flowed over the sensor chip surface. The binding of the polyamine to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the phase when the polyamine solution is replaced with buffer.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (kd/ka).

Thermal Denaturation Assay (UV-Vis Spectroscopy)

This method assesses the stabilization of the DNA double helix by the binding of a ligand. An increase in the melting temperature (Tm) of DNA in the presence of a ligand indicates binding and stabilization.

Methodology:

  • Sample Preparation: Solutions of DNA are prepared in a suitable buffer with and without the polyamine of interest.

  • Thermal Melting: The absorbance of the DNA solution at 260 nm is monitored as the temperature is gradually increased. The unwinding of the double helix into single strands results in an increase in absorbance (hyperchromic effect).

  • Tm Determination: The melting temperature (Tm) is the temperature at which half of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve.

  • Data Analysis: The change in Tm (ΔTm) in the presence of the polyamine is used to infer the strength of the interaction. While this method does not directly yield a Kd, it provides a robust qualitative comparison of binding affinities.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the DNA binding affinity of this compound and its derivatives using a biophysical method like ITC or SPR.

cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_comp 4. Comparison Prep_DNA Prepare DNA Solution (Known Concentration) Experiment Perform Binding Assay (e.g., ITC, SPR, Thermal Melt) Prep_DNA->Experiment Prep_Polyamine Prepare Polyamine Solutions (this compound & Derivatives) Prep_Polyamine->Experiment Prep_Buffer Prepare Common Buffer Prep_Buffer->Experiment Data_Acq Acquire Raw Data (e.g., Heat Change, RU, Absorbance) Experiment->Data_Acq Fit_Model Fit Data to Binding Model Data_Acq->Fit_Model Calc_Params Calculate Binding Parameters (Kd, ΔH, ΔS, etc.) Fit_Model->Calc_Params Compare Compare Binding Affinities of this compound and Derivatives Calc_Params->Compare

Caption: Workflow for DNA-Polyamine Binding Affinity Analysis.

Conclusion

The interaction of this compound and its acetylated derivatives with DNA is a fundamental biological process with implications for gene regulation, chromatin structure, and drug development. While a complete quantitative picture of the binding affinities of all acetylated this compound species is not yet available, the existing evidence strongly supports a model where acetylation progressively weakens the DNA binding affinity of this compound. This attenuation of binding is a direct consequence of the neutralization of the positive charges on the polyamine, which diminishes the electrostatic attraction to the DNA phosphate backbone. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the binding constants of these important biological molecules.

References

Unveiling the Intricacies of NMDA Receptor Modulation: A Comparative Analysis of Spermine and Other Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced modulation of N-methyl-D-aspartate (NMDA) receptors is paramount for advancing neuroscience and developing novel therapeutics for a range of neurological disorders. This guide provides a comprehensive comparison of the endogenous polyamine spermine with other key NMDA receptor modulators, supported by experimental data and detailed methodologies.

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is subject to complex regulation by a variety of endogenous and synthetic compounds. Among these, this compound stands out for its multifaceted effects, which include both potentiation and inhibition depending on various factors such as receptor subunit composition, membrane potential, and the concentrations of co-agonists like glycine. This guide delves into the experimental validation of this compound's role, presenting a comparative analysis with other notable modulators to offer a clearer perspective on its unique pharmacological profile.

Quantitative Comparison of NMDA Receptor Modulators

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of this compound and other significant NMDA receptor modulators.

Table 1: Binding Affinities (Kd) of Modulators for NMDA Receptor Subunits

ModulatorReceptor SubunitBinding Affinity (Kd)SpeciesReference
This compound NR1-R19 µMRecombinant[1]
NR2A-R140 µMRecombinant[1]
NR2B-R33 µMRecombinant[1]
Ifenprodil NR1-R0.18 µMRecombinant[1]
NR2B-R0.21 µMRecombinant[1]
NR2A-RNo significant bindingRecombinant
Zinc (Zn2+) NR1/NR2A (high-affinity)~10-20 nMRecombinant
NR1/NR2B (low-affinity)~5-10 µMRecombinant

Table 2: Functional Potency (EC50/IC50) of NMDA Receptor Modulators

ModulatorEffectReceptor SubtypePotencyConditionsReference
This compound PotentiationNR1/NR2BEC50: 127 ± 5 µMpH 6.5
PotentiationNR1/NR2BEC50: 134 µM-
PotentiationNative (Hippocampal Neurons)EC50: 207 µM-
Ifenprodil InhibitionNR1/NR2BIC50: ~0.3 µM-
Zinc (Zn2+) InhibitionNR1/NR2AIC50: ~20 nM-
InhibitionNR1/NR2BIC50: ~6 µM-
Ketamine Inhibition (Channel Block)GeneralIC50: ~1-10 µM-

Deciphering the Mechanisms: Signaling Pathways and Experimental Validation

The intricate dance of molecular interactions governs the modulation of NMDA receptor activity. Understanding these pathways and the experimental methods used to elucidate them is fundamental for interpreting the available data.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with membrane depolarization to relieve magnesium block, initiates a cascade of intracellular events. The influx of calcium ions (Ca2+) through the channel acts as a critical second messenger, triggering downstream signaling pathways that are pivotal for synaptic plasticity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Mg_Block Mg2+ Block Relief Depolarization Membrane Depolarization Depolarization->Mg_Block Ca_Influx Ca2+ Influx Mg_Block->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates Gene_Expression Gene Expression (e.g., CREB) CaMKII->Gene_Expression Phosphorylates PKC->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP This compound This compound This compound->NMDAR Modulates Experimental_Workflow Cloning Cloning & Expression of NMDA Receptor Subunits (e.g., in HEK293 cells or Xenopus oocytes) Binding_Assay Radioligand Binding Assay Cloning->Binding_Assay Electrophysiology Electrophysiology (Whole-Cell Patch Clamp) Cloning->Electrophysiology Data_Analysis Data Analysis Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Kd_Bmax Determine Kd and Bmax Data_Analysis->Kd_Bmax EC50_IC50 Determine EC50 / IC50 Data_Analysis->EC50_IC50 Mechanism Elucidate Mechanism of Action Kd_Bmax->Mechanism EC50_IC50->Mechanism In_Vivo In Vivo Studies (e.g., behavioral assays, microdialysis) Mechanism->In_Vivo Validation In Vivo Validation In_Vivo->Validation Spermine_Modulation_Logic This compound This compound NMDAR_Subtype NMDA Receptor Subunit Composition This compound->NMDAR_Subtype Membrane_Potential Membrane Potential This compound->Membrane_Potential Glycine_Conc Glycine Concentration This compound->Glycine_Conc NR2B NR1/NR2B NMDAR_Subtype->NR2B Contains NR2A NR1/NR2A NMDAR_Subtype->NR2A Contains Potentiation Potentiation NR2B->Potentiation No_Potentiation No Glycine-Independent Potentiation NR2A->No_Potentiation Depolarized Depolarized Membrane_Potential->Depolarized Hyperpolarized Hyperpolarized Membrane_Potential->Hyperpolarized Channel_Block Voltage-Dependent Channel Block Hyperpolarized->Channel_Block Saturating_Glycine Saturating Glycine Glycine_Conc->Saturating_Glycine Low_Glycine Low Glycine Glycine_Conc->Low_Glycine Gly_Indep_Stim Glycine-Independent Stimulation Saturating_Glycine->Gly_Indep_Stim Gly_Dep_Stim Glycine-Dependent Stimulation Low_Glycine->Gly_Dep_Stim

References

Safety Operating Guide

Proper Disposal Procedures for Spermine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spermine, a polyamine essential for cell growth, is also a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3][4] Due to its hazardous nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The overriding principle is that no laboratory work involving this compound should begin without a clear plan for the disposal of the resulting waste.[5]

Immediate Safety and Handling Protocols

Before disposal, it is imperative to follow strict safety protocols when handling this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent contact with the substance.

  • Gloves: Use compatible, chemical-resistant gloves that have been inspected for integrity before use.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Body Protection: A complete suit protecting against chemicals or a lab coat is required.

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH (US) or CEN (EU) approved respirator.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Store in original, tightly sealed containers in a cool, dry, and locked place.

  • Do not mix this compound waste with other chemicals.

  • Always wash hands thoroughly with soap and water after handling.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

Spill Cleanup Steps:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection, heavy rubber gloves, and boots.

  • Contain: Prevent the spill from entering drains.

  • Clean-Up:

    • For solid this compound, carefully sweep or vacuum up the material without creating dust.

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.

  • Decontaminate: After the material has been collected, wash the spill site.

First Aid Measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water. Immediate medical treatment is required for corrosive injuries.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.

This compound Disposal Procedures

Disposal of this compound and its contaminated materials must adhere to all federal, state, and local environmental regulations. The primary and most recommended method is to utilize a licensed professional waste disposal service.

Step-by-Step Disposal Guide:

  • Container Management:

    • Keep this compound waste in its original container or a compatible, properly labeled hazardous waste container. Do not mix with other waste streams.

    • Ensure the container is kept closed and stored in a designated satellite accumulation area at or near the point of generation.

    • Handle uncleaned or empty containers as you would the product itself.

  • Engage a Licensed Disposal Company:

    • The safest and most compliant method for disposing of this compound is to transfer it to a licensed professional waste disposal service. These companies are equipped to handle hazardous chemical waste according to regulations.

  • Alternative Disposal Method (Incineration):

    • If conducted by a licensed facility, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This process must be carried out in compliance with all environmental regulations.

  • Disposal of Contaminated Materials:

    • All materials contaminated with this compound, such as PPE, gloves, and labware, must be disposed of as hazardous waste.

    • Place these items in a suitable, sealed, and labeled container for collection by a waste disposal service.

Methods to Avoid:

  • DO NOT dispose of this compound down the drain or in the regular trash. This can harm the environment and violate regulations.

  • DO NOT attempt to neutralize this compound with acid unless you are following a specifically approved and validated institutional protocol. While some safety data sheets mention neutralization with a dilute acid as a potential treatment method, they do not provide a specific protocol, and improper neutralization can be dangerous.

Data and Protocols Summary

Safety and Disposal Information

ParameterGuidelineCitations
Primary Hazard Class Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, protective suit/lab coat
Handling Environment Well-ventilated area or chemical fume hood
Recommended Disposal Licensed professional waste disposal service
Alternative Disposal Incineration in a chemical incinerator with afterburner and scrubber
Prohibited Disposal Do not empty into drains or dispose of in regular trash

Experimental Protocols

The provided search results do not contain specific, validated experimental protocols for the chemical neutralization of this compound for disposal purposes. The standard and recommended procedure is to transfer the chemical waste to a certified waste management company. For any chemical treatment, researchers must consult their institution's Environmental Health and Safety (EH&S) department for approved protocols that comply with local and national regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SpermineDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_methods Facility Disposal Methods cluster_spill Spill Emergency start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Store in a Labeled, Closed, Compatible Waste Container ppe->container saa Place in Satellite Accumulation Area container->saa contact_ehs Contact Institutional EH&S or Waste Management Office saa->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->waste_pickup transport Waste Transported to Certified Disposal Facility waste_pickup->transport final_disposal Final Disposal Method transport->final_disposal incineration High-Temperature Incineration with Scrubber/Afterburner final_disposal->incineration Primary Method treatment Chemical Treatment/ Neutralization (if applicable) final_disposal->treatment Alternative spill Spill Occurs evacuate Evacuate Area spill->evacuate contain_spill Contain Spill & Prevent Drain Entry evacuate->contain_spill cleanup Clean up with appropriate materials (no dust) contain_spill->cleanup spill_container Place in Labeled Container for Disposal cleanup->spill_container spill_container->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Spermine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spermine

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the following procedures are intended to minimize risk and ensure a safe working environment. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Strict adherence to these guidelines is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent personal exposure to this compound. The following table summarizes the recommended equipment for various tasks. All PPE should be inspected before use.[5]

Protection Type Equipment Specification & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldThis compound causes serious, irreversible eye damage. Standard safety glasses are insufficient. A combination of chemical goggles and a full-face shield is required when handling the solid or concentrated solutions where splashing is a risk.
Skin & Body Protection Chemical-Resistant GlovesHandle with compatible chemical-resistant gloves. While specific breakthrough data for this compound is not widely available, butyl or neoprene gloves are recommended for handling corrosive amines and bases. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.
Lab Coat / Protective ClothingWear a lab coat or other protective clothing to prevent skin contact. Impervious clothing is recommended. Contaminated clothing must be removed immediately and laundered separately before reuse.
Respiratory Protection NIOSH-Approved RespiratorRequired when handling this compound powder or if aerosols/dust may be generated. Use in a chemical fume hood or well-ventilated area. For weighing or handling solids outside of a fume hood, a minimum of an N95-rated particulate respirator is necessary.

Operational Plan: Safe Handling and Storage

Safe handling practices are paramount to prevent accidental exposure and contamination.

Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.

  • Ventilation : Always handle this compound, particularly the solid form, in a well-ventilated area or a certified chemical fume hood to minimize inhalation risk.

  • Avoid Contact : Prevent all personal contact with the substance, including inhalation of dust. Do not eat, drink, or smoke in the handling area.

  • Dispensing : When weighing or transferring the solid, use techniques that minimize dust generation.

  • Hand Washing : Always wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

Storage Protocol:

  • Container : Store this compound in its original, tightly sealed container.

  • Location : Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

  • Atmosphere : this compound is hygroscopic and air-sensitive; store under an inert gas like argon.

Emergency Plan: Spill and Disposal

Immediate and correct response to a spill is crucial to contain the hazard.

This compound Spill Cleanup Protocol
  • Evacuate & Secure : Alert personnel in the immediate area and restrict access. If the spill is large or involves significant dust, evacuate the laboratory.

  • Don PPE : Before cleanup, don the full recommended PPE: chemical goggles, face shield, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator.

  • Contain Spill : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Clean Up Solid Spill :

    • GENTLY cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Use dry cleanup procedures. DO NOT add water directly to the solid.

    • Carefully sweep or vacuum (using a vacuum with a HEPA filter) the material. Avoid actions that generate dust.

  • Collect Waste : Place all contaminated materials (absorbent, used PPE, etc.) into a suitable, clearly labeled, and sealable container for hazardous waste.

  • Decontaminate Area : Once the bulk material is removed, decontaminate the spill area by wiping with a cloth dampened with water, followed by a soap and water solution.

  • Final Disposal : Flush the final rinse water down the drain with copious amounts of water, unless local regulations prohibit it. Dispose of the sealed waste container according to institutional and local regulations.

Logical Workflow for this compound Spill Response

SpermineSpillWorkflow start Spill Occurs assess Assess Spill Size (Powder or Liquid) start->assess evacuate Evacuate Area Alert Others assess->evacuate Large Spill or High Dust don_ppe Don Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat - N95+ Respirator assess->don_ppe Small, Controllable Spill evacuate->don_ppe contain Contain Spill (Use inert absorbent to dike liquid) don_ppe->contain cleanup_solid Clean Up Spill - Cover powder gently - Use dry sweep/HEPA vac - Avoid generating dust contain->cleanup_solid collect Collect Waste Place all contaminated materials in a sealed, labeled waste container cleanup_solid->collect decon Decontaminate Area - Wipe with damp cloth - Wash with soap & water collect->decon dispose Dispose of Waste (Follow institutional hazardous waste protocol) decon->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a laboratory this compound spill.

Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to federal, state, and local environmental regulations.

Waste Type Container Disposal Procedure
Solid this compound Waste Labeled, sealed, and compatible hazardous waste container.Collect all solid waste, including contaminated absorbents and disposable labware, in a designated container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Sharps Puncture-resistant sharps container labeled "Chemically Contaminated Sharps".Place any contaminated needles, razor blades, or broken glass into the appropriate sharps container for hazardous chemical waste.
Contaminated PPE Lined hazardous waste container or double-bagged in durable plastic bags.Gloves, disposable lab coats, and other contaminated PPE should be collected as solid hazardous waste.
Aqueous Solutions Labeled, sealed, and compatible liquid hazardous waste container.Collect aqueous solutions containing this compound. Neutralization may be an option for dilute solutions if permitted by your institution, but it generates heat and must be done cautiously. It is generally safer to dispose of it via your institution's hazardous waste program.

General Procedure :

  • Segregate : Keep this compound waste separate from other chemical waste to prevent incompatible mixing.

  • Label : Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Store : Store waste containers in a designated Satellite Accumulation Area that is secure and away from incompatible materials.

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

First Aid Measures for this compound Exposure

Immediate action is required in the event of any exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately flush the affected skin with large amounts of water while removing all contaminated clothing and shoes. A safety shower should be used if available. Continue flushing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention, as lung edema may be delayed.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.